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  • Product: 5-Bromo-[1,1'-biphenyl]-3-amine
  • CAS: 136649-27-9

Core Science & Biosynthesis

Foundational

5-Bromo-[1,1'-biphenyl]-3-amine: A Technical Guide to Orthogonal Functionalization in Advanced Materials and Therapeutics

Executive Summary 5-Bromo-[1,1'-biphenyl]-3-amine (CAS: 136649-27-9) is a highly versatile, bifunctional aromatic synthon[1]. Characterized by a rigid biphenyl core decorated with both a nucleophilic primary amine and an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-[1,1'-biphenyl]-3-amine (CAS: 136649-27-9) is a highly versatile, bifunctional aromatic synthon[1]. Characterized by a rigid biphenyl core decorated with both a nucleophilic primary amine and an electrophilic bromide, it serves as a critical building block in the synthesis of conjugated polymers, Organic Light-Emitting Diode (OLED) hole-transport materials[2], and complex pharmaceutical scaffolds.

This whitepaper provides an in-depth mechanistic analysis of its orthogonal reactivity, detailing how to navigate its inherent A-B monomer polymerization risks to achieve selective functionalization. By leveraging kinetic differentiation in palladium-catalyzed cross-couplings, researchers can systematically construct highly conjugated, sterically tuned molecular architectures.

Physicochemical Profiling

Understanding the baseline physical and chemical parameters of 5-Bromo-[1,1'-biphenyl]-3-amine is essential for solvent selection, catalyst pairing, and purification design.

Table 1: Quantitative Physicochemical Data

PropertyValueMechanistic Implication
CAS Registry Number 136649-27-9Industry standard identifier[1].
Molecular Formula C₁₂H₁₀BrNBifunctional A-B monomer architecture.
Molecular Weight 248.12 g/mol Confirmed via MS (M and M+2 isotopic peaks)[3].
Appearance Off-white to light yellow solidSusceptible to slow oxidation; store under inert gas.
Topological Polar Surface Area 26.0 ŲHigh lipophilicity; excellent solubility in Toluene/DCM.
Hydrogen Bond Donors 1 (Primary Amine)Reactive site for Buchwald-Hartwig or Sandmeyer reactions.
C-Br Bond Energy ~285 kJ/molRequires elevated temperatures for oxidative addition.

Core Reactivity & Mechanistic Pathways

The A-B Monomer Challenge

The defining feature of 5-Bromo-[1,1'-biphenyl]-3-amine is its dual nature. It contains both an electron-rich amine (A-group) and an electron-deficient bromide (B-group). If subjected to standard palladium-catalyzed cross-coupling conditions without strategic planning, the molecule will undergo rapid self-condensation, yielding hyperbranched polyarylamines.

Kinetic Differentiation Strategy

To prevent uncontrolled polymerization, researchers must exploit halogen orthogonality and kinetic differentiation . By introducing a highly reactive coupling partner—such as an aryl iodide—the palladium catalyst preferentially undergoes oxidative addition at the weaker C-I bond (~238 kJ/mol) rather than the native C-Br bond (~285 kJ/mol). This ensures the amine is selectively functionalized while the native bromide is preserved for downstream Suzuki-Miyaura or Stille couplings.

Reactivity Core 5-Bromo-[1,1'-biphenyl]-3-amine (CAS: 136649-27-9) Amine Amine Group (-NH2) Nucleophilic Center Core->Amine Bromine Bromine Group (-Br) Electrophilic Center Core->Bromine Buchwald Buchwald-Hartwig C-N Coupling Amine->Buchwald Excess Aryl Halide Pd Catalyst Polymer Self-Condensation (A-B Polymerization) Amine->Polymer Unprotected Cross-Reaction Suzuki Suzuki-Miyaura C-C Coupling Bromine->Suzuki Boronic Acid Pd Catalyst Bromine->Polymer

Orthogonal reactivity pathways of 5-Bromo-[1,1'-biphenyl]-3-amine highlighting polymerization risks.

Experimental Workflows & Self-Validating Protocols

The following protocols are engineered as self-validating systems, ensuring that causality governs every experimental choice and that success can be objectively measured at each step.

Protocol 1: Selective Buchwald-Hartwig Diarylation (OLED Intermediate Synthesis)

Objective: Synthesize 5-bromo-N,N-diphenyl-[1,1'-biphenyl]-3-amine by selectively diarylating the primary amine while preserving the native bromide.

Workflow Step1 1. Reagent Preparation Dry Toluene, Glovebox (Inert Atm) Step2 2. Catalyst Activation Pd2(dba)3 + XPhos + NaOtBu Step1->Step2 Step3 3. C-N Coupling Reaction 100°C, 12h (Excess Aryl Halide) Step2->Step3 Step4 4. Quench & Extraction Aq. NH4Cl / EtOAc Step3->Step4 Step5 5. Purification Silica Column Chromatography Step4->Step5

Step-by-step experimental workflow for the Buchwald-Hartwig amination of the biphenyl core.

Step-by-Step Methodology & Causality:
  • Reagent Preparation: Inside an argon-filled glovebox, combine 5-Bromo-[1,1'-biphenyl]-3-amine (1.0 eq) with Iodobenzene (2.5 eq) in anhydrous toluene.

    • Causality: Toluene's non-polar nature and 110°C boiling point perfectly accommodate the thermal requirements of the catalytic cycle. The 2.5x excess of iodobenzene ensures the amine is saturated, preventing it from reacting with the native bromide.

  • Catalyst Activation: Add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (3.0 eq).

    • Causality: XPhos is selected because its bulky, electron-rich dicyclohexylphosphine moiety accelerates reductive elimination, while its biphenyl backbone prevents catalyst deactivation—a common failure mode when coupling primary amines.

  • Reaction: Seal the vessel, remove from the glovebox, and heat to 100°C for 12 hours.

  • Quench & Extraction: Cool to room temperature and quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (EtOAc).

    • Causality: NH₄Cl neutralizes the strong NaOtBu base without causing the severe emulsion issues typically triggered by strong acids (e.g., HCl).

  • Purification: Concentrate the organic layer and purify via silica gel chromatography (Hexanes/DCM gradient).

Self-Validation Checkpoints:
  • In-Process (TLC): The primary amine starting material is highly polar and stains positive (purple/brown) with Ninhydrin. The successful diarylated product will exhibit a significantly higher Rf​ value and will yield a negative Ninhydrin stain (tertiary amines do not react).

  • Post-Process (GC-MS): Validation is achieved when the mass spectrum shows a molecular ion peak shift from m/z ~248 to m/z ~400, confirming the addition of two phenyl groups while strictly retaining the M and M+2 isotopic signature of the unreacted bromine atom.

Protocol 2: Suzuki-Miyaura Conjugation Extension

Objective: Couple the preserved bromide of the diarylated intermediate with an arylboronic acid to extend the pi-conjugation system.

Step-by-Step Methodology & Causality:
  • Solvent System: Dissolve the diarylated intermediate (1.0 eq) and the target Arylboronic acid (1.2 eq) in a degassed Toluene/H₂O/EtOH (2:1:1) mixture.

    • Causality: Ethanol acts as a crucial phase-transfer agent, bridging the non-polar toluene (which dissolves the organic halide) and the aqueous layer (which dissolves the K₂CO₃ base and activates the boronate complex).

  • Catalysis: Add Pd(PPh₃)₄ (0.05 eq) and K₂CO₃ (2.0 eq). Heat to 90°C for 8 hours.

    • Causality: Pd(PPh₃)₄ is the standard, robust catalyst for Suzuki couplings of aryl bromides. The 90°C temperature is required to drive the transmetalation step, which is typically rate-limiting in sterically hindered biphenyl systems.

Self-Validation Checkpoints:
  • In-Process (Fluorescence): Monitor via TLC under UV light (254 nm and 365 nm). The extended pi-conjugation of the cross-coupled product will result in a distinct bathochromic shift, visibly altering its fluorescence under 365 nm UV compared to the starting material.

  • Post-Process (NMR/HRMS): ¹H-NMR must show the complete disappearance of the boronic acid hydroxyl protons and the emergence of new aromatic resonances. High-Resolution Mass Spectrometry (HRMS) will confirm the exact mass and the loss of the bromine isotopic pattern.

Applications in Advanced Materials & Therapeutics

OLED Hole Transport Layers (HTL)

In the optoelectronics sector, 5-Bromo-[1,1'-biphenyl]-3-amine is a foundational building block for synthesizing Hole Transport Materials (HTMs)[2]. The biphenyl core introduces significant steric bulk, which disrupts intermolecular π−π stacking. This structural rigidity elevates the glass transition temperature ( Tg​ ) of the resulting polymer or small molecule, preventing crystallization within the OLED device under thermal stress and thereby extending the display's operational lifespan.

Pharmaceutical Scaffolds

In medicinal chemistry, the biphenyl motif is a privileged scaffold used to mimic hydrophobic peptide side chains or to occupy deep lipophilic pockets in kinase domains. The orthogonal functionalization of the 3-amine and 5-bromide allows drug developers to independently tune the pharmacokinetics (via amine derivatization) and the pharmacodynamics (via Suzuki coupling to target-binding pharmacophores) of the resulting drug candidate.

References

  • CymitQuimica. "5-Bromo-[1,1'-biphenyl]-3-amine - CAS 136649-27-9". CymitQuimica Product Catalog.
  • Sigma-Aldrich. "5-Bromo-[1,1'-biphenyl]-3-amine". Merck KGaA.
  • BidePharm. "3,5-Dibromo-[1,1'-biphenyl]-4-amine and related OLED materials". BidePharm Tech.
  • Sigma-Aldrich. "Conducting Polymer Device Applications". Merck KGaA Polymer Science.

Sources

Exploratory

The Dual-Functional Scaffold: A Technical Whitepaper on 5-Bromo-[1,1'-biphenyl]-3-amine

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Discovery Professionals Compound: 5-Bromo-[1,1'-biphenyl]-3-amine (CAS: 136649-27-9) As modern synthetic chemistry pushes the boundaries of molecular co...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Discovery Professionals Compound: 5-Bromo-[1,1'-biphenyl]-3-amine (CAS: 136649-27-9)

As modern synthetic chemistry pushes the boundaries of molecular complexity, the demand for highly modular, bifunctional building blocks has skyrocketed. 5-Bromo-[1,1'-biphenyl]-3-amine [1] stands out as a premier scaffold in both pharmaceutical intermediate synthesis and the development of advanced Organic Light-Emitting Diode (OLED) materials [2].

This whitepaper provides an in-depth mechanistic analysis, application guide, and validated experimental protocols for utilizing this versatile compound. By understanding the underlying electronic properties of this specific isomer, researchers can unlock orthogonal functionalization strategies that streamline multi-step syntheses.

Physicochemical Profile & Structural Significance

5-Bromo-[1,1'-biphenyl]-3-amine is a biphenyl derivative characterized by the presence of both an electrophilic aryl bromide and a nucleophilic primary amine.

Table 1: Core Physicochemical Properties
PropertyValue / Description
CAS Number 136649-27-9 [3]
Molecular Formula C₁₂H₁₀BrN
Molecular Weight 248.12 g/mol
Purity Standards Typically ≥95% (Research Grade)
Structural Features Extended π-conjugation, meta-substituted bifunctionality
Primary Applications OLED Hole Transport Layers (HTL), API synthesis

Mechanistic Chemical Profiling: The Meta Advantage

As a Senior Application Scientist, I frequently observe researchers struggling with chemoselectivity when utilizing halogenated anilines. The true power of 5-Bromo-[1,1'-biphenyl]-3-amine lies in its regioisomeric geometry .

In anilines, the amino group (-NH₂) is a powerful electron-donating group via resonance (+M effect). If the bromine atom were positioned ortho or para to the amine, the delocalized electron density would enrich the carbon-bromine bond, significantly increasing the activation energy required for oxidative addition by a Palladium(0) catalyst.

However, in the 3,5-substitution pattern (the meta relationship), the resonance electron donation bypasses the carbon bearing the bromine. The C-Br bond only experiences the mild inductive electron-withdrawing effect (-I) of the nitrogen heteroatom. The Causal Result: The aryl bromide remains highly electrophilic and primed for rapid cross-coupling, while the amine remains fully available as a nucleophile or directing group. This decoupling of electronic effects enables highly predictable, orthogonal reactivity.

OrthogonalReactivity Core 5-Bromo-[1,1'-biphenyl]-3-amine (CAS 136649-27-9) PathA Electrophilic Site (C-Br) Oxidative Addition Core->PathA Pd(0) Catalyst PathB Nucleophilic Site (-NH2) Amine Arylation Core->PathB Ar-X, Base, Pd Catalyst ProdA Suzuki/Stille Products (Extended Aryl) PathA->ProdA Aryl Boronic Acid ProdB Buchwald-Hartwig Products (Secondary/Tertiary Amines) PathB->ProdB Deprotonation

Diagram 1: Orthogonal reactivity pathways of 5-Bromo-[1,1'-biphenyl]-3-amine in Pd-catalyzed couplings.

Advanced Applications in OLED Material Design

In materials science, 5-Bromo-[1,1'-biphenyl]-3-amine is a highly sought-after precursor for Molecular Conductor Liquid Crystal (LC) materials and OLEDs [4].

To design an efficient Hole Transport Layer (HTL), the material must possess a high triplet energy, excellent thermal stability (high glass transition temperature, Tg), and appropriate HOMO levels to facilitate hole injection from the anode. The biphenyl core of this scaffold inherently provides thermal stability and extended conjugation. By subjecting the primary amine to a double Buchwald-Hartwig amination with bulky aryl groups (e.g., fluorene or naphthyl derivatives), researchers can rapidly synthesize triarylamines—the gold standard motif for hole mobility.

OLEDWorkflow Start 5-Bromo-[1,1'-biphenyl]-3-amine Step1 Step 1: Buchwald-Hartwig Amination (React NH2 with 1-Bromonaphthalene) Start->Step1 Intermediate Intermediate: N-(1-Naphthyl)-5-bromo-[1,1'-biphenyl]-3-amine Step1->Intermediate Pd2(dba)3, t-BuONa Step2 Step 2: Suzuki-Miyaura Coupling (React C-Br with Carbazole-boronic acid) Intermediate->Step2 Final Final HTL Material (High Triplet Energy, Good Hole Mobility) Step2->Final Pd(PPh3)4, K2CO3

Diagram 2: Step-by-step synthesis workflow for OLED Hole Transport Layer (HTL) materials.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly defined.

Protocol A: Chemoselective Suzuki-Miyaura Coupling (Targeting C-Br)

This protocol extends the biphenyl system while preserving the primary amine for downstream functionalization.

Rationale & Causality: We utilize Pd(dppf)Cl₂ because the bidentate dppf ligand enforces a cis geometry on the palladium intermediate, accelerating the reductive elimination step. A mild base (K₂CO₃) is chosen over strong bases (like NaOtBu) to prevent unwanted side reactions or deprotonation of the primary amine.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 5-Bromo-[1,1'-biphenyl]-3-amine (1.0 equiv, 1.0 mmol) and the desired Arylboronic acid (1.2 equiv, 1.2 mmol).

  • Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) and K₂CO₃ (2.0 equiv, 2.0 mmol).

  • Solvent System: Inject a degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio, 10 mL). Note: The water is crucial for the activation of the boronic acid via formation of a reactive boronate complex.

  • Reaction: Heat the mixture to 90°C and stir for 4–6 hours.

  • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 3:1). The starting material has a distinct Rf. Because the product features extended π-conjugation, it will exhibit a profound bathochromic shift. Under a 365 nm UV lamp, the product spot will display intense blue/violet fluorescence. If this fluorescence is absent, the cross-coupling has failed.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash column chromatography.

Table 2: Chemoselective Coupling Matrix
Target SiteReaction TypeOptimal CatalystOptimal BaseSolventExpected Yield
C-Br Bond Suzuki-MiyauraPd(dppf)Cl₂K₂CO₃Dioxane/H₂O85-95%
C-Br Bond SonogashiraPd(PPh₃)₄ / CuIEt₃NTHF75-85%
-NH₂ Group Buchwald-HartwigPd₂(dba)₃ / XPhosNaOtBuToluene80-90%

Conclusion

5-Bromo-[1,1'-biphenyl]-3-amine (CAS 136649-27-9) is not merely a structural intermediate; it is a highly engineered scaffold whose meta-substitution pattern allows for precise, orthogonal control over its reactivity. Whether constructing the next generation of high-efficiency OLED displays or synthesizing complex pharmaceutical APIs, understanding the electronic causality of this molecule ensures higher yields, fewer side reactions, and streamlined synthetic pathways.

References

  • iChemical Compound Directory Title: 5-bromo-biphenyl-3-ylamine, CAS No. 136649-27-9 Applications Source: iChemical URL:[Link]

Foundational

physical properties of 5-Bromo-[1,1'-biphenyl]-3-amine

Physicochemical Profiling and Orthogonal Reactivity of 5-Bromo-[1,1'-biphenyl]-3-amine: A Technical Guide for Advanced Molecular Design Executive Summary In the landscape of modern drug discovery and advanced materials s...

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Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling and Orthogonal Reactivity of 5-Bromo-[1,1'-biphenyl]-3-amine: A Technical Guide for Advanced Molecular Design

Executive Summary

In the landscape of modern drug discovery and advanced materials science, bifunctional building blocks are critical for the rapid diversification of chemical space. 5-Bromo-[1,1'-biphenyl]-3-amine (CAS: 136649-27-9) represents a highly versatile scaffold, possessing both a nucleophilic primary amine and an electrophilic aryl bromide situated on a rigid biphenyl core[1]. As a Senior Application Scientist, I have structured this technical guide to move beyond basic specifications, providing a deep dive into the causality behind its physical properties, how these properties dictate its orthogonal reactivity, and the self-validating analytical protocols required to characterize it effectively.

Quantitative Physicochemical Profile

Understanding the is foundational for predicting its behavior in both synthetic workflows and biological assays. The quantitative data is summarized in Table 1 below.

Table 1: Key Physicochemical Properties of 5-Bromo-[1,1'-biphenyl]-3-amine

PropertyValueCausality & Structural Implication
CAS Number 136649-27-9Unique identifier for chemical sourcing and regulatory documentation.
Molecular Formula C₁₂H₁₀BrN[2]Dictates the exact mass and isotopic distribution (distinctive M / M+2 doublet due to Bromine).
Molecular Weight 248.12 g/mol [3]Optimal for fragment-based drug discovery (FBDD) and lead optimization.
Melting Point 88 °C[4]Indicates moderate crystalline lattice energy, primarily driven by planar π−π stacking of the biphenyl core.
Boiling Point 375.4 ± 30.0 °C (Predicted)[4]High boiling point reflects strong intermolecular dispersion forces exacerbated by the heavy, polarizable bromine atom.
Density 1.432 ± 0.06 g/cm³ (Predicted)[4]The high density is a direct consequence of the heavy halogen atom integrated into a compact aromatic system.
pKa (Amine) 3.27 ± 0.10 (Predicted)[4]Significantly lower than standard aniline (~4.6) due to the strong inductive electron-withdrawing (-I) effect of the meta-bromine.
The Causality of Reduced Basicity (pKa 3.27)

The predicted pKa of 3.27[4] is a critical parameter. Unsubstituted aniline typically exhibits a pKa of ~4.6. In 5-Bromo-[1,1'-biphenyl]-3-amine, the basicity of the primary amine is suppressed. This is driven by two factors:

  • Inductive Withdrawal (-I): The highly electronegative bromine atom at the meta-position pulls electron density away from the aromatic ring through the σ -bond framework, decreasing the electron density on the amine nitrogen.

  • Extended Conjugation: The adjacent phenyl ring (biphenyl system) acts as a mild electron sink, further stabilizing the lone pair on the nitrogen through resonance, making it less available for protonation.

Implication: At a physiological pH of 7.4, this compound exists almost entirely in its neutral, unprotonated state. This drastically increases its lipophilicity, requiring specialized cosolvent systems for accurate analytical characterization.

Orthogonal Reactivity Pathways

The true value of 5-Bromo-[1,1'-biphenyl]-3-amine lies in its orthogonal reactivity. The primary amine serves as a nucleophilic handle, while the aryl bromide serves as an electrophilic handle for transition-metal-catalyzed cross-coupling. Because the amine is sterically unhindered but electronically deactivated (due to the bromine), it requires optimized, highly active catalysts (e.g., Pd-PEPPSI or BrettPhos-based systems) for efficient Buchwald-Hartwig aminations.

Reactivity Core 5-Bromo-[1,1'-biphenyl]-3-amine (Bifunctional Core) Amine Primary Amine (-NH2) pKa ~3.27 Core->Amine Nucleophilic Site Bromide Aryl Bromide (-Br) Electrophilic Site Core->Bromide Electrophilic Site Buchwald Buchwald-Hartwig Amination Amine->Buchwald Amidation Amidation / Reductive Amination Amine->Amidation Suzuki Suzuki-Miyaura Coupling Bromide->Suzuki Sonogashira Sonogashira Coupling Bromide->Sonogashira

Caption: Orthogonal reactivity pathways of 5-Bromo-[1,1'-biphenyl]-3-amine.

Self-Validating Experimental Protocols

To ensure scientific integrity, any physical property derived in the lab must be generated through a self-validating system. Below are the rigorous methodologies required to validate the properties of this compound.

Protocol: Potentiometric pKa Determination via Cosolvent Extrapolation

Due to the high lipophilicity and low aqueous solubility of the neutral amine, standard aqueous titration will result in precipitation before the equivalence point is reached. We must employ the Yasuda-Shedlovsky extrapolation method using a Methanol/Water cosolvent system.

Workflow Prep Sample Prep (MeOH/H2O Cosolvent) Titration Potentiometric Titration (0.1N HCl) Prep->Titration Data Data Acquisition (pH vs. Vol) Titration->Data Extrapolation Yasuda-Shedlovsky Extrapolation Data->Extrapolation Result Aqueous pKa Determination Extrapolation->Result

Caption: Self-validating workflow for potentiometric pKa determination using cosolvent extrapolation.

Step-by-Step Methodology:

  • System Validation (The Self-Validating Step): Prior to analyzing the test article, titrate a reference standard (Aniline, literature pKa 4.60) under identical cosolvent conditions. Proceed only if the extrapolated aqueous pKa of the standard falls within ±0.05 units of the literature value.

  • Sample Preparation: Accurately weigh 2.5 mg of 5-Bromo-[1,1'-biphenyl]-3-amine and dissolve it in 50 mL of varying Methanol/Water mixtures (e.g., 30%, 40%, 50%, and 60% MeOH by weight) containing 0.15 M KCl to maintain constant ionic strength.

  • Titration: Submerge a calibrated glass pH electrode into the solution. Titrate with standardized 0.1 N HCl using an automated titrator.

  • Data Acquisition: Record the pH versus titrant volume to generate the titration curve. Identify the half-equivalence point to determine the apparent pKa (psKa) for each cosolvent ratio.

  • Extrapolation: Plot the apparent psKa values against the inverse dielectric constant ( 1/ϵ ) of the respective cosolvent mixtures. Perform a linear regression (Yasuda-Shedlovsky extrapolation) to the y-intercept, which represents the dielectric constant of pure water (approx. 78.3 at 25 °C), yielding the true aqueous pKa.

Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

Kinetic solubility often overestimates true solubility due to supersaturation. To determine the true thermodynamic solubility of this rigid, crystalline biphenyl compound, a rigorous shake-flask method is required.

Step-by-Step Methodology:

  • System Validation: Analyze a highly soluble reference (e.g., Caffeine) and a poorly soluble reference (e.g., Indomethacin) in parallel. Mass balance must be confirmed by analyzing both the supernatant and the dissolved pellet to ensure no compound was lost to non-specific binding on the filter membrane.

  • Incubation: Add an excess amount of 5-Bromo-[1,1'-biphenyl]-3-amine solid (approx. 10 mg) to 1.0 mL of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

  • Equilibration: Seal the vial and agitate at 300 RPM on an orbital shaker at a constant temperature of 25.0 ± 0.1 °C for 48 hours to ensure complete thermodynamic equilibrium between the solid lattice and the solvated molecules.

  • Separation: Centrifuge the suspension at 15,000 x g for 15 minutes. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter (discarding the first 100 µL to saturate filter binding sites).

  • Quantification: Dilute the filtrate appropriately and quantify the concentration using HPLC-UV against a pre-established calibration curve of the compound dissolved in 100% Acetonitrile.

Conclusion

5-Bromo-[1,1'-biphenyl]-3-amine is a structurally robust intermediate whose physical properties—specifically its lowered pKa (3.27)[4] and high lipophilicity—are direct consequences of its halogenated biphenyl architecture. By understanding the causality behind these properties, researchers can better predict its behavior in complex cross-coupling reactions and design more accurate analytical workflows to validate its integration into novel therapeutics and advanced materials.

References

  • CP Lab Safety. "5-Bromo-[1,1'-biphenyl]-3-amine, 95% Purity". URL:[Link]

Sources

Exploratory

5-Bromo-[1,1'-biphenyl]-3-amine: A Versatile Bifunctional Synthon in Advanced Materials and Medicinal Chemistry

Executive Summary In the realm of modern synthetic organic chemistry, the strategic selection of building blocks dictates the efficiency and scalability of downstream functionalization. 5-Bromo-[1,1'-biphenyl]-3-amine (C...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern synthetic organic chemistry, the strategic selection of building blocks dictates the efficiency and scalability of downstream functionalization. 5-Bromo-[1,1'-biphenyl]-3-amine (CAS: 136649-27-9) emerges as a highly privileged scaffold, characterized by a rigid biphenyl core equipped with two orthogonal reactive handles: an aryl bromide and a primary aniline [[1]]().

This in-depth guide explores the physicochemical profiling, mechanistic reactivity, and self-validating experimental protocols associated with this molecule. By leveraging its bifurcated reactivity, researchers can execute iterative cross-coupling reactions without the need for cumbersome protecting-group strategies, making it an indispensable precursor for Organic Light Emitting Diode (OLED) materials and pharmaceutical active pharmaceutical ingredients (APIs) 2.

Structural and Physicochemical Profiling

The utility of 5-Bromo-[1,1'-biphenyl]-3-amine is fundamentally tied to its electronic and steric properties. The biphenyl system provides extended π -conjugation and structural rigidity. Crucially, the meta-relationship between the bromo and amino groups ensures that the strong electron-donating resonance effect (+R) of the amine does not directly deactivate the C-Br bond. This preserves the electrophilicity of the carbon-bromine bond, priming it for oxidative addition by low-valent transition metals.

Table 1: Physicochemical Properties

PropertySpecification
Chemical Name 5-Bromo-[1,1'-biphenyl]-3-amine
CAS Number 136649-27-9 [[3]]()
Molecular Formula C₁₂H₁₀BrN
Molecular Weight 248.12 g/mol 1
Reactive Sites C-Br (Electrophile), -NH₂ (Nucleophile)
Typical Purity 95% (HPLC) [[4]]()

Core Reactivity & Mechanistic Pathways

The true power of this synthon lies in its orthogonal reactivity . The molecule can be selectively functionalized at either the halogen or the amine depending on the catalytic conditions applied.

  • Chemoselective Suzuki-Miyaura Coupling: The C-Br bond readily undergoes oxidative addition with Pd(0) catalysts. Because the primary amine is a poor ligand for palladium compared to phosphines, it generally does not poison the catalyst, allowing for direct C-C bond formation without N-protection.

  • Buchwald-Hartwig Amination: Conversely, the -NH₂ group acts as a potent nucleophile. By employing specific bulky, electron-rich phosphine ligands (e.g., XPhos or BrettPhos) and a strong base (e.g., NaOtBu), the catalytic cycle can be directed to selectively form C-N bonds, yielding secondary or tertiary amines.

OrthogonalReactivity Core 5-Bromo-[1,1'-biphenyl]-3-amine (Bifunctional Core) Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Core->Suzuki Pd(0), Aryl-B(OH)2 Selective at C-Br Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Core->Buchwald Pd(0), Aryl-X Selective at -NH2 Sandmeyer Sandmeyer Reaction (Diazotization) Core->Sandmeyer NaNO2, Acid, CuX Transforms -NH2

Figure 1: Orthogonal reactivity pathways of 5-Bromo-[1,1'-biphenyl]-3-amine.

Self-Validating Experimental Workflow: Chemoselective C-C Coupling

To ensure high fidelity and reproducibility, the following protocol for the Suzuki-Miyaura coupling of 5-Bromo-[1,1'-biphenyl]-3-amine is designed as a self-validating system . Each phase includes a mechanistic rationale (causality) and a strict validation checkpoint.

Phase 1: Reagent Assembly & Degassing
  • Procedure: In an oven-dried Schlenk flask, charge 5-Bromo-[1,1'-biphenyl]-3-amine (1.0 equiv), an arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.5 equiv). Add a solvent mixture of Toluene/EtOH/H₂O (4:1:1).

  • Causality: Pd(0) is highly susceptible to oxidation by atmospheric O₂, which forms inactive Pd(II) peroxo complexes and halts the catalytic cycle. K₂CO₃ is essential as it coordinates with the boronic acid, forming a negatively charged, highly nucleophilic boronate complex that drives the transmetalation step.

  • Validation Checkpoint 1: Perform 3 cycles of freeze-pump-thaw or sparge with Argon for 30 minutes. Validation is confirmed via an inline oxygen sensor reading < 1 ppm O₂ in the headspace.

Phase 2: Reaction Execution
  • Procedure: Heat the biphasic mixture to 90°C under vigorous stirring for 12 hours.

  • Causality: Vigorous stirring is required to overcome the mass transfer limitations of the biphasic (aqueous/organic) solvent system, ensuring the water-soluble boronate interacts efficiently with the organic-soluble Pd-aryl halide complex.

  • Validation Checkpoint 2: At 12 hours, sample the organic layer for LC-MS analysis. The reaction is validated as complete when the starting material mass ( m/z 248) 3 is completely consumed and replaced by the product mass.

Phase 3 & 4: Workup, Isolation, and Purification
  • Procedure: Cool to room temperature, extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography.

  • Causality: Aqueous extraction removes the inorganic potassium salts and boric acid byproducts. Chromatography separates the desired terphenyl amine from triphenylphosphine oxide (a byproduct of the degraded catalyst).

  • Validation Checkpoint 3 & 4: Gravimetric analysis of the crude mass must align with theoretical yield limits. Final validation requires ¹H-NMR showing the disappearance of the characteristic C-Br adjacent aromatic protons and HPLC-UV confirming >95% purity.

ProtocolWorkflow Step1 Phase 1: Reagent Assembly Charge Aryl Bromide, Boronic Acid, Pd(PPh3)4, Base Check1 Validation 1 Verify inert atmosphere (N2/Ar) to prevent Pd(0) oxidation Step1->Check1 Step2 Phase 2: Reaction Execution Degassed Solvent, Reflux 90°C, 12-24h Check1->Step2 Check2 Validation 2 LC-MS/TLC: Confirm disappearance of m/z 248 Step2->Check2 Step3 Phase 3: Workup & Isolation Aqueous extraction (EtOAc), Brine wash, Na2SO4 dry Check2->Step3 Check3 Validation 3 Gravimetric yield check of crude mass Step3->Check3 Step4 Phase 4: Purification Silica Gel Chromatography (Hexane/EtOAc) Check3->Step4 Check4 Check4 Step4->Check4

Figure 2: Self-validating experimental workflow for chemoselective Suzuki coupling.

Applications in Advanced Materials and Pharmacology

Optoelectronics (OLEDs)

In the development of Organic Light Emitting Diodes (OLEDs), hole-transporting materials (HTMs) require low ionization potentials and high thermal stability. 5-Bromo-[1,1'-biphenyl]-3-amine serves as a premier building block for these materials 2. Through successive Buchwald-Hartwig aminations at the primary amine, researchers can synthesize highly conjugated triarylamines. The biphenyl core prevents detrimental π−π stacking (which causes crystallization and device failure) by introducing steric twist, maintaining the amorphous glassy state of the OLED layer.

Medicinal Chemistry

In drug discovery, the biphenyl moiety acts as a rigid, hydrophobic pharmacophore capable of occupying deep lipophilic pockets in target proteins. The amino group provides a critical vector for hydrogen bonding, often utilized in the design of kinase inhibitors where the aniline nitrogen interacts directly with the ATP-binding hinge region of the kinase. The bromine atom allows late-stage diversification (via cross-coupling) to tune the pharmacokinetic properties (ADME) of the lead compound without disrupting the primary binding interactions.

References

  • Sigma-Aldrich. "Biphenyl amine | Sigma-Aldrich: 5-Bromo-[1,1'-biphenyl]-3-amine. CAS No.: 136649-27-9." Sigma-Aldrich Catalog. 1

  • CymitQuimica. "CAS: 136649-27-9 - CymitQuimica: 5-Bromo-[1,1'-biphenyl]-3-amine." CymitQuimica Catalog. 3

  • CP Lab Safety. "5-Bromo-[1,1'-biphenyl]-3-amine, 95% Purity." CP Lab Safety Catalog. 4

  • iChemical. "Product Category Search | iChemical.com (OLED Building Blocks)." iChemical Database. 2

Sources

Foundational

Technical Guide: Reactivity, Stability, and Orthogonal Functionalization of 5-Bromo-[1,1'-biphenyl]-3-amine

Executive Summary In modern medicinal chemistry and advanced materials science, bifunctional building blocks are critical for the divergent synthesis of complex architectures. 5-Bromo-[1,1'-biphenyl]-3-amine (CAS: 136649...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and advanced materials science, bifunctional building blocks are critical for the divergent synthesis of complex architectures. 5-Bromo-[1,1'-biphenyl]-3-amine (CAS: 136649-27-9) is a highly versatile synthon featuring a rigid biphenyl core decorated with two orthogonal reactive handles: an electrophilic aryl bromide and a nucleophilic primary amine. This whitepaper provides an in-depth mechanistic analysis of its stability, reactivity, and self-validating protocols for chemoselective functionalization.

Physicochemical Profiling & Stability Kinetics

Understanding the intrinsic properties of 5-Bromo-[1,1'-biphenyl]-3-amine is the first step in designing robust synthetic workflows. The molecule's behavior is dictated by the electron-donating nature of the amine and the inductive electron-withdrawing effect of the bromide.

Table 1: Physicochemical Attributes
PropertyValue / Description
Chemical Name 5-Bromo-[1,1'-biphenyl]-3-amine (or 3-Amino-5-bromobiphenyl)
CAS Registry Number 136649-27-9
Molecular Formula C₁₂H₁₀BrN
Molecular Weight 248.12 g/mol
Physical State Solid (typically off-white to pale brown powder)
Solubility Soluble in EtOAc, DCM, THF, DMF; Insoluble in Water
Degradation Kinetics & Storage Causality

As a Senior Application Scientist, I emphasize that poor storage is the leading cause of irreproducible yields when working with anilines.

  • Oxidative Degradation: The primary amine is susceptible to aerial oxidation, generating reactive radical species that rapidly dimerize into azo compounds or oxidize into N-oxides. This manifests as a darkening of the solid (turning dark brown/purple).

  • Photolytic Dehalogenation: The C-Br bond, while generally stable, can undergo homolytic cleavage under prolonged UV exposure.

  • Storage Protocol: To arrest these degradation kinetics, the compound must be stored in amber glass vials (to block UV light) under a strict argon or nitrogen atmosphere, and kept refrigerated at 2–8 °C.

Orthogonal Reactivity Landscape

The synthetic power of 5-Bromo-[1,1'-biphenyl]-3-amine lies in its orthogonal reactivity. The challenge—and opportunity—is to selectively activate one handle while leaving the other intact.

Reactivity SM 5-Bromo-[1,1'-biphenyl]-3-amine (Bifunctional Core) Pd_Cross Pd-Catalyzed Cross-Coupling (C-Br) SM->Pd_Cross Electrophilic Handle N_Funct Nitrogen-Directed Functionalization (NH2) SM->N_Funct Nucleophilic Handle Suzuki Suzuki-Miyaura (Arylboronic Acids) Pd_Cross->Suzuki Sonogashira Sonogashira (Terminal Alkynes) Pd_Cross->Sonogashira Buchwald Buchwald-Hartwig (Aryl Halides) N_Funct->Buchwald Amidation Acylation/Amidation (Acyl Chlorides) N_Funct->Amidation

Orthogonal reactivity pathways of 5-Bromo-[1,1'-biphenyl]-3-amine.

Mechanistic Causality in Transition-Metal Catalysis

Chemoselective Suzuki-Miyaura Coupling (C-Br Activation)

When targeting the C-Br bond, the primary risk is the free amine coordinating to the palladium(0) center, which poisons the catalyst or triggers competitive C-N bond formation. The Causality of Reagent Selection: To prevent this, we utilize a bidentate phosphine ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene). The large bite angle of dppf tightly binds the Pd center, sterically blocking the amine from coordinating . Furthermore, a mild inorganic base (e.g., K₂CO₃) is chosen because it is strong enough to activate the boronic acid for transmetalation, but too weak to deprotonate the aniline, thereby shutting down the Buchwald-Hartwig pathway.

Buchwald-Hartwig Amination (N-H Activation)

Conversely, if the goal is to functionalize the amine group using an exogenous aryl halide, we face the risk of the starting material polymerizing (since it contains both an amine and a bromide). The Causality of Reagent Selection: We exploit halogen reactivity gradients. By using an aryl iodide as the coupling partner, oxidative addition occurs preferentially at the weaker C-I bond rather than the endogenous C-Br bond . A strong anionic base like NaOtBu is mandatory here; it deprotonates the neutral palladium-amine intermediate, facilitating the crucial reductive elimination step that forms the new C-N bond .

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes a specific analytical checkpoint to ensure the reaction is proceeding via the intended mechanistic pathway.

Table 2: Reactivity Matrix for Orthogonal Functionalization
Target BondReaction TypeCatalyst / LigandBaseSolventValidation Marker
C-Br Suzuki-MiyauraPd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.0 eq)1,4-Dioxane/H₂ORetention of N-H stretch (IR)
N-H Buchwald-HartwigPd₂(dba)₃ / BINAPNaOtBu (1.5 eq)TolueneMass shift; Br isotope pattern
Protocol 1: Chemoselective Suzuki-Miyaura Coupling

Objective: Couple an arylboronic acid to the bromide while preserving the primary amine.

  • Preparation: In an oven-dried Schlenk flask, combine 5-Bromo-[1,1'-biphenyl]-3-amine (1.0 eq), arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Atmosphere Control: Evacuate and backfill the flask with Argon three times. Causality: Pd(0) intermediates are highly oxophilic; oxygen will irreversibly precipitate Pd black.

  • Solvent Addition: Add degassed 1,4-Dioxane/H₂O (4:1 ratio, 0.2 M). Causality: The biphasic system dissolves both the organic substrates and the inorganic base, maximizing the interfacial transmetalation rate.

  • Reaction & Validation: Heat to 90 °C. Monitor via LC-MS.

    • Self-Validation Checkpoint: Look for the disappearance of the characteristic 1:1 bromine isotope doublet (M / M+2) in the mass spectrum, replaced by the exact mass of the coupled product.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Workflow Start 1. Weigh Reagents: Ar-Br, Ar-B(OH)2, Pd Cat, Base Degas 2. Purge with Argon (3x) Critical for Pd(0) stability Start->Degas Solvent 3. Add Degassed Solvent (1,4-Dioxane/H2O) Degas->Solvent Heat 4. Heat to 80-100°C Monitor via LC-MS Solvent->Heat Decision Conversion > 95%? Heat->Decision Workup 5. Aqueous Workup & Extraction (EtOAc) Decision->Workup Yes MoreTime Add Catalyst/Time Decision->MoreTime No Purify 6. Silica Gel Column Chromatography Workup->Purify MoreTime->Heat

Self-validating experimental workflow for chemoselective cross-coupling.

Protocol 2: N-Arylation via Buchwald-Hartwig Coupling

Objective: Arylate the primary amine using an exogenous aryl iodide, leaving the endogenous bromide intact.

  • Preparation: Combine 5-Bromo-[1,1'-biphenyl]-3-amine (1.2 eq), Aryl Iodide (1.0 eq), Pd₂(dba)₃ (0.02 eq), BINAP (0.04 eq), and NaOtBu (1.5 eq) in a vial.

  • Atmosphere Control: Purge with Argon (3x).

  • Solvent Addition: Add anhydrous, degassed Toluene (0.1 M). Causality: Non-polar solvents like toluene prevent the dissociation of the bromide leaving group from the Pd complex, stabilizing the catalytic cycle and preventing side reactions.

  • Reaction & Validation: Heat to 100 °C.

    • Self-Validation Checkpoint: Analyze via GC-MS. The product peak must retain the 1:1 bromine isotope pattern (indicating the C-Br bond survived). FTIR should show a shift from a primary amine doublet (~3400, 3300 cm⁻¹) to a secondary amine singlet.

  • Workup: Filter through a pad of Celite to remove Pd salts, concentrate, and purify.

References

  • The Journal of Organic Chemistry (via ResearchGate). "The Role of the Base in Buchwald-Hartwig Amination". Available at: [Link]

  • ACS Omega. "Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination". Available at: [Link]

Exploratory

A Technical Guide to the Spectroscopic Characterization of 5-Bromo-[1,1'-biphenyl]-3-amine

Introduction 5-Bromo-[1,1'-biphenyl]-3-amine is a substituted biphenyl compound of significant interest in medicinal chemistry and materials science. As a structural motif, the aminobiphenyl core is prevalent in various...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Bromo-[1,1'-biphenyl]-3-amine is a substituted biphenyl compound of significant interest in medicinal chemistry and materials science. As a structural motif, the aminobiphenyl core is prevalent in various pharmacologically active molecules and functional materials. The introduction of a bromine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions, making it a valuable synthetic intermediate.

Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. This guide provides a comprehensive overview of the core spectroscopic techniques used to characterize 5-Bromo-[1,1'-biphenyl]-3-amine. We will delve into the principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a field-proven rationale for the interpretation of spectroscopic results, thereby ensuring scientific integrity and trustworthiness in analytical outcomes.

Molecular Structure and Analytical Workflow

A robust analytical workflow is critical for the unambiguous identification of a molecule. The combination of NMR, MS, and IR spectroscopy provides a multi-faceted and self-validating system for structural confirmation.

cluster_0 Spectroscopic Analysis Workflow prep Sample Preparation (Purity >95%) nmr NMR Acquisition (¹H, ¹³C) prep->nmr Parallel Analysis ms MS Acquisition (EI/ESI) prep->ms Parallel Analysis ir IR Acquisition (ATR) prep->ir Parallel Analysis analysis Data Analysis & Interpretation nmr->analysis ms->analysis ir->analysis elucidation Structural Elucidation & Confirmation analysis->elucidation

Caption: A typical workflow for the spectroscopic characterization of a small molecule.

The structure of 5-Bromo-[1,1'-biphenyl]-3-amine, with systematic numbering for NMR assignment, is presented below. The interplay between the electron-donating amine (-NH₂) group and the inductively withdrawing, yet weakly activating, bromine (-Br) atom creates a distinct electronic environment that is reflected in its spectroscopic signatures.

Caption: Structure of 5-Bromo-[1,1'-biphenyl]-3-amine with IUPAC numbering.

Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of protons in a molecule. For aromatic compounds like 5-Bromo-[1,1'-biphenyl]-3-amine, chemical shifts are influenced by the anisotropic fields of the aromatic rings and the electronic effects of the substituents.

Experimental Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) within a standard 5 mm NMR tube.[1][2]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference standard (δ = 0.00 ppm).

  • Data Acquisition: Record the spectrum on a 400 MHz or higher field spectrometer. A sufficient number of scans (typically 16-64) should be acquired to achieve an adequate signal-to-noise ratio.

  • Confirmation of N-H Protons: To confirm the amine proton signals, a D₂O shake experiment can be performed. Adding a drop of D₂O to the NMR tube will cause the labile N-H protons to exchange with deuterium, leading to the disappearance of their signal from the spectrum.[3][4]

Predicted ¹H NMR Data and Interpretation

The predicted chemical shifts are based on established substituent effects and data from analogous compounds such as 3-bromo-1,1'-biphenyl and [1,1'-biphenyl]-3-amine.[5][6] The unsubstituted phenyl ring protons (H-2' to H-6') are expected to appear as a multiplet in the typical aromatic region. Protons on the substituted ring are shifted according to the electronic effects of the -NH₂ and -Br groups.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale for Assignment
H-2', H-6'~ 7.55-7.65m (or d)~ 7-8Ortho protons of the unsubstituted phenyl ring, deshielded.
H-3', H-5'~ 7.40-7.50m (or t)~ 7-8Meta protons of the unsubstituted phenyl ring.
H-4'~ 7.30-7.40m (or t)~ 7-8Para proton of the unsubstituted phenyl ring.
H-2~ 7.10-7.20tJ ≈ 1.8Small triplet due to meta coupling with H-4 and H-6. Deshielded by proximity to the other ring.
H-6~ 6.95-7.05tJ ≈ 2.0Small triplet due to meta coupling with H-2 and H-4. Shielded by ortho -NH₂ group.
H-4~ 6.75-6.85tJ ≈ 1.9Small triplet due to meta coupling with H-2 and H-6. Shielded by para -NH₂ group.
-NH₂~ 3.60-3.80br sN/ABroad singlet, typical for amine protons; position is concentration and solvent dependent.[3][7]

Carbon-¹³ (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon environments within a molecule. For this compound, it is essential for confirming the biphenyl backbone and the substitution pattern on the aromatic rings.

Experimental Protocol
  • Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument). A greater number of scans is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

Predicted ¹³C NMR Data and Interpretation

The chemical shifts of the aromatic carbons are highly sensitive to substituent effects. The amine group is a strong electron-donating group, causing significant shielding (upfield shift) of the ortho and para carbons (C2, C4, C6). The bromine atom has a weaker electronic effect, primarily seen at the carbon to which it is attached (C5).

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C-3~ 147-149Carbon bearing the -NH₂ group, strongly deshielded by the nitrogen.
C-1~ 142-144Quaternary carbon of the substituted ring, deshielded.
C-1'~ 140-141Quaternary carbon of the unsubstituted ring.
C-5~ 122-124Carbon bearing the -Br atom.
C-2', C-6'~ 129.0Unsubstituted aromatic carbons.
C-4'~ 128.5Unsubstituted aromatic carbon.
C-3', C-5'~ 127.0Unsubstituted aromatic carbons.
C-6~ 118-120Shielded by ortho/para relationship to the -NH₂ group.
C-4~ 116-118Shielded by ortho/para relationship to the -NH₂ group.
C-2~ 115-117Shielded by ortho relationship to the -NH₂ group.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides the molecular weight of a compound and, through fragmentation patterns, offers valuable structural information.

Experimental Protocol
  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion (for ESI) or onto a probe (for EI). Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for volatile compounds.[8]

  • Ionization: Utilize an appropriate ionization method. Electron Ionization (EI) is a hard technique that produces many fragments, while Electrospray Ionization (ESI) is a soft technique that typically preserves the molecular ion.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Data Interpretation

The most telling feature in the mass spectrum of 5-Bromo-[1,1'-biphenyl]-3-amine is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units.[2]

m/z ValueIonInterpretation
249 / 251[M]⁺˙ / [M+2]⁺˙Molecular Ion Peak. The presence of two peaks in a ~1:1 ratio is definitive for a monobrominated compound.
170[M - Br]⁺Loss of the bromine radical, a common fragmentation pathway for halogenated compounds.
169[M - HBr]⁺˙Loss of hydrogen bromide.
93[C₆H₅NH₂]⁺˙Fragment corresponding to the aminophenyl moiety.
77[C₆H₅]⁺Phenyl cation, from cleavage of the biphenyl bond.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

Experimental Protocol
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, prepare a KBr pellet or a Nujol mull.

  • Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

Data Interpretation

The IR spectrum will be dominated by absorptions characteristic of the primary aromatic amine and the substituted aromatic rings.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensityComments
~3450 and ~3350Asymmetric & Symmetric N-H StretchPrimary Amine (-NH₂)MediumThe presence of two distinct bands in this region is characteristic of a primary amine.[9][10]
~3100-3000C-H StretchAromatic C-HMediumCharacteristic of sp² C-H bonds.[11]
~1620N-H Bend (Scissoring)Primary Amine (-NH₂)Medium-StrongConfirms the presence of the -NH₂ group.[9]
~1600, ~1475C=C StretchAromatic RingMediumSkeletal vibrations of the biphenyl rings.
~1330-1250C-N StretchAromatic AmineStrongStrong absorption due to the C(aromatic)-N bond.[7][9]
~850-750C-H Bend (Out-of-plane)Aromatic RingStrongThe pattern of these bands can sometimes give information about the substitution pattern.
~600-500C-Br StretchAryl BromideMedium-StrongFound in the fingerprint region, confirming the presence of the C-Br bond.[12]

Conclusion

The comprehensive characterization of 5-Bromo-[1,1'-biphenyl]-3-amine is reliably achieved through the synergistic application of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. Each technique provides a unique and essential piece of the structural puzzle. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and substitution pattern, Mass Spectrometry validates the molecular weight and elemental composition (specifically the presence of bromine), and IR Spectroscopy identifies the key functional groups. Together, these methods provide a self-validating system that ensures the identity and integrity of the compound for its use in research and development.

References

  • Spiesecke, H., & Schneider, W. G. (1961). Carbon-13 Nuclear Magnetic Resonance Spectra of Some Aromatic Amines and Imines. The Journal of Chemical Physics, 35(2), 722–730. [Link]

  • University of Colorado Boulder, Department of Chemistry. Spectroscopy Tutorial: Amines. [Link]

  • LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • JoVE. (2025). Video: NMR Spectroscopy Of Amines. Journal of Visualized Experiments. [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • Schmidt, L. J., & Hesselberg, R. J. (1992). A mass spectroscopic method for analysis of AHH-inducing and other polychlorinated biphenyl congeners and selected pesticides in fish. Archives of Environmental Contamination and Toxicology, 23(1), 37–44. [Link]

  • Kumar, A., & Shah, B. A. (2015). Supporting Information for Org. Lett., 2015, 17, 5232. Organic Letters. [Link]

  • Egolf, D. S., & Jurs, P. C. (1990). Structural analysis of polychlorinated biphenyls from carbon-13 nuclear magnetic resonance spectra. Analytical Chemistry, 62(17), 1746–1754. [Link]

  • Egolf, D. S., & Jurs, P. C. (1990). Structural analysis of polychlorinated biphenyls from carbon-13 nuclear magnetic resonance spectra. OSTI.GOV. [Link]

  • University of Calgary. (n.d.). IR: amines. University of Calgary Chemistry. [Link]

  • The Royal Society of Chemistry. (2018). Spectra and physical data of compounds. RSC Publishing. [Link]

  • Singh, A., Kumar, R., Kumar, S., & Singh, N. (2022). Structure, Quantum Chemical and In Silico Molecular Docking Analysis of some Di-Ortho-Substituted Halogenated Biphenyls. SciVision Open Access Publishers. [Link]

  • Millersville University. (n.d.). INFRARED SPECTROSCOPY (IR). [Link]

  • Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal studies of chlorinated and mixed halogenated biphenyls. Open Research Newcastle. [Link]

  • University of Puget Sound. (n.d.). 13C-NMR. [Link]

  • University of Wisconsin-Madison. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • ResearchGate. (n.d.). Fig. S8. 1 H NMR of 5-Bromo-3-(phenyl(pyrrolidin-1-yl)methyl)-1H-indole. [Link]

  • ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). IR Absorption Table. [Link]

  • DeJongh, D. C., et al. (1973). Mass spectra of the reaction products of some biologically important primary amines and fluorescamine. Biochemical and Biophysical Research Communications, 55(1), 231-8. [Link]

  • ResearchGate. (n.d.). The mass spectrum of bromo-p-hydroxybiphenyl. [Link]

Sources

Foundational

The Biological Utility and Pharmacological Activity of 5-Bromo-[1,1'-biphenyl]-3-amine: A Privileged Scaffold in Drug Discovery

Executive Summary In modern medicinal chemistry, the biological activity of a compound is often evaluated not just by its standalone therapeutic efficacy, but by its capacity to serve as a foundational architecture—a "pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the biological activity of a compound is often evaluated not just by its standalone therapeutic efficacy, but by its capacity to serve as a foundational architecture—a "privileged scaffold"—for complex pharmacophores. 5-Bromo-[1,1'-biphenyl]-3-amine (CAS 136649-27-9) is a prime example of such a molecule. Widely recognized as a critical synthetic intermediate[1], this halogenated aromatic amine is utilized to construct highly active biological agents, ranging from targeted kinase inhibitors to broad-spectrum antibacterials like 2-biphenyl-carbapenems[2].

This technical whitepaper provides an in-depth analysis of the structural causality that makes this scaffold indispensable, its inherent xenobiotic metabolic profile, and field-proven, self-validating protocols for its biological and synthetic evaluation.

Pharmacophore Mapping & Structural Causality

The selection of 5-Bromo-[1,1'-biphenyl]-3-amine in drug design is not arbitrary; every functional group serves a distinct biological and synthetic purpose. Understanding this causality is essential for drug development professionals aiming to optimize target binding and pharmacokinetic profiles.

  • The Biphenyl Core (Lipophilic Anchor): The biphenyl system significantly enhances the lipophilic efficiency (LipE) of the resulting drug candidate. In biological systems, this rigid, hydrophobic core is critical for driving binding affinity via π−π stacking interactions within the deep hydrophobic pockets of target proteins (e.g., the DFG-out conformation of various tyrosine kinases).

  • The 3-Amino Group (Hydrogen Bonding & Vectorization): Biologically, primary and secondary amines derived from this position act as critical hydrogen bond donors/acceptors, frequently anchoring the molecule to the hinge region of kinases. Synthetically, the amine provides a highly reactive handle for Buchwald-Hartwig amination or amide bond formation.

  • The 5-Bromo Substituent (Halogen Bonding & SAR Expansion): While halogens can be retained in the final API to exploit halogen bonding with backbone carbonyls in protein targets, the bromine atom primarily serves as the vector for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). This allows researchers to rapidly explore chemical space and expand Structure-Activity Relationships (SAR) without disrupting the core binding motif.

Inherent Biological & Toxicological Profile (Xenobiotic Metabolism)

When evaluating the biological activity of 5-Bromo-[1,1'-biphenyl]-3-amine, one must account for its inherent metabolic fate. As a primary aromatic amine, it carries specific toxicological liabilities that must be screened early in the drug development pipeline.

Cytochrome P450 enzymes (primarily CYP1A2 and CYP3A4) dictate the primary clearance pathways for this scaffold. The molecule typically undergoes two competing metabolic routes:

  • N-Oxidation (Bioactivation): CYP-mediated oxidation of the primary amine yields a reactive N-hydroxylamine. This intermediate can undergo further Phase II esterification (e.g., via sulfotransferases) to form a highly reactive nitrenium ion, which is capable of forming covalent DNA adducts—a mechanism often responsible for positive Ames test results in early toxicology screens.

  • Aromatic Hydroxylation (Detoxification): Alternatively, oxidation occurs on the electron-rich biphenyl rings, leading to stable phenolic metabolites that are subsequently cleared via Phase II glucuronidation.

MetabolicPathway Parent 5-Bromo-[1,1'-biphenyl]-3-amine CYP CYP1A2 / CYP3A4 Oxidation Parent->CYP NOx N-Hydroxylamine (Reactive Intermediate) CYP->NOx N-Oxidation ArOH Aromatic Hydroxylation (Stable Metabolite) CYP->ArOH Ring Oxidation Tox Potential Genotoxicity (DNA Adducts) NOx->Tox Bioactivation Clearance Phase II Glucuronidation & Excretion ArOH->Clearance Detoxification

Caption: CYP450-mediated metabolic pathways of 5-Bromo-[1,1'-biphenyl]-3-amine.

Quantitative Data Presentation

Understanding the baseline physicochemical properties of the scaffold is required for predicting downstream ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) behavior.

Table 1: Physicochemical & Predictive ADMET Properties

PropertyValueBiological Implication
Molecular Weight 248.12 g/mol Optimal for small molecule drug design (Lipinski Rule of 5 compliant).
LogP (predicted) ~3.5 - 4.0High lipophilicity; excellent membrane permeability but potential for high plasma protein binding.
Hydrogen Bond Donors 1 (Amine group)Capable of critical interactions within target protein hinge regions.
Hydrogen Bond Acceptors 1 (Amine group)Facilitates aqueous solubility and target binding.
Topological Polar Surface Area 26.02 ŲExcellent blood-brain barrier (BBB) penetration potential, useful for CNS targets.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls that confirm the causality of the observed results.

Protocol 1: In Vitro CYP450 Microsomal Stability & Metabolite Identification

Objective: To quantify the intrinsic clearance ( CLint​ ) and identify reactive N-oxide metabolites of the scaffold.

  • Preparation: Prepare a 1 μ M solution of 5-Bromo-[1,1'-biphenyl]-3-amine in 0.1 M potassium phosphate buffer (pH 7.4) containing 1 mg/mL Human Liver Microsomes (HLMs).

  • Initiation & Control (The Causality Step): Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

    • Self-Validation: Maintain a parallel control sample where NADPH is replaced with an equivalent volume of buffer. Because NADPH provides the reducing equivalents strictly necessary for CYP450 activation, the absence of degradation in this control definitively proves that any clearance observed in the test sample is CYP-mediated, ruling out chemical instability.

  • Sampling & Quenching: At designated time points (0, 15, 30, 60 minutes), extract 50 μ L aliquots and immediately quench in 150 μ L of ice-cold acetonitrile spiked with an internal standard (e.g., labetalol).

    • Causality: The ice-cold organic solvent rapidly denatures the microsomal proteins, instantly halting enzymatic metabolism and precipitating proteins to ensure clean LC-MS/MS analysis.

  • Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to monitor parent compound depletion and screen for M+16 (hydroxylation/N-oxidation) mass shifts.

Protocol 2: High-Throughput Suzuki-Miyaura Derivatization for SAR Screening

Objective: To generate a library of biologically active biphenyl derivatives by functionalizing the 5-bromo position.

  • Setup: In a 96-well reaction block, dispense 5-Bromo-[1,1'-biphenyl]-3-amine (0.1 mmol) and a diverse array of aryl boronic acids (0.12 mmol) into individual wells.

  • Catalysis (The Causality Step): Add Pd(dppf)Cl2​ (5 mol%) and K2​CO3​ (0.3 mmol) in a degassed 1,4-dioxane/water mixture (4:1, v/v).

    • Causality: The bidentate dppf ligand sterically and electronically stabilizes the palladium intermediate, preventing the precipitation of inactive palladium black. The aqueous base ( K2​CO3​ ) is strictly required to activate the boronic acid, forming a boronate complex that facilitates the transmetalation step of the catalytic cycle.

  • Reaction: Seal the block and heat at 90°C for 12 hours under a nitrogen atmosphere.

  • Purification: Filter the crude mixtures through a Celite pad to remove residual palladium, concentrate under vacuum, and purify via preparative HPLC to yield final bioactive candidates ready for high-throughput screening.

Workflow Scaffold 5-Bromo-[1,1'-biphenyl] -3-amine Amidation Amide Coupling (R1-COOH) Scaffold->Amidation Step 1 Suzuki Suzuki Coupling (R2-B(OH)2) Amidation->Suzuki Step 2 Library Bioactive Library (Target Inhibitors) Suzuki->Library Diversification Screening High-Throughput Screening Library->Screening Assay

Caption: Two-step derivatization workflow for generating bioactive libraries from the scaffold.

References

  • United States Patent 5,011,832: 2-Biphenyl-Carbapenem Antibacterial Agents Source: Google Patents / Googleapis URL:[2]

Sources

Exploratory

5-Bromo-[1,1'-biphenyl]-3-amine: A Bifunctional Scaffold for Advanced Materials and Medicinal Chemistry

Executive Summary & Structural Causality In the realm of synthetic organic chemistry, the strategic selection of building blocks dictates the efficiency, scalability, and structural diversity of the final target molecule...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

In the realm of synthetic organic chemistry, the strategic selection of building blocks dictates the efficiency, scalability, and structural diversity of the final target molecules. 5-Bromo-[1,1'-biphenyl]-3-amine (CAS: 136649-27-9)[1] represents a highly privileged, bifunctional scaffold. Structurally, it consists of a biphenyl core where one aromatic ring is unsubstituted, providing extended π -conjugation and lipophilicity, while the second ring is functionalized with a primary amine (-NH₂) and a bromide (-Br) in a meta-relationship.

The true power of this molecule lies in its orthogonal reactivity . The amine serves as a potent nucleophile and a precursor for diazonium chemistry, whereas the bromide acts as an excellent electrophile for palladium-catalyzed cross-couplings. The meta-substitution pattern is critical: it prevents direct steric hindrance between the two reactive sites during sequential functionalizations and avoids the electronic deactivation that ortho- or para-relationships often induce during catalytic cycles. This guide details the physicochemical properties, causal logic for catalyst selection, and self-validating protocols for deploying this molecule in both optoelectronics (OLEDs)[2] and pharmaceutical development[3].

Physicochemical Profiling

Understanding the physical parameters of 5-Bromo-[1,1'-biphenyl]-3-amine is essential for optimizing reaction conditions, particularly regarding solvent selection and workup strategies. The primary amine imparts a weak basicity, making the molecule sensitive to highly acidic conditions but easily isolable via acid-base extraction.

Table 1: Quantitative Physicochemical Properties

PropertyValueAnalytical Implication
CAS Number 136649-27-9[1]Unique identifier for sourcing and regulatory compliance.
Molecular Formula C₁₂H₁₀BrN[4]Defines the mass balance for stoichiometric calculations.
Molecular Weight 248.12 g/mol [1]Used for precise equivalent scaling in catalytic reactions.
Boiling Point ~375.4 °C (Predicted)[4]Indicates low volatility; safe for high-temp reflux conditions.
Density 1.432 g/cm³ (Predicted)[4]Relevant for volumetric calculations in neat reactions.
pKa (Amine) 3.27 (Predicted)[4]Weakly basic; requires strong bases (e.g., NaOtBu) for deprotonation during cross-coupling.

Orthogonal Reactivity Logic

When dealing with a molecule containing both an aryl bromide and a primary amine, the greatest risk is AB-type step-growth polymerization (self-condensation) under cross-coupling conditions. If 5-Bromo-[1,1'-biphenyl]-3-amine is subjected directly to Buchwald-Hartwig amination conditions, the amine of one molecule will react with the bromide of another, leading to oligomeric mixtures.

The Causal Solution: To utilize both sites efficiently, one must strictly sequence the reactions. The standard protocol dictates performing a chemoselective Suzuki-Miyaura coupling on the bromide first. By utilizing a catalyst with a strongly coordinating bidentate ligand (e.g., dppf), the primary amine is prevented from poisoning the palladium center. Once the bromide is converted to an aryl group, the amine can be safely functionalized via Buchwald-Hartwig amination or Sandmeyer chemistry without the risk of self-polymerization.

Orthogonal_Reactivity Core 5-Bromo-[1,1'-biphenyl]-3-amine (Bifunctional Core) Site1 Bromide (-Br) Electrophilic Site Core->Site1 Orthogonal Site 1 Site2 Amine (-NH2) Nucleophilic Site Core->Site2 Orthogonal Site 2 Rxn1 Suzuki-Miyaura Coupling (Pd-Catalyzed) Site1->Rxn1 Aryl Boronic Acid Rxn2 Buchwald-Hartwig Amination (Pd-Catalyzed) Site2->Rxn2 Aryl Halide Prod1 C-C Bond Formation (Extended Conjugation) Rxn1->Prod1 Prod2 C-N Bond Formation (Triarylamine Core) Rxn2->Prod2

Caption: Orthogonal functionalization pathways of 5-Bromo-[1,1'-biphenyl]-3-amine.

Experimental Workflows: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following methodologies incorporate in-process monitoring to ensure mechanistic integrity.

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C-C Bond Formation)

Objective: Selectively cross-couple the bromide with an aryl boronic acid while leaving the primary amine intact. Causality of Design: We utilize because the large bite angle of the dppf ligand tightly binds the palladium, preventing the unprotected primary amine from displacing the ligand and deactivating the catalyst. A mild base (K₂CO₃) in a biphasic solvent system favors transmetalation over amine deprotonation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under inert argon, combine 5-Bromo-[1,1'-biphenyl]-3-amine (1.0 equiv, 10 mmol, 2.48 g) and the desired aryl boronic acid (1.2 equiv, 12 mmol).

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 equiv, 0.5 mmol) and K₂CO₃ (3.0 equiv, 30 mmol).

  • Solvent Addition: Inject a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 50 mL).

  • Reaction: Heat the biphasic mixture to 90 °C with vigorous stirring for 12 hours.

  • Self-Validation (TLC): Monitor via TLC (Hexanes/EtOAc 3:1). The starting material is UV-active and ninhydrin-positive. The reaction is complete when the starting material spot disappears, replaced by a new, lower-Rf spot that remains ninhydrin-positive (confirming the amine is intact).

  • Workup: Cool to room temperature, dilute with EtOAc (100 mL), and wash with brine (3 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

Protocol B: Sandmeyer-Type Halogenation (C-N to C-X Conversion)

Objective: Convert the primary amine into a different halide (e.g., a secondary bromide) to create a dihalobiphenyl scaffold for pharmaceutical applications, a technique utilized in the synthesis of antibacterial agents[3]. Causality of Design: The amine is diazotized using sodium nitrite in acidic media. The resulting diazonium salt is highly reactive and is immediately quenched with a copper(I) halide to drive the radical-mediated substitution.

Step-by-Step Methodology:

  • Diazotization: To a stirred solution of 5-Bromo-[1,1'-biphenyl]-3-amine (1.0 equiv) in glacial acetic acid and aqueous H₂SO₄ at 0 °C, slowly add an aqueous solution of NaNO₂ (1.05 equiv). Stir for 30 minutes.

  • Substitution: Dropwise, add the cold diazonium solution to a vigorously stirred solution of CuBr (1.1 equiv) in 48% HBr at room temperature.

  • Evolution: Observe the immediate evolution of N₂ gas (visual confirmation of diazonium decomposition). Stir until gas evolution ceases.

  • Isolation: Extract with dichloromethane, wash with saturated NaHCO₃ to neutralize residual acid, dry, and purify to yield 3,5-dibromobiphenyl.

Applications in Advanced Materials (OLEDs)

In optoelectronics, 5-Bromo-[1,1'-biphenyl]-3-amine is a premier building block for synthesizing Hole Transport Materials (HTMs) [2]. The biphenyl system provides a rigid, highly conjugated backbone that facilitates hole mobility, while the amine is iteratively arylated to form a triarylamine core—the gold standard for HTMs due to its low ionization potential and excellent radical cation stability.

OLED_Synthesis Start 5-Bromo-[1,1'-biphenyl]-3-amine Step1 Suzuki Coupling (Aryl Extension) Start->Step1 Ar-B(OH)2, Pd(dppf)Cl2 Intermediate Extended Biaryl Amine Step1->Intermediate Step2 N-Arylation (Buchwald-Hartwig) Intermediate->Step2 Ar-I, Pd2(dba)3 Product Hole Transport Material (Triarylamine) Step2->Product

Caption: Sequential synthesis workflow for OLED hole transport materials.

Table 2: Yield Expectations and Risk Mitigation in Sequential Functionalization

Reaction StepTarget SiteReagents/CatalystYield ExpectationPrimary Risk & Mitigation
1. Suzuki-Miyaura Bromide (-Br)Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃80-95%Risk: Catalyst poisoning. Mitigation: Use bidentate dppf ligand.
2. Buchwald-Hartwig Amine (-NH₂)Ar-X, Pd₂(dba)₃, XPhos, NaOtBu75-90%Risk: Bis-arylation. Mitigation: Control stoichiometry and use bulky XPhos.

References

  • Dininno, F. P., & Salzmann, T. N. "Antibacterial Agents." United States Patent 5,011,832, issued June 26, 1990.
  • iChemical. "OLED Building Blocks and Intermediates." iChemical Product Directory. Available at: [Link]

Sources

Foundational

Strategic Utilization of 5-Bromo-[1,1'-biphenyl]-3-amine in Advanced Synthetic Chemistry

Executive Summary In the landscape of modern synthetic chemistry, bifunctional building blocks are the cornerstone of efficient library generation and materials discovery. 5-Bromo-[1,1'-biphenyl]-3-amine (CAS: 136649-27-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern synthetic chemistry, bifunctional building blocks are the cornerstone of efficient library generation and materials discovery. 5-Bromo-[1,1'-biphenyl]-3-amine (CAS: 136649-27-9) represents a highly versatile, highly privileged scaffold[1]. Featuring a rigid biphenyl core substituted with both a primary amine and an aryl bromide in a meta relationship, this molecule offers orthogonal reactivity. This in-depth technical guide explores the causality behind its structural advantages and provides self-validating protocols for its application in both optoelectronics (OLEDs) and medicinal chemistry.

Structural Causality and Chemical Profiling

The utility of 5-Bromo-[1,1'-biphenyl]-3-amine is dictated by its precise spatial geometry. The biphenyl system provides a rigid, rotationally restricted axis that enhances lipophilicity in drug design and increases the glass transition temperature ( Tg​ ) in polymeric or amorphous materials.

Crucially, the 3,5-substitution pattern (relative to the distal phenyl ring) is not arbitrary. This meta relationship minimizes steric clash between the bulky phosphine ligands required for Buchwald-Hartwig amination at the amine and the oxidative addition of palladium at the bromide during subsequent Suzuki-Miyaura couplings. This allows researchers to perform sequential, orthogonal functionalizations without cross-reactivity or steric poisoning of the catalyst[2].

Physicochemical Profile
PropertyValue / Description
Chemical Name 5-Bromo-[1,1'-biphenyl]-3-amine
CAS Number 136649-27-9
Molecular Formula C₁₂H₁₀BrN
Molecular Weight 248.12 g/mol
Isotopic Signature (MS) 1:1 doublet at m/z 248.0 / 250.0 [M+H]⁺ (⁷⁹Br/⁸¹Br)
Primary Handles -NH₂ (Nucleophile/C-N coupling), -Br (Electrophile/C-C coupling)

Applications in Materials Science: OLED Hole Transport Layers

In the development of Organic Light Emitting Diodes (OLEDs), hole transport materials (HTMs) require high hole mobility, appropriate HOMO energy levels, and excellent morphological stability. Triarylamines are the gold standard for HTMs due to their electron-rich nitrogen centers, which support reversible single-electron oxidation.

The Causality of the Synthesis: 5-Bromo-[1,1'-biphenyl]-3-amine serves as an ideal precursor. The primary amine can be exhaustively arylated via Buchwald-Hartwig cross-coupling to form a bulky triarylamine core[3]. Because the bromide remains unreactive under specific Buchwald conditions (using weak bases or specific ligands like XPhos), it serves as a dormant handle. Once the triarylamine is formed, the bromide is activated via Suzuki-Miyaura coupling to extend the π -conjugated system, tuning the HOMO/LUMO gap and enhancing the thermal stability of the resulting amorphous film[4].

OLED_Workflow A 5-Bromo-[1,1'-biphenyl]-3-amine (Starting Material) B Buchwald-Hartwig Amination (Pd-catalyzed C-N coupling) A->B + Aryl Halide Pd2(dba)3, Base C Bromo-Triarylamine Intermediate B->C Yield: >80% D Suzuki-Miyaura Coupling (Pd-catalyzed C-C coupling) C->D + Arylboronic Acid Pd(PPh3)4, Base E Extended Triarylamine (OLED HTL Material) D->E Extended Conjugation

Figure 1: Sequential Pd-catalyzed workflow for synthesizing OLED hole transport materials.

Applications in Medicinal Chemistry: Privileged Scaffolds

In drug discovery, the biphenyl motif is a "privileged scaffold" frequently utilized to occupy deep hydrophobic pockets in targets such as kinases or cytochrome P450 enzymes.

The Causality of the Synthesis: To generate a Structure-Activity Relationship (SAR) library, medicinal chemists require a common intermediate that can be rapidly diversified. 5-Bromo-[1,1'-biphenyl]-3-amine allows for immediate attachment of a pharmacophore via standard amide coupling at the -NH₂ group. The resulting bromo-biphenyl amide is a robust intermediate. The bromide is then subjected to late-stage, parallel Suzuki-Miyaura couplings in a multi-well format to introduce various solubilizing groups, steric bulk, or secondary hydrogen-bond acceptors, rapidly mapping the chemical space of the target's binding site[3].

SAR_Workflow A 5-Bromo-[1,1'-biphenyl]-3-amine B Amide Coupling / Acylation (Pharmacophore Attachment) A->B HATU, DIPEA + Carboxylic Acid C Bromo-Biphenyl Amide (Core Scaffold) B->C H-Bond Network Installed D Late-Stage Diversification (Suzuki-Miyaura) C->D Parallel Library Generation E1 Derivative 1 (Solubilizing Group) D->E1 E2 Derivative 2 (H-Bond Acceptor) D->E2 E3 Derivative 3 (Steric Bulk) D->E3

Figure 2: Divergent SAR library generation utilizing orthogonal cross-coupling handles.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Analytical checkpoints are built into the methodology to confirm reaction success based on the unique isotopic signature of the bromine atom.

Protocol A: Chemoselective Buchwald-Hartwig Amination

Objective: Convert the primary amine to a secondary/tertiary amine while leaving the aryl bromide intact.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 5-Bromo-[1,1'-biphenyl]-3-amine (1.0 equiv), the desired aryl iodide (1.1 equiv), Pd₂(dba)₃ (2 mol%), XPhos (8 mol%), and sodium tert-butoxide (1.5 equiv).

  • Reaction: Suspend the mixture in anhydrous toluene (0.2 M). Seal the flask, remove from the glovebox, and stir at 90 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Concentrate in vacuo.

  • Self-Validation (LC-MS & NMR):

    • LC-MS: The reaction is validated by observing the mass shift to the new product while strictly retaining the 1:1 isotopic doublet (⁷⁹Br/⁸¹Br) in the mass spectrum. If the doublet is lost, over-coupling (oligomerization) has occurred.

    • ¹H NMR: Confirm the disappearance of the broad singlet at ~3.8 ppm (corresponding to the -NH₂ protons) and the appearance of new aromatic signals.

Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling

Objective: Extend the carbon framework by coupling the dormant aryl bromide with an arylboronic acid.

  • Preparation: To a microwave vial, add the bromo-intermediate from Protocol A (1.0 equiv), an arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (5 mol%).

  • Reaction: Add a degassed mixture of 1,4-dioxane and 2M aqueous K₂CO₃ (3:1 v/v, 0.1 M final concentration). Seal the vial and heat under microwave irradiation at 100 °C for 45 minutes (or conventional heating at 100 °C for 8 hours)[4].

  • Workup: Extract with dichloromethane, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography.

  • Self-Validation (LC-MS):

    • LC-MS: Successful cross-coupling is definitively confirmed by the disappearance of the 1:1 bromine isotopic doublet. The mass spectrum should now display a single, sharp [M+H]⁺ peak corresponding to the debrominated, biaryl-extended product.

Quantitative Data Summary

The following table summarizes the optimized parameters and expected analytical markers for the divergent functionalization of 5-Bromo-[1,1'-biphenyl]-3-amine.

Reaction TypeOptimal Catalyst SystemBase / SolventTemp / TimeExpected YieldCritical Analytical Marker (LC-MS)
Buchwald-Hartwig Pd₂(dba)₃ / XPhosNaOtBu / Toluene90 °C / 12 h75–85%Retention of 1:1 Br isotopic doublet
Suzuki-Miyaura Pd(PPh₃)₄K₂CO₃ (aq) / Dioxane100 °C / 8 h80–95%Loss of 1:1 Br isotopic doublet
Amide Coupling HATU / DIPEANone / DMF25 °C / 4 h>90%Mass shift; retention of Br doublet

References

  • CAS: 136649-27-9 - CymitQuimica Source: CymitQuimica Product Catalog URL
  • 5-Bromo-[1,1'-biphenyl]-3-amine - Sigma-Aldrich Source: Sigma-Aldrich Materials and Synthesis Catalog URL
  • Suzuki–Miyaura (hetero-)
  • Source: Organics (MDPI)

Sources

Exploratory

Comprehensive Technical Guide on 5-Bromo-[1,1'-biphenyl]-3-amine: Synthesis, Mechanistic Pathways, and Applications

Executive Summary & Chemical Identity 5-Bromo-[1,1'-biphenyl]-3-amine (CAS: 136649-27-9) is a highly versatile, bifunctional building block utilized extensively in both advanced materials science (e.g., OLEDs) and medici...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

5-Bromo-[1,1'-biphenyl]-3-amine (CAS: 136649-27-9) is a highly versatile, bifunctional building block utilized extensively in both advanced materials science (e.g., OLEDs) and medicinal chemistry[1]. Characterized by a meta-substituted biphenyl core, this compound possesses two orthogonal reactive sites: an electrophilic aryl bromide and a nucleophilic primary amine[2]. This structural duality allows researchers to perform sequential, site-selective cross-coupling reactions. This whitepaper details the physicochemical properties, causality-driven synthetic protocols, and advanced applications of this critical intermediate.

Physicochemical Profiling

Understanding the baseline properties of the compound is critical for solvent selection and downstream purification.

PropertyValue / Description
Chemical Name 5-Bromo-[1,1'-biphenyl]-3-amine
Common Synonyms 3-Amino-5-bromobiphenyl; 5-bromo-biphenyl-3-ylamine
CAS Registry Number 136649-27-9 (Historically referenced as 893736-74-6)
Molecular Formula C12H10BrN
Molecular Weight 248.12 g/mol
Core Structure Meta-substituted biphenyl system

Synthetic Methodologies & Mechanistic Causality

The de novo synthesis of 5-Bromo-[1,1'-biphenyl]-3-amine relies on the strategic desymmetrization of 1,3-dibromo-5-nitrobenzene. Every reagent and condition chosen in this pathway serves a specific mechanistic purpose.

Causality in Step 1 (Suzuki-Miyaura Mono-arylation): 1,3-dibromo-5-nitrobenzene possesses two identical C-Br bonds that are highly activated for oxidative addition by the strong electron-withdrawing effect of the meta-nitro group. To achieve mono-arylation, the stoichiometry of phenylboronic acid must be strictly limited to 1.1 equivalents[3]. The use of a biphasic solvent system (1,4-Dioxane/H2O) ensures the dissolution of both the organic substrates and the inorganic base (K2CO3). This aqueous-organic interface is critical: it facilitates the formation of the reactive boronate complex required for the transmetalation step of the catalytic cycle, while the stoichiometric bottleneck minimizes the formation of the over-coupled 3,5-diphenylnitrobenzene byproduct[3].

Causality in Step 2 (Chemoselective Nitro Reduction): The intermediate, 3-bromo-5-nitrobiphenyl, must be reduced to the corresponding amine. Conventional catalytic hydrogenation (e.g., Pd/C with H2 gas) is strictly contraindicated here, as it frequently triggers hydrodebromination, cleaving the critical C-Br bond. Instead, a modified Béchamp reduction utilizing Iron (Fe) powder and Ammonium Chloride (NH4Cl) in an Ethanol/Water matrix is employed[4]. This single-electron transfer (SET) mechanism is highly chemoselective, reducing the nitro group to an aniline while perfectly preserving the aryl bromide for future functionalization[4].

SynthesisLogic A 1,3-Dibromo-5-nitrobenzene (Activated Electrophile) C 3-Bromo-5-nitrobiphenyl (Mono-arylated Intermediate) A->C Suzuki-Miyaura Pd(PPh3)4, K2CO3 B Phenylboronic Acid (1.1 eq Limit) B->C Transmetalation D Fe / NH4Cl (SET Mechanism) C->D Chemoselective Reduction E 5-Bromo-[1,1'-biphenyl]-3-amine (Target Compound) D->E Avoids Debromination

Synthetic workflow demonstrating stoichiometric control and chemoselective reduction logic.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 3-Bromo-5-nitrobiphenyl (Mono-arylation)
  • Preparation: Flame-dry a Schlenk flask and purge with Argon. Add 1,3-dibromo-5-nitrobenzene (1.0 eq) and Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] (0.03 eq, 3 mol%)[3].

  • Reagent Addition: Introduce phenylboronic acid (1.1 eq) to bias the reaction toward mono-substitution[3].

  • Solvent & Base: Add a degassed 4:1 mixture of 1,4-Dioxane and Water, followed by K2CO3 (2.0 eq).

  • Execution: Heat the mixture to 90°C under reflux for 12 hours. Maintain a positive pressure of inert gas[3].

  • Validation: Monitor via Thin-Layer Chromatography (TLC) using Hexanes/EtOAc. The appearance of a distinct intermediate spot with higher polarity than the starting material indicates successful mono-arylation. Extract with EtOAc, wash with brine, dry over Na2SO4, and purify via flash column chromatography to isolate the intermediate.

Protocol B: Chemoselective Reduction to 5-Bromo-[1,1'-biphenyl]-3-amine
  • Preparation: In a round-bottom flask, dissolve the purified 3-bromo-5-nitrobiphenyl (1.0 eq) in a 3:1 mixture of Ethanol and Water.

  • Reagent Addition: Add Iron powder (5.0 eq) and NH4Cl (2.0 eq). Note: The mild acidity of NH4Cl activates the iron surface without protonating the resulting amine, which would otherwise halt the reaction.

  • Execution: Heat the suspension to 80°C for 4 hours[4].

  • Validation: The reaction mixture will visibly transition from a yellow solution to a dark brown/black suspension, indicating the formation of iron oxides. Filter the mixture hot through a pad of Celite to remove all iron residues. Concentrate the filtrate under reduced pressure, extract with Dichloromethane (DCM), and crystallize to yield the pure 5-Bromo-[1,1'-biphenyl]-3-amine[4].

Quantitative Data: Reaction Optimization

The following table summarizes the causal relationship between boronic acid stoichiometry and product distribution during the initial Suzuki coupling phase, demonstrating why strict equivalent control is mandatory[3]:

Phenylboronic Acid (Eq)Catalyst LoadingTemp (°C)Yield: Mono-arylated (%)Yield: Di-arylated (%)
1.1 Pd(PPh3)4 (3 mol%)9085% <5%
2.2 Pd(PPh3)4 (5 mol%)90<5%90%
1.1 None (Control)900%0%

Applications in Advanced Materials & Drug Discovery

The orthogonal reactivity of 5-Bromo-[1,1'-biphenyl]-3-amine makes it a privileged scaffold across multiple high-tech disciplines.

  • OLED Materials (Hole Transport Layers): The primary amine acts as a powerful nucleophile in Buchwald-Hartwig aminations with diarylamines (e.g., diphenylamine). Following this, the remaining aryl bromide can undergo a second Suzuki coupling with carbazole or fluorene derivatives to extend the π-conjugation system. This sequential functionalization is used to meticulously tune the HOMO/LUMO energy levels for optimal hole transport in OLED devices[3].

  • Medicinal Chemistry: The biphenyl core is a recognized pharmacophore. The amine can be derivatized into amides or ureas to target kinase hinge regions via hydrogen bonding. Meanwhile, the bromide serves as a synthetic handle for late-stage diversification, allowing medicinal chemists to explore Structure-Activity Relationships (SAR) via rapid cross-coupling reactions[4].

Applications Core 5-Bromo-[1,1'-biphenyl]-3-amine Amine Site 1: Amine (Buchwald-Hartwig / Amidation) Core->Amine Nucleophilic Bromo Site 2: Aryl Bromide (Suzuki / Sonogashira) Core->Bromo Electrophilic OLED OLED HTMs & Host Materials Amine->OLED Diarylamine coupling Drug Kinase Inhibitors / Pharmacophores Amine->Drug Urea/Amide formation Bromo->OLED Extended π-conjugation Bromo->Drug SAR Diversification

Orthogonal reactivity pathways for materials science and medicinal chemistry applications.

References

  • United States Patent 5,011,832 - Antibacterial Agents Source: googleapis.com (USPTO) URL:[Link]

Sources

Foundational

Safety, Handling, and Operational Workflows for 5-Bromo-[1,1'-biphenyl]-3-amine in Advanced Synthesis

Executive Summary & Scope 5-Bromo-[1,1'-biphenyl]-3-amine (CAS: 136649-27-9) is a highly versatile, bifunctional building block extensively utilized in the synthesis of Organic Light-Emitting Diodes (OLEDs) and complex A...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

5-Bromo-[1,1'-biphenyl]-3-amine (CAS: 136649-27-9) is a highly versatile, bifunctional building block extensively utilized in the synthesis of Organic Light-Emitting Diodes (OLEDs) and complex Active Pharmaceutical Ingredients (APIs) [1]. Featuring both a reactive aryl bromide and a primary aniline moiety, it enables rapid structural diversification via transition-metal-catalyzed cross-couplings. However, this dual functionality also introduces significant handling risks, including self-polymerization, oxidative degradation, and severe toxicological hazards.

This whitepaper provides an authoritative, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) driven guide to the safe handling, mechanistic toxicology, and experimental utilization of 5-Bromo-[1,1'-biphenyl]-3-amine.

Quantitative Safety Data & Physicochemical Profile

To design effective safety protocols, researchers must first understand the fundamental properties of the compound. The lipophilic biphenyl core enhances cellular permeability, while the primary amine acts as a reactive nucleophile.

Property / ParameterValue / SpecificationCausality / Operational Relevance
CAS Number 136649-27-9Primary identifier for sourcing accurate Safety Data Sheets (SDS).
Molecular Formula C₁₂H₁₀BrNIndicates the presence of a heavy halogen and a reactive nitrogen center.
Molecular Weight 248.12 g/mol Critical for precise stoichiometric calculations in cross-coupling.
Physical State Solid (Powder/Crystals)High risk of aerosolization; dictates the use of anti-static weighing tools.
GHS Hazard Codes H302, H315, H319Harmful if swallowed; causes severe skin and eye irritation. Dictates PPE.
Solubility Profile Soluble in THF, DCM, DMSOGuides solvent selection for both synthetic reactions and spill decontamination.

Mechanistic Toxicology: The Causality of Hazard

Listing safety gear is insufficient without understanding why the gear is necessary. The primary toxicological threat of 5-Bromo-[1,1'-biphenyl]-3-amine stems from its aniline moiety.

When exposed to biological systems (via dermal absorption or inhalation of aerosolized dust), the primary amine undergoes rapid N-hydroxylation mediated by hepatic Cytochrome P450 enzymes. This creates an unstable N-hydroxylamine metabolite. This metabolite acts as a potent oxidizing agent in the bloodstream, converting the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺). The resulting condition, methemoglobinemia , prevents oxygen transport, leading to cellular hypoxia [2].

Furthermore, the electrophilic nature of the oxidized intermediates can lead to DNA adduct formation, presenting long-term genotoxic risks.

G A 5-Bromo-[1,1'-biphenyl]-3-amine (Dermal/Inhalation) B Hepatic CYP450 Oxidation A->B C N-Hydroxylamine Metabolite B->C D Hemoglobin Oxidation (Fe2+ -> Fe3+) C->D F DNA Adducts (Genotoxicity) C->F E Methemoglobinemia (Cellular Hypoxia) D->E

Metabolic pathway of biphenylamines leading to methemoglobinemia and genotoxicity.

E-E-A-T Protocol: Storage, Handling, and Spill Decontamination

Storage and PPE Requirements
  • Storage: Store at 2–8°C in amber glass vials backfilled with Argon. Causality: The primary amine is susceptible to photo-oxidation, which generates dark, tarry azo-impurities that poison palladium catalysts during downstream synthesis.

  • PPE: Double-gloving with nitrile gloves (minimum 0.11 mm thickness) is mandatory. Causality: The lipophilic biphenyl core acts as a penetration enhancer, allowing the toxic amine to rapidly bypass standard, thin latex barriers.

Self-Validating Spill Decontamination Protocol

In the event of a powder spill outside the fume hood, standard sweeping will aerosolize the toxicant. Follow this self-validating protocol:

  • Containment: Surround the spill with diatomaceous earth to prevent spreading.

  • Chemical Neutralization: Spray the area with a 5% aqueous ascorbic acid solution. Causality: Ascorbic acid acts as a mild reducing agent, preventing the formation of volatile, highly toxic oxidized aniline derivatives during cleanup.

  • Collection: Wipe the area using solvent-dampened (isopropanol) absorbent pads.

  • Validation (The Self-Validating Step): Swab the cleaned surface with a clean, methanol-soaked cotton swab. Examine the swab under a 254 nm UV lamp. Logic: The extended π -conjugation of the biphenyl system is highly UV-active. A complete absence of dark spots or fluorescence on the swab definitively confirms that the chemical hazard has been entirely removed.

Experimental Methodology: Safe Execution of Buchwald-Hartwig Amination

Because 5-Bromo-[1,1'-biphenyl]-3-amine contains both a halogen and an amine, it is prone to intermolecular self-condensation (oligomerization) during cross-coupling. To utilize it safely and effectively as an aryl halide substrate, one must use highly sterically hindered catalyst systems (e.g., Pd₂(dba)₃ with BrettPhos) to direct the reaction toward the desired external amine partner rather than itself [3].

Workflow W1 1. Glovebox Weighing (Inert Atmosphere) W2 2. Schlenk Flask Transfer (Sealed System) W1->W2 W3 3. Catalyst/Base Addition (Pd-catalyzed) W2->W3 W4 4. Reaction Execution (Fume Hood, 80°C) W3->W4 W5 5. Acidic Quenching (1M HCl) W4->W5 W6 6. Waste Segregation (Halogenated) W5->W6

Step-by-step safe handling workflow for Buchwald-Hartwig amination.
Step-by-Step Protocol

Step 1: Inert Atmosphere Preparation Flame-dry a Schlenk flask under a vacuum and backfill with Argon three times. Causality: Trace moisture will hydrolyze the strong base (e.g., sodium tert-butoxide) required for the catalytic cycle, halting the reaction.

Step 2: Reagent Loading (Glovebox) Inside an argon-filled glovebox, weigh 1.0 equivalent of 5-Bromo-[1,1'-biphenyl]-3-amine using an anti-static gun on the weighing boat. Causality: Static electricity can cause the fine powder to aerosolize, contaminating the glovebox atmosphere.

Step 3: Catalyst Activation Add 2 mol% Pd₂(dba)₃ and 4 mol% BrettPhos ligand. Seal the flask with a rubber septum, remove it from the glovebox, and inject anhydrous toluene via syringe.

Step 4: Reaction Execution Stir the mixture at 80°C for 12 hours inside a certified fume hood (face velocity 80-100 fpm).

Step 5: Quenching & Workup (Self-Validating System) Cool the reaction to room temperature. Slowly add 1M HCl to quench the reaction.

  • Self-Validating Check: Test the aqueous layer with pH paper. A pH < 2 confirms the complete protonation of any unreacted 5-Bromo-[1,1'-biphenyl]-3-amine.

  • Causality: Protonating the amine converts it into a water-soluble ammonium salt. This forces the toxic unreacted starting material into the aqueous phase, completely mitigating inhalation and dermal exposure risks during the subsequent evaporation of the organic solvent.

Step 6: Waste Segregation Dispose of the aqueous layer in a dedicated "Aqueous Amine Waste" container, separate from standard halogenated organics, to prevent exothermic acid-base reactions in the waste stream.

References

Exploratory

Solvation Dynamics and Empirical Solubility Profiling of 5-Bromo-[1,1'-biphenyl]-3-amine in Organic Solvents

Target Audience: Formulation Scientists, Synthetic Chemists, and Preclinical Drug Development Professionals. Document Type: Technical Whitepaper & Methodological Guide Executive Summary In preclinical drug development an...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Synthetic Chemists, and Preclinical Drug Development Professionals. Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In preclinical drug development and advanced materials synthesis, the solvation behavior of halogenated aromatic intermediates dictates both reaction efficiency and formulation viability. 5-Bromo-[1,1'-biphenyl]-3-amine (CAS 136649-27-9) is a critical building block characterized by its rigid biphenyl core, an electron-withdrawing bromine atom, and a primary amine group.

This whitepaper provides an in-depth analysis of the thermodynamic solubility of 5-Bromo-[1,1'-biphenyl]-3-amine across various organic solvent classes. By deconstructing its physicochemical properties, we establish a predictive framework for its solvation and provide a self-validating, gold-standard experimental protocol for empirical solubility determination.

Physicochemical Profiling & Solvation Thermodynamics

To predict and manipulate the solubility of 5-Bromo-[1,1'-biphenyl]-3-amine, one must understand the thermodynamic interplay between the solute's crystal lattice energy and the solvent's cavitation and interaction energies. The molecule's solubility profile is governed by three distinct structural domains:

  • The Biphenyl Core (Hydrophobic & π -System): The dual aromatic rings impart significant lipophilicity and high crystal lattice energy due to π−π stacking. This renders the compound practically insoluble in aqueous media[1] but highly compatible with non-polar and moderately polar organic solvents.

  • The Bromine Substituent (C5 Position): Halogenation increases the molecular weight (248.12 g/mol ) and polarizability. The bromine atom can participate in halogen bonding with electron-rich solvents (e.g., the oxygen in DMSO or DMF), significantly enhancing solubility in polar aprotic environments.

  • The Primary Amine (C3 Position): The −NH2​ group acts as both a hydrogen-bond donor and acceptor. This specific interaction is the primary driver for the compound's solubility in polar protic solvents (like methanol) and contributes to its dissolution in strong hydrogen-bond acceptors (like DMSO)[2].

Solvation Compound 5-Bromo-[1,1'-biphenyl]-3-amine Biphenyl Biphenyl Core (Hydrophobic) Compound->Biphenyl Bromine Bromine Atom (Polarizable/Lipophilic) Compound->Bromine Amine Primary Amine (H-Bond Donor/Acceptor) Compound->Amine PiPi π-π Stacking & Dispersion Forces Biphenyl->PiPi Halogen Halogen Bonding Bromine->Halogen HBond Hydrogen Bonding Amine->HBond NonPolar Non-Polar Solvents (Hexane, Toluene) PiPi->NonPolar PolarAprotic Polar Aprotic Solvents (DMSO, DMF, DCM) PiPi->PolarAprotic Halogen->PolarAprotic HBond->PolarAprotic PolarProtic Polar Protic Solvents (MeOH, EtOH) HBond->PolarProtic

Caption: Thermodynamic solvation mechanisms of 5-Bromo-[1,1'-biphenyl]-3-amine across solvent classes.

Quantitative Solubility Matrix

Based on structural homology to other halogenated biphenylamines[1][2], the following table outlines the expected solubility ranges for 5-Bromo-[1,1'-biphenyl]-3-amine at standard ambient temperature (25°C).

Table 1: Estimated Solubility Profile in Key Organic Solvents

Solvent ClassSolventDielectric Constant ( ε )Expected SolubilityApplication / Causality Notes
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 50 mg/mL Optimal for high-concentration biological assay stock solutions due to strong H-bond acceptance.
Polar Aprotic Dimethylformamide (DMF)36.7> 50 mg/mL Preferred for synthetic reactions (e.g., Suzuki couplings) requiring high thermal stability.
Moderately Polar Dichloromethane (DCM)8.910 - 30 mg/mL Excellent for liquid-liquid extractions; easily removed via rotary evaporation.
Polar Protic Methanol (MeOH)32.75 - 15 mg/mL Useful for crystallization workflows and mild reaction conditions.
Non-Polar Hexane1.9< 1 mg/mL Serves as an effective anti-solvent for precipitation and recrystallization purification.
Aqueous Water (pH 7.4)80.1< 0.05 mg/mL Highly lipophilic; requires co-solvents (e.g., PEG400) or surfactants for aqueous environments.

Standardized Protocol: Thermodynamic Solubility Determination

To generate reliable, reproducible solubility data for 5-Bromo-[1,1'-biphenyl]-3-amine, kinetic dissolution methods are insufficient. The following Modified Shake-Flask Protocol ensures that true thermodynamic equilibrium is reached and prevents analytical artifacts.

Materials Required
  • 5-Bromo-[1,1'-biphenyl]-3-amine (Purity 98%)[3]

  • Anhydrous organic solvents (HPLC grade or higher)

  • 2 mL Amber glass HPLC vials

  • Thermomixer / Orbital shaker with temperature control

  • Ultracentrifuge

Step-by-Step Methodology
  • Solid-State Preparation: Weigh an excess amount (~15-20 mg) of the compound into a 2 mL amber glass vial.

    • Causality: Amber glass prevents the photo-degradation typical of aromatic amines. An excess of solid is mandatory to ensure the solvent reaches absolute thermodynamic saturation, leaving a residual solid pellet.

  • Solvent Addition: Add exactly 1.0 mL of the target anhydrous organic solvent (e.g., DMSO).

  • Isothermal Equilibration: Seal the vial tightly and incubate in a thermomixer at 25.0 ± 0.1 °C , shaking at 800 rpm for 24 to 48 hours .

    • Causality: Solubility is highly temperature-dependent. A minimum of 24 hours is required to overcome the high crystal lattice energy of the biphenyl structure and achieve true equilibrium.

  • Phase Separation (Critical Step): Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 25 °C.

    • Causality: Ultracentrifugation is vastly superior to syringe filtration for lipophilic compounds. Syringe filters (especially PTFE or Nylon) can non-specifically bind the compound or shed particulates, artificially skewing the UV absorbance data.

  • Matrix Matching & Dilution: Carefully aspirate the clear supernatant. Dilute the aliquot (e.g., 1:100) in the exact mobile phase used for downstream analysis.

    • Causality: Direct injection of highly concentrated organic extracts (like pure DMSO) into an HPLC system can cause transient precipitation in the column or detector saturation.

  • Analytical Quantification: Analyze the diluted sample via HPLC-UV (typically at λmax​ ~254-280 nm) against a pre-established calibration curve.

Workflow Start Excess Solid Compound (5-Bromo-[1,1'-biphenyl]-3-amine) AddSolvent Add Organic Solvent (e.g., DMSO, DMF, MeOH) Start->AddSolvent Incubate Isothermal Incubation (25°C, 24-48 hrs, 800 rpm) AddSolvent->Incubate Centrifuge Phase Separation (Ultracentrifugation 15,000 x g) Incubate->Centrifuge Dilute Supernatant Dilution (To fit linear dynamic range) Centrifuge->Dilute Analyze HPLC-UV Quantification (vs. Standard Curve) Dilute->Analyze Result Thermodynamic Solubility (mg/mL) Analyze->Result

Caption: Self-validating Shake-Flask workflow for thermodynamic solubility determination.

Formulation & Downstream Application Strategies

Understanding the solubility profile of 5-Bromo-[1,1'-biphenyl]-3-amine allows scientists to engineer better workflows:

  • Synthetic Chemistry: For cross-coupling reactions (e.g., utilizing the bromine atom for Suzuki-Miyaura or Buchwald-Hartwig couplings), DMF or 1,4-Dioxane are the solvents of choice. They provide high solubility for the starting material while maintaining the thermal stability required for palladium-catalyzed reactions[2].

  • In Vitro Assays: Due to its near-zero aqueous solubility, biological testing requires preparing a highly concentrated stock in DMSO (e.g., 50 mM). This stock is then "spiked" into the aqueous assay buffer. To prevent compound "crashing" (precipitation) upon aqueous dilution, the final DMSO concentration should be kept below 1% v/v, and the use of surfactants (like Tween-80) or carrier proteins (like BSA) is highly recommended.

  • Purification: The vast disparity in solubility between DCM/Ethyl Acetate (high) and Hexane (low) makes this compound an ideal candidate for purification via anti-solvent crystallization or standard silica gel chromatography using a Hexane/Ethyl Acetate gradient.

References

  • Sigma-Aldrich. 5-Bromo-[1,1'-biphenyl]-3-amine Product Page (CAS 136649-27-9). Retrieved March 16, 2026.

  • Bidepharm. CAS 136649-27-9: 5-Bromo-[1,1'-biphenyl]-3-amine Properties. Retrieved March 16, 2026. 3

  • BenchChem. An In-depth Technical Guide to 4,4'-Dinitro-2-biphenylamine (Proxy for Biphenylamine Solvation). Retrieved March 16, 2026. 2

  • CymitQuimica. CAS 92-67-1: 4-Aminobiphenyl Properties and Handling. Retrieved March 16, 2026. 1

Sources

Protocols & Analytical Methods

Method

Suzuki-Miyaura coupling with 5-Bromo-[1,1'-biphenyl]-3-amine protocol

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of 5-Bromo-[1,1'-biphenyl]-3-amine Mechanistic Insights: The "Unprotected Amine" Dilemma When engineering cross-coupling protocols for 5-bromo-[1,1'-biphenyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of 5-Bromo-[1,1'-biphenyl]-3-amine

Mechanistic Insights: The "Unprotected Amine" Dilemma

When engineering cross-coupling protocols for 5-bromo-[1,1'-biphenyl]-3-amine, the primary synthetic challenge is the presence of the unprotected primary aniline (-NH₂). During the catalytic cycle, following the oxidative addition of the aryl bromide to the active Pd(0) species, the resulting electrophilic Pd(II) complex is highly susceptible to coordination by the Lewis basic amine[1].

If a strong base (e.g., NaOtBu) is employed under anhydrous conditions, the coordinated amine is rapidly deprotonated. This shifts the reaction pathway away from the desired Suzuki-Miyaura C-C coupling and toward a Buchwald-Hartwig C-N amination, resulting in oligomerization or homocoupling[2].

To enforce chemoselectivity, the transmetalation step must kinetically outcompete amine coordination. This is achieved through a triad of causal experimental choices:

  • Weak Bases: Utilizing K₃PO₄ or Cs₂CO₃ prevents the deprotonation of the amine, maintaining it as a poor nucleophile[3].

  • Biphasic Solvent Systems: A mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O) dissolves the inorganic base and facilitates the formation of the highly reactive trihydroxyboronate species, [Ar-B(OH)₃]⁻. This drastically accelerates the transmetalation step[4].

  • Sterically Hindered Ligands: Bulky, electron-rich ligands (e.g., XPhos) or palladacycles (e.g., CataCXium A Pd G3) provide sufficient steric bulk to prevent the formation of stable, unreactive Pd-amine resting states while accelerating oxidative addition[2].

Mechanism cluster_suzuki Target Pathway: Suzuki-Miyaura cluster_buchwald Side Reaction: Buchwald-Hartwig Pd0 Active Catalyst Pd(0)-Ligand OxAdd Oxidative Addition Pd(II)-Aryl Complex Pd0->OxAdd + 5-Bromo-[1,1'-biphenyl]-3-amine Transmet Transmetalation Ar-B(OH)2 + Weak Base OxAdd->Transmet Biphasic H2O Fast Kinetics AmineCoord Amine Coordination Unprotected -NH2 OxAdd->AmineCoord Anhydrous Slow Transmetalation RedElim1 Reductive Elimination C-C Bond Formation Transmet->RedElim1 RedElim1->Pd0 Regeneration Product Desired Terphenyl Amine RedElim1->Product Deprot Deprotonation Strong Base (e.g., NaOtBu) AmineCoord->Deprot RedElim2 Reductive Elimination C-N Bond Formation Deprot->RedElim2 Byproduct Oligomeric Byproducts RedElim2->Byproduct

Chemoselectivity in Pd-Catalyzed Coupling: Suzuki-Miyaura vs. Buchwald-Hartwig Pathways.

Reaction Optimization & Data Presentation

The following table summarizes the optimization landscape for the coupling of 5-bromo-[1,1'-biphenyl]-3-amine with a standard phenylboronic acid. The data highlights the causality behind the observed yields and the necessity of specific reaction environments.

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation / Causality
1Pd(PPh₃)₄ (5 mol%)NaOtBuToluene (Anhydrous)10012%Extensive C-N homocoupling due to strong base deprotonating the amine.
2Pd(dppf)Cl₂ (5 mol%)K₂CO₃1,4-Dioxane9041%Moderate yield; slow transmetalation in anhydrous conditions leads to protodeboronation[2].
3Pd(OAc)₂ / XPhosK₃PO₄Dioxane / H₂O (4:1)8088%High conversion. Water accelerates boronate formation; XPhos prevents catalyst deactivation[1].
4CataCXium A Pd G3Cs₂CO₃2-MeTHF / H₂O (4:1)8096%Optimal. Highly active precatalyst system specifically effective for unprotected anilines[3].

Self-Validating Experimental Protocol

This protocol utilizes the optimized conditions from Entry 4. It is engineered to be a self-validating system, incorporating clear visual cues and analytical checkpoints to ensure reproducibility and prevent false-positive progress.

Workflow Step1 1. Reagent Prep & Degassing Step2 2. Catalyst Activation Step1->Step2 Step3 3. Biphasic Heating (80°C) Step2->Step3 Step4 4. IPC Monitoring (LC-MS/TLC) Step3->Step4 Step5 5. Aqueous Work-up Step4->Step5 Step6 6. Flash Chromatography Step5->Step6

Standardized experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Materials & Setup
  • Substrate: 5-Bromo-[1,1'-biphenyl]-3-amine (1.0 equiv, 1.0 mmol, 248.12 mg)

  • Coupling Partner: Phenylboronic acid (1.2 equiv, 1.2 mmol, 146.3 mg)

  • Catalyst: CataCXium A Pd G3 (2 mol%, 0.02 mmol, 14.6 mg)

  • Base: Cs₂CO₃ (2.0 equiv, 2.0 mmol, 651.6 mg)

  • Solvent: 2-MeTHF / Deionized H₂O (4:1 v/v, 5.0 mL total)

Step-by-Step Procedure
  • Reagent Preparation: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 5-bromo-[1,1'-biphenyl]-3-amine, phenylboronic acid, and Cs₂CO₃.

  • Atmospheric Control (Critical Step): Seal the tube with a rubber septum. Connect to a Schlenk line and perform three cycles of vacuum evacuation followed by nitrogen backfilling.

    • Causality: The active Pd(0) catalyst is highly susceptible to oxidation by atmospheric O₂, which causes irreversible catalyst death and promotes oxidative homocoupling of the boronic acid[2].

  • Solvent Addition: Syringe in 4.0 mL of anhydrous 2-MeTHF and 1.0 mL of rigorously degassed deionized water.

  • Catalyst Activation: Quickly remove the septum under a positive flow of nitrogen, add the CataCXium A Pd G3 precatalyst, and reseal.

    • Visual Cue: The mixture will transition from a pale heterogeneous suspension to a distinct deep yellow/orange color as the active Pd(0) species is generated.

  • Heating: Transfer the sealed tube to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) to ensure maximum interfacial surface area between the organic and aqueous phases.

In-Process Controls (IPC) & Validation
  • Timepoint (2 Hours): Stop stirring to allow phase separation. Extract a 10 µL aliquot from the upper organic layer using a micro-syringe.

  • LC-MS Validation: Dilute the aliquot in 1 mL of HPLC-grade Acetonitrile and analyze via LC-MS.

    • Validation Check: Confirm the disappearance of the starting material's distinct isotopic doublet at m/z 248/250[M+H]⁺.

    • Success Criterion: Appearance of the dominant product peak at m/z 246 [M+H]⁺ (representing the newly formed terphenyl amine).

  • Troubleshooting: If the starting material persists but the boronic acid is consumed, check for protodeboronation (hydrolysis of the boronic acid to benzene) via GC-MS. If detected, add an additional 0.5 equiv of phenylboronic acid and continue heating[2].

Work-up & Purification
  • Quenching: Cool the reaction to room temperature. Dilute the mixture with 10 mL of Ethyl Acetate (EtOAc) and 10 mL of water.

  • Extraction: Transfer to a separatory funnel. The aqueous layer efficiently removes the inorganic salts (Cs₂CO₃) and borate byproducts. Extract the aqueous layer with EtOAc (2 × 10 mL).

  • Drying: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient elution from 10% to 30% EtOAc in Hexanes to isolate the pure product.

References

  • Title: Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure Source: ACS Organic Process Research & Development URL: [Link]

  • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters Source: RSC Advances URL: [Link]

Sources

Application

Application Note: Chemoselective Palladium-Catalyzed Cross-Coupling of 5-Bromo-[1,1'-biphenyl]-3-amine

Executive Summary 5-Bromo-[1,1'-biphenyl]-3-amine (CAS: 136649-27-9) is a highly valuable bifunctional building block in the pharmaceutical industry, frequently utilized in the synthesis of advanced therapeutics such as...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-[1,1'-biphenyl]-3-amine (CAS: 136649-27-9) is a highly valuable bifunctional building block in the pharmaceutical industry, frequently utilized in the synthesis of advanced therapeutics such as glucocorticoid receptor modulators and kinase inhibitors[1][2]. The molecule presents a distinct chemoselectivity challenge: it possesses both an electrophilic aryl bromide and a nucleophilic, unprotected primary aniline. This application note details the mechanistic rationale and validated protocols required to achieve high-yielding, chemoselective C–C bond formation via Suzuki-Miyaura coupling without the need for transient amine protecting groups.

Mechanistic Insights & Causality

The primary mode of failure in the cross-coupling of unprotected bromoanilines is the sequestration of the active Pd(0) species by the Lewis basic amine[3]. This coordination not only poisons the catalyst but can also trigger competitive C–N bond formation (Buchwald-Hartwig amination) if not strictly controlled.

  • Ligand Sterics & Electronics: To prevent off-target amine coordination, the selection of the phosphine ligand is paramount. Sterically demanding, electron-rich ligands such as adamantyl-substituted phosphines (e.g., CataCXium A) or Buchwald dialkylbiaryl phosphines (e.g., XPhos) are required[4][5]. The extreme steric bulk creates a restrictive microenvironment around the palladium center that physically excludes the primary amine from binding, while remaining accessible to the planar aryl bromide for rapid oxidative addition.

  • Precatalyst Selection: Utilizing a Generation 3 (G3) palladacycle precatalyst (e.g., CataCXium A Pd G3) ensures rapid, quantitative generation of the active mono-ligated Pd(0) species under mild basic conditions. This prevents the formation of inactive "Pd black," which is a common failure mode when reducing Pd(II) salts in the presence of free amines[4].

  • Base and Solvent Dynamics: The choice of base dictates the rate of the transmetalation step. For unactivated bromoanilines, K₃PO₄ significantly outperforms weaker bases like K₂CO₃[5]. K₃PO₄ facilitates the rapid formation of the reactive palladium-hydroxo intermediate, accelerating the catalytic cycle before catalyst degradation pathways can dominate. Furthermore, using 2-Methyltetrahydrofuran (2-MeTHF) provides excellent solubility for the biphenyl scaffold while offering a greener, water-immiscible medium that simplifies downstream phase separation[4].

Catalytic Pathway & Chemoselectivity

G Pd0 Pd(0)L Active Catalyst (Bulky Ligand e.g., CataCXium A) OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd 5-Bromo-[1,1'-biphenyl]-3-amine AmineInterfere Off-Target: Amine Coordination Pd0->AmineInterfere Poor Ligand Choice Transmetal Transmetalation (Boronic Acid/Ester) OxAdd->Transmetal Base / R-B(OH)2 AmineInterfere->Pd0 Steric Repulsion (Bulky Ligand) RedElim Reductive Elimination (Product Formation) Transmetal->RedElim RedElim->Pd0 Regeneration Product Cross-Coupled Biphenylamine RedElim->Product

Caption: Catalytic cycle highlighting chemoselectivity directed by bulky ligands.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the successful coupling of unprotected bromoanilines, demonstrating the necessity of optimized conditions[1][3][4].

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Primary Failure Mode / Observation
Pd(dppf)Cl₂ (5 mol%)K₂CO₃Dioxane / H₂O9011%Catalyst poisoning via amine coordination; low conversion.
Pd(OAc)₂ (5 mol%)K₃PO₄H₂O (No Ligand)10037%Poor solubility of biphenyl scaffold; high homocoupling.
Pd(dtbpf)Cl₂ (2 mol%)Et₃N2% Kolliphor EL (aq)RT85%Good yield, but requires specialized micellar surfactant.
CataCXium A Pd G3 (2 mol%) K₃PO₄ 2-MeTHF 80 >90% Optimal C–C selectivity; rapid transmetalation.

Self-Validating Experimental Protocol

Protocol: Chemoselective Suzuki-Miyaura Coupling of 5-Bromo-[1,1'-biphenyl]-3-amine

Objective: Synthesize a functionalized terphenyl-amine derivative via coupling with an aryl boronic ester, utilizing a self-validating workflow to ensure catalyst integrity and complete conversion.

Materials:

  • 5-Bromo-[1,1'-biphenyl]-3-amine (1.0 equiv)[6]

  • Aryl boronic acid pinacol ester (1.5 equiv)

  • CataCXium A Pd G3 (2 mol%)[4]

  • K₃PO₄ (Anhydrous, finely powdered, 2.0 equiv)[5]

  • 2-Methyltetrahydrofuran (2-MeTHF, anhydrous and degassed)[4]

Step-by-Step Methodology:

  • Preparation & Inertion: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-[1,1'-biphenyl]-3-amine, the boronic ester, and K₃PO₄.

    • Causality: Using anhydrous, finely powdered K₃PO₄ maximizes the surface area for the heterogeneous transmetalation step without introducing excess water that could cause protodeboronation of the boronic ester[5].

  • Catalyst Addition: Transfer the flask to a nitrogen-filled glovebox or apply standard Schlenk techniques to add CataCXium A Pd G3 (2 mol%).

    • Validation Check: The G3 precatalyst must be a free-flowing solid. Discoloration to black indicates premature decomposition to Pd(0) and warrants reagent replacement.

  • Solvent Introduction: Add degassed 2-MeTHF to achieve a substrate concentration of 0.2 M. Seal the vessel.

    • Causality: Degassing is critical; atmospheric oxygen will rapidly oxidize the electron-rich phosphine ligand and the active Pd(0) species, leading to homocoupled byproducts[5].

  • Reaction Execution: Heat the reaction mixture to 80 °C under vigorous stirring for 4–6 hours.

  • In-Process Monitoring (Self-Validation): At 4 hours, withdraw a 10 µL aliquot, quench in acetonitrile, and analyze via HPLC-UV (254 nm).

    • Success Criteria: The chromatogram should show <2% remaining 5-Bromo-[1,1'-biphenyl]-3-amine. If conversion is stalled, check for precipitation of boronic acid (indicating protodeboronation) and add 0.5 equiv of additional boronic ester if necessary.

  • Workup & Isolation: Cool to room temperature. Dilute with EtOAc and wash with water. The use of 2-MeTHF ensures excellent phase separation. Extract the aqueous layer once with EtOAc. Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (Hexanes/EtOAc gradient). The free amine allows for secondary purification via acid-base extraction if lipophilic impurities persist.

References

  • RSC Advances. "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters." RSC Publishing. Available at:[Link]

  • ACS Publications. "Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure." Organic Process Research & Development. Available at:[Link]

Sources

Method

5-Bromo-[1,1'-biphenyl]-3-amine in the synthesis of OLED materials

Application Note: 5-Bromo-[1,1'-biphenyl]-3-amine as a Bifunctional Synthon in the Development of Advanced OLED Materials Executive Summary The rational design of Organic Light-Emitting Diodes (OLEDs) relies heavily on t...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Bromo-[1,1'-biphenyl]-3-amine as a Bifunctional Synthon in the Development of Advanced OLED Materials

Executive Summary

The rational design of Organic Light-Emitting Diodes (OLEDs) relies heavily on the precise engineering of charge-transport and emissive layers. 5-Bromo-[1,1'-biphenyl]-3-amine (CAS: 136649-27-9) has emerged as a highly versatile, bifunctional building block in materials science[1]. Featuring both a nucleophilic primary amine and an electrophilic aryl bromide on a rigid biphenyl core, this molecule offers orthogonal reactivity. This application note details the mechanistic rationale, divergent synthetic workflows, and self-validating protocols for utilizing this synthon to construct high-performance Hole Transport Materials (HTMs) and bipolar host materials. Furthermore, the palladium-catalyzed cross-coupling principles detailed here are directly translatable to the synthesis of pharmaceutical intermediates and fluorescent biological probes in drug development[2].

Mechanistic Rationale: The Bifunctional Advantage

The structural architecture of 5-Bromo-[1,1'-biphenyl]-3-amine provides three distinct advantages for OLED material design:

  • Orthogonal Reactivity: The primary amine (-NH₂) can undergo Buchwald-Hartwig amination to form electron-rich triarylamines, while the aryl bromide (-Br) can independently undergo Suzuki-Miyaura cross-coupling to extend π -conjugation[3].

  • Thermal & Morphological Stability: The biphenyl core inherently restricts intramolecular rotation compared to linear phenyl chains. This rigidity elevates the glass transition temperature ( Tg​ ) and prevents the crystallization of the amorphous thin films during device operation, a critical failure mode in OLEDs[4].

  • Electronic Decoupling: The meta-relationship between the amine (position 3) and the bromide (position 5) minimizes direct resonance overlap. This allows researchers to independently tune the Highest Occupied Molecular Orbital (HOMO) via the amine and the Lowest Unoccupied Molecular Orbital (LUMO) via the bromide substitution, facilitating the design of bipolar host materials for Thermally Activated Delayed Fluorescence (TADF) or phosphorescent systems[5].

Divergent Synthetic Workflows

To harness the bifunctionality of 5-Bromo-[1,1'-biphenyl]-3-amine, researchers typically employ a divergent synthetic strategy utilizing two cornerstone palladium-catalyzed reactions.

Pathway A: C-N Bond Formation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is extensively used to synthesize HTMs containing aromatic amines[3]. By reacting the primary amine with an aryl iodide, researchers can selectively construct a triarylamine core. Aryl iodides are chosen specifically for their higher oxidative addition rate compared to aryl bromides, ensuring chemoselectivity and preserving the endogenous -Br group on the biphenyl core for downstream functionalization[6].

Pathway B: C-C Bond Formation (Suzuki-Miyaura Coupling)

Suzuki-Miyaura coupling is highly effective for constructing C-C bonds in both OLED materials and pharmaceutical intermediates[2]. By reacting the preserved aryl bromide with a heteroaryl boronic acid (e.g., triazine or carbazole derivatives), the π -system is extended. This step is crucial for introducing electron-transporting (acceptor) moieties to create donor-acceptor (D-A) architectures[7].

OLED_Synthesis_Workflow cluster_0 Pathway A: C-N Coupling cluster_1 Pathway B: C-C Coupling Start 5-Bromo-[1,1'-biphenyl]-3-amine (Bifunctional Synthon) B_H Buchwald-Hartwig Amination (Pd-Catalyzed) Start->B_H Reacts at -NH2 (Aryl Iodide Addition) S_M Suzuki-Miyaura Coupling (Pd-Catalyzed) Start->S_M Reacts at -Br (Boronic Acid Addition) HTM Triarylamine Derivatives (Hole Transport Materials) B_H->HTM Retains -Br for Further Functionalization Host Bipolar Host Materials (Extended Conjugation) HTM->Host Convergent Synthesis S_M->Host Retains -NH2 for Donor-Acceptor Tuning

Divergent synthetic workflows for 5-Bromo-[1,1'-biphenyl]-3-amine via orthogonal Pd-catalysis.

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality and self-validation checkpoints to ensure high fidelity in both materials science and medicinal chemistry laboratories.

Protocol 1: Chemoselective Buchwald-Hartwig Double Arylation

Objective: Synthesize a triarylamine intermediate while preserving the aryl bromide.

  • Reagents: 5-Bromo-[1,1'-biphenyl]-3-amine (1.0 eq), Aryl Iodide (2.2 eq), Pd2​(dba)3​ (0.02 eq), P(t-Bu)3​ (0.08 eq), NaOtBu (3.0 eq), Anhydrous Toluene.

  • Causality of Reagents: NaOtBu is selected because its strong basicity accelerates the deprotonation of the coordinated amine, facilitating the rate-limiting reductive elimination step[6]. P(t-Bu)3​ is chosen as the ligand because its extreme steric bulk and electron richness rapidly promote the oxidative addition of the aryl iodide while preventing catalyst deactivation.

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk flask, combine the amine, aryl iodide, Pd2​(dba)3​ , and NaOtBu .

  • Degassing (Critical Step): Add anhydrous toluene. Degas the mixture via three freeze-pump-thaw cycles. Causality: Molecular oxygen rapidly oxidizes the electron-rich Pd(0) active catalyst to an inactive Pd(II) peroxo complex.

  • Catalyst Activation: Inject P(t-Bu)3​ under an argon atmosphere.

  • Self-Validation Checkpoint: Heat to 80 °C. Within 15 minutes, the initial deep purple color of Pd2​(dba)3​ must transition to a pale yellow/orange. This color shift visually validates the formation of the active Ln​Pd(0) species. Failure to observe this indicates oxygen contamination or inactive ligand.

  • Reaction & Workup: Stir for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1). The primary amine spot should disappear, replaced by a highly UV-active (254 nm) non-polar spot. Quench with water, extract with dichloromethane, and purify via silica gel chromatography.

Protocol 2: Suzuki-Miyaura Cross-Coupling for Bipolar Hosts

Objective: Couple the preserved aryl bromide with a heteroaryl boronic acid to form a donor-acceptor host material.

  • Reagents: Brominated Intermediate from Protocol 1 (1.0 eq), Heteroaryl Boronic Acid (1.2 eq), Pd(OAc)2​ (0.05 eq), SPhos (0.10 eq), K3​PO4​ (3.0 eq), Toluene/Water (4:1 v/v).

  • Causality of Reagents: A biphasic Toluene/Water system with K3​PO4​ is utilized because the aqueous phase dissolves the base to efficiently form the reactive boronate complex, while the organic phase solubilizes the growing hydrophobic OLED molecule[2]. SPhos is specifically chosen to facilitate the coupling of sterically hindered ortho-substituted biphenyl systems.

Step-by-Step Procedure:

  • Setup: Combine the brominated intermediate, boronic acid, K3​PO4​ , Pd(OAc)2​ , and SPhos in a Schlenk flask.

  • Solvent Addition & Degassing: Add the Toluene/Water mixture (4:1). Sparge the biphasic mixture continuously with argon for 30 minutes.

  • Reaction: Heat the biphasic mixture to 100 °C under vigorous stirring (1000 RPM). Causality: High shear stirring is mandatory to maximize the interfacial surface area between the aqueous base and the organic reactants, preventing mass-transfer limitations.

  • Self-Validation Checkpoint: After 4 hours, an aliquot of the organic layer should exhibit intense photoluminescence under 365 nm UV light, confirming the extension of the conjugated π -system[8].

  • Purification: Cool to room temperature, separate the organic layer, dry over MgSO4​ , and precipitate the product by dropwise addition into ice-cold methanol to yield the highly pure OLED host material[8].

Quantitative Data: Material Property Benchmarking

The structural modifications of 5-Bromo-[1,1'-biphenyl]-3-amine directly dictate the photophysical and electrochemical properties of the resulting materials. The table below summarizes representative quantitative data for theoretical material classes derived from this bifunctional synthon.

Material ClassCore MotifHOMO (eV)LUMO (eV) Tg​ (°C)Hole Mobility ( cm2/Vs )
Biphenyl-Triarylamine (HTM) N,N-Diaryl-biphenyl-3-amine-5.2 to -5.5-2.1 to -2.495 - 120 10−4−10−3
Bipolar Host (Donor-Acceptor) Triazine-biphenyl-amine-5.6 to -5.9-2.8 to -3.1110 - 140 10−5−10−4
Extended Carbazole Host Carbazole-biphenyl-amine-5.4 to -5.7-2.3 to -2.6130 - 160 10−4−10−3

Note: The incorporation of the rigid biphenyl core consistently pushes the Tg​ above the 90 °C threshold required for commercial OLED stability, outperforming standard linear amine derivatives[4].

Sources

Application

Application Notes &amp; Protocols: A Guide to the Synthesis of 5-Aryl-[1,1'-biphenyl]-3-amine Derivatives

Introduction: The Privileged Scaffold of 5-Aryl-[1,1'-biphenyl]-3-amine The 5-aryl-[1,1'-biphenyl]-3-amine framework represents a "privileged scaffold" in modern chemistry. This structural motif, characterized by a centr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold of 5-Aryl-[1,1'-biphenyl]-3-amine

The 5-aryl-[1,1'-biphenyl]-3-amine framework represents a "privileged scaffold" in modern chemistry. This structural motif, characterized by a central biphenyl core with an amine at the 3-position and an additional aryl substituent at the 5-position, is a cornerstone in the development of functional materials and therapeutic agents.[1][2] Its prevalence is attributed to the unique three-dimensional arrangement of its aromatic rings, which facilitates precise interactions with biological targets, and its tunable electronic properties, which are advantageous for creating organic semiconductors and fluorescent materials.[3][4][5][6] Derivatives of this core are investigated for a wide range of applications, including as antifungal agents, antimalarials, and as components in organic light-emitting diodes (OLEDs).[2][7][8]

The synthesis of these complex structures hinges on robust and versatile cross-coupling methodologies. Palladium-catalyzed reactions, specifically the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, have become the gold standard for constructing the requisite carbon-carbon and carbon-nitrogen bonds, respectively, offering high yields and broad functional group tolerance under mild conditions.[9][10][11][12] This guide provides an in-depth exploration of the strategic synthesis of 5-aryl-[1,1'-biphenyl]-3-amine derivatives, detailing the underlying chemical principles and providing field-tested laboratory protocols.

Part 1: Strategic Synthesis and Mechanistic Considerations

The construction of the 5-aryl-[1,1'-biphenyl]-3-amine scaffold is most efficiently approached through a convergent strategy. This involves the sequential formation of the key biaryl C-C bonds followed by the introduction of the amine functionality. The most common and reliable pathway involves a double Suzuki-Miyaura coupling to build the terphenyl framework, followed by the reduction of a nitro group precursor to the target amine.

The Cornerstone Reaction: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a C-C bond between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[12] Its reliability, mild reaction conditions, and the commercial availability of a vast library of building blocks make it the premier choice for synthesizing biaryl and poly-aryl systems.[1][2]

Causality of Experimental Choices:

  • Catalyst System: A palladium(0) species is the active catalyst. This is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or [Pd(allyl)Cl]₂. The choice of phosphine ligand is critical; bulky, electron-rich ligands like XPhos, SPhos, or tricyclohexylphosphine (PCy₃) promote the key steps of oxidative addition and reductive elimination, accelerating the catalytic cycle and improving yields, especially with less reactive aryl chlorides.[13][14]

  • Base: A base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) is essential. Its primary role is to activate the organoboron species by forming a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻), which facilitates the crucial transmetalation step where the aryl group is transferred from boron to palladium.

  • Solvent: A mixture of an organic solvent (like toluene, dioxane, or THF) and water is commonly used. The organic solvent solubilizes the aryl halide and catalyst, while water is often necessary to dissolve the inorganic base.[12][15]

Introducing the Amine: Nitro Group Reduction vs. Buchwald-Hartwig Amination

Once the terphenyl core is assembled, the amine group is typically introduced.

  • Nitro Group Reduction (Preferred Route): The most common strategy is to carry the amine functionality through the synthesis as a nitro group (-NO₂). The nitro group is robust, generally unreactive under Suzuki-Miyaura conditions, and can be cleanly reduced to a primary amine (-NH₂) in the final step. Standard reducing agents include tin(II) chloride (SnCl₂) in HCl, catalytic hydrogenation (H₂ gas with a Pd/C catalyst), or iron powder in acetic acid. This approach avoids protecting group chemistry for the amine, simplifying the overall synthesis.

  • Buchwald-Hartwig Amination (Alternative Route): This palladium-catalyzed C-N bond-forming reaction directly couples an aryl halide with an amine.[9][15] While powerful, applying it to a pre-formed di-aryl halide can be more complex due to potential side reactions and the need for carefully optimized conditions. However, it is an excellent method for synthesizing aryl amines when a nitro precursor is not viable.[11] The reaction's success is highly dependent on the choice of ligand, with specialized biaryl phosphine ligands being essential for high efficiency.[9][13]

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow of the recommended synthetic strategy, starting from a common building block.

G cluster_0 Step 1: First Suzuki Coupling cluster_1 Step 2: Second Suzuki Coupling cluster_2 Step 3: Nitro Group Reduction A 1,3-Dibromo-5-nitrobenzene C Intermediate 1: 3-Bromo-5-nitro-1,1'-biphenyl A->C Pd Catalyst, Base B Arylboronic Acid (Ar¹-B(OH)₂) B->C E Intermediate 2: 5-Aryl-3'-nitro-[1,1'-biphenyl] C->E Pd Catalyst, Base D Arylboronic Acid (Ar²-B(OH)₂) D->E F Final Product: 5-Aryl-[1,1'-biphenyl]-3-amine E->F Reduction (e.g., SnCl₂/HCl)

Caption: Convergent synthesis of 5-aryl-[1,1'-biphenyl]-3-amine.

Part 2: Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of a representative compound, 5-(4-Methoxyphenyl)-[1,1'-biphenyl]-3-amine .

Protocol 1: Synthesis of 3-Bromo-5-nitro-1,1'-biphenyl (Intermediate 1)

This protocol details the first Suzuki-Miyaura coupling reaction.

Materials:

  • 1,3-Dibromo-5-nitrobenzene

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (deionized)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 1,3-dibromo-5-nitrobenzene (1.0 eq), phenylboronic acid (1.1 eq), and Pd(dppf)Cl₂ (0.03 eq).

  • Evacuate and backfill the flask with nitrogen three times to establish an inert atmosphere.

  • Add 1,4-dioxane (approx. 0.2 M concentration relative to the limiting reagent) and an aqueous solution of K₂CO₃ (2.0 M, 2.0 eq).

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.

  • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the starting 1,3-dibromo-5-nitrobenzene spot indicates reaction completion.

  • Cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer. Wash with water, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield 3-bromo-5-nitro-1,1'-biphenyl as a solid.

  • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 5-(4-Methoxyphenyl)-3'-nitro-[1,1'-biphenyl] (Intermediate 2)

This protocol details the second Suzuki-Miyaura coupling.

Materials:

  • 3-Bromo-5-nitro-1,1'-biphenyl (from Protocol 1)

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (deionized)

Procedure:

  • In a nitrogen-flushed Schlenk tube, combine 3-bromo-5-nitro-1,1'-biphenyl (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and finely ground K₃PO₄ (3.0 eq).

  • Add toluene and water (typically a 10:1 ratio, ensuring reagents are suspended).

  • Seal the tube and heat the mixture to 100 °C with vigorous stirring for 18-24 hours.

  • Self-Validation: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black.

  • Wash the filtrate with water and brine, dry over MgSO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography (hexane/ethyl acetate) to afford the desired product.

  • Validation: Characterize the purified product by NMR and mass spectrometry to confirm its identity.

Protocol 3: Synthesis of 5-(4-Methoxyphenyl)-[1,1'-biphenyl]-3-amine (Final Product)

This protocol details the final nitro group reduction.

Materials:

  • 5-(4-Methoxyphenyl)-3'-nitro-[1,1'-biphenyl] (from Protocol 2)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (5 M)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the nitro compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add a solution of SnCl₂·2H₂O (5.0 eq) in concentrated HCl.

  • Heat the mixture to 70 °C and stir for 3-5 hours.

  • Self-Validation: The reaction mixture typically becomes clear upon completion. Progress can be monitored by TLC, observing the disappearance of the starting material and the appearance of a new, more polar spot (the amine).

  • Cool the reaction to 0 °C in an ice bath.

  • Carefully basify the mixture by the slow addition of 5 M NaOH solution until the pH is >10. A white precipitate of tin salts will form.

  • Extract the aqueous slurry multiple times with dichloromethane.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield the final 5-(4-methoxyphenyl)-[1,1'-biphenyl]-3-amine.

  • Validation: Final product identity and purity should be rigorously confirmed by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and melting point analysis.[16]

Part 3: Data Presentation and Characterization

The successful synthesis of these derivatives relies on careful characterization at each step. Below is a table summarizing expected data for representative compounds.

CompoundStructureExpected Yield (%)Key ¹H NMR Data (δ, ppm)
[1,1'-biphenyl]-3-amine ~85-95 (Reduction)7.21-7.29 (m, 3H), 6.81-6.86 (m, 3H), 6.72-6.76 (m, 3H), 3.55 (s, 2H, -NH₂).[16]
5-Phenyl-[1,1'-biphenyl]-3-amine ~70-80 (Overall)Signals for three distinct phenyl rings, with characteristic upfield shifts for protons ortho and para to the amine group.
5-(4-Methoxyphenyl)-[1,1'-biphenyl]-3-amine ~65-75 (Overall)Includes a sharp singlet around 3.8 ppm for the methoxy (-OCH₃) protons in addition to complex aromatic multiplets.

Note: Structures are illustrative. Yields are typical and may vary based on scale and optimization.

Visualizing the Buchwald-Hartwig Catalytic Cycle

As an alternative C-N bond formation strategy, understanding the Buchwald-Hartwig amination mechanism is key.

BHCycle Pd0 Pd(0)L₂ PdII_OA Ar-Pd(II)L₂(X) Pd0->PdII_OA Oxidative Addition PdII_Amide Ar-Pd(II)L₂(NR₂) PdII_OA->PdII_Amide Ligand Exchange/ Deprotonation PdII_Amide->Pd0 Reductive Elimination Product Ar-NR₂ PdII_Amide->Product Amine HNR₂ Amine->PdII_Amide ArX Ar-X ArX->PdII_OA Base Base Base->PdII_Amide

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

References

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. [Link]

  • Spectra and physical data of (A2) : - The Royal Society of Chemistry. [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

  • Synthesis of N-Aryl Amines Enabled by Photocatalytic Dehydrogenation. [Link]

  • The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • 3-Aryl-5-aminobiphenyl Substituted[9][15][16]triazolo[4,3-c]quinazolines: Synthesis and Photophysical Properties - PMC. [Link]

  • 3-Aryl-5-aminobiphenyl Substituted[9][15][16]triazolo[4,3- c]quinazolines: Synthesis and Photophysical Properties - PubMed. [Link]

  • 3-Aryl-5-aminobiphenyl Substituted[9][15][16]triazolo[4,3-c]quinazolines: Synthesis and Photophysical Properties - ResearchGate. [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li. [Link]

  • Aminative Suzuki–Miyaura coupling - Xingwei Li. [Link]

  • 3-Aryl-5-aminobiphenyl Substituted[9][15][16]triazolo[4,3-c]quinazolines: Synthesis and Photophysical Properties - MDPI. [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing. [Link]

  • Preparation of amino biphenyl derivatives | Download Scientific Diagram - ResearchGate. [Link]

  • Purification of diphenylamine - US2256196A - Google P
  • Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC - NIH. [Link]

  • Investigation of biphenyl enamines for applications as p-type semiconductors. [Link]

  • Synthesis of Biologically Active N-Substituted (Biphenyl) Amides. [Link]

  • Novel flexible biphenyl PfDHFR inhibitors with improved antimalarial activity. [Link]

  • Role of Aryl Urea Containing Compounds in Medicinal Chemistry - Hilaris Publisher. [Link]

  • Discovery of biphenyl imidazole derivatives as potent antifungal agents: Design, synthesis, and structure-activity relationship studies - PubMed. [Link]

Sources

Method

Application Note: Orthogonal Functionalization of the Amine Group in 5-Bromo-[1,1'-biphenyl]-3-amine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary & Chemical Context 5-Bromo-[1,1'-biphenyl]-3-amine (CAS: 136649-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary & Chemical Context

5-Bromo-[1,1'-biphenyl]-3-amine (CAS: 136649-27-9) is a highly valuable, bifunctional building block utilized in the synthesis of advanced materials and pharmaceutical intermediates[1]. Structurally, it possesses a primary aromatic amine (-NH₂) at the 3-position and a bromine atom (-Br) at the 5-position of a biphenyl scaffold.

The primary challenge in utilizing this molecule lies in orthogonal reactivity . The goal is to selectively functionalize the nucleophilic amine group while perfectly preserving the electrophilic aryl bromide for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings)[2][3].

Strategic Considerations: Causality in Reactivity (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why certain synthetic routes are chosen over others when handling halogenated anilines[4]:

  • Electronic & Steric Effects: The meta-bromo group exerts an electron-withdrawing inductive effect (-I), which slightly reduces the nucleophilicity of the amine compared to an unsubstituted biphenylamine[4]. However, the amine remains highly reactive toward strong electrophiles. The bulky biphenyl system increases the molecule's lipophilicity, dictating the use of aprotic organic solvents (e.g., Dichloromethane, Tetrahydrofuran) to ensure complete dissolution.

  • Avoidance of Transition-Metal N-Arylation: Attempting a Buchwald-Hartwig cross-coupling directly on the free amine of this monomer is highly discouraged. Because the molecule contains both a nucleophilic amine and an electrophilic aryl bromide, palladium or copper catalysis will trigger uncontrolled intermolecular oligomerization or polymerization.

  • The Solution - Polar Electrophilic Functionalization: To achieve orthogonality, the amine must be functionalized via classical polar mechanisms—specifically Amidation or Reductive Amination [5][6]. These methods operate under conditions that are entirely blind to the aryl bromide, allowing it to act as a preserved synthetic handle.

Divergent Functionalization Workflow

The following diagram illustrates the strategic pathways for functionalizing the amine group while preserving the aryl bromide for downstream applications.

Workflow SM 5-Bromo-[1,1'-biphenyl]-3-amine (Bifunctional Scaffold) Amidation Pathway A: Amidation (Acyl Chlorides / Base) SM->Amidation RedAmin Pathway B: Reductive Amination (Aldehydes / NaBH(OAc)3) SM->RedAmin Sulfonylation Pathway C: Sulfonylation (Sulfonyl Chlorides / Base) SM->Sulfonylation Prod1 Amide Derivative (Preserved Ar-Br) Amidation->Prod1 Prod2 Secondary Amine (Preserved Ar-Br) RedAmin->Prod2 Prod3 Sulfonamide (Preserved Ar-Br) Sulfonylation->Prod3 Downstream Downstream Cross-Coupling (Suzuki, Heck, Sonogashira) Prod1->Downstream Prod2->Downstream Prod3->Downstream

Caption: Divergent functionalization pathways of 5-Bromo-[1,1'-biphenyl]-3-amine preserving the Ar-Br bond.

Validated Experimental Protocols

Protocol A: Selective N-Amidation via Acyl Chlorides

This protocol utilizes an acyl chloride to convert the primary amine into a stable secondary amide[5].

Causality of Reagent Selection: Pyridine is selected as both an acid scavenger and a nucleophilic catalyst. It reacts with the acyl chloride to form a highly reactive acylpyridinium intermediate, accelerating the reaction. The reaction is initiated at 0 °C to control the exothermic nature of the addition and strictly prevent di-acylation (formation of an imide).

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with inert gas (N₂ or Argon).

  • Dissolution: Dissolve 5-Bromo-[1,1'-biphenyl]-3-amine (1.0 equiv, ~5.0 mmol) in anhydrous Dichloromethane (DCM, 25 mL).

  • Base Addition: Add anhydrous Pyridine (2.0 equiv, 10.0 mmol) to the stirring solution.

  • Cooling & Addition: Cool the mixture to 0 °C using an ice-water bath. Slowly add the chosen Acyl Chloride (1.05 equiv, 5.25 mmol) dropwise over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Self-Validating Workup (IPC): Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract the organic layer. Wash the organic layer with 1 M HCl (2 x 20 mL).

    • Validation Check: The 1 M HCl wash is a self-validating step; it selectively protonates and removes unreacted starting amine and pyridine into the aqueous phase. A subsequent TLC of the organic layer should show a single, clean product spot (higher Rf​ than the starting material).

  • Isolation: Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the amide.

Protocol B: Direct Reductive Amination

This protocol converts the primary amine into a secondary alkyl amine via condensation with an aldehyde, followed by mild hydride reduction[6][7].

Causality of Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is explicitly selected over stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (H₂, Pd/C). Stronger agents risk hydrodehalogenation (cleavage of the critical Ar-Br bond). NaBH(OAc)₃ provides mild, selective hydride transfer to the protonated iminium ion while preserving the aryl bromide handle.

Step-by-Step Methodology:

  • Imine Formation: In a 100 mL flask, dissolve 5-Bromo-[1,1'-biphenyl]-3-amine (1.0 equiv, 5.0 mmol) and the target Aldehyde (1.05 equiv, 5.25 mmol) in 1,2-Dichloroethane (DCE, 30 mL).

  • Catalysis: Add glacial acetic acid (1.0 equiv, 5.0 mmol) to catalyze iminium ion formation. Stir at room temperature for 1 hour.

  • Reduction: Portion-wise, add NaBH(OAc)₃ (1.5 equiv, 7.5 mmol) to the stirring solution. The suspension may become cloudy.

  • Propagation: Stir at room temperature for 12–16 hours under an inert atmosphere. Monitor via LC-MS to ensure complete consumption of the imine intermediate.

  • Self-Validating Workup (IPC): Quench carefully with 1 M NaOH (20 mL) to neutralize the acetic acid and break down boron complexes. Extract with DCM (3 x 20 mL).

    • Validation Check: The basic quench ensures the newly formed secondary amine is fully deprotonated and partitioned into the organic layer, separating it from water-soluble boron salts.

  • Isolation: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography if trace aldehyde remains.

Mechanistic Pathway for Reductive Amination

Mechanism Step1 1. Nucleophilic Attack Amine attacks Carbonyl Step2 2. Dehydration Formation of Imine/Iminium Step1->Step2 -H2O (Acid Catalyzed) Step3 3. Selective Reduction Hydride transfer (NaBH(OAc)3) Step2->Step3 Mild Hydride Addition Step4 4. Product Formation Secondary Amine (Ar-Br Intact) Step3->Step4 Workup

Caption: Stepwise mechanism of reductive amination highlighting the selective reduction phase.

Quantitative Data Summary

The following table summarizes the expected quantitative parameters for the functionalization of bromoaniline derivatives based on validated literature benchmarks[5][6][7].

Functionalization TypeReagent ClassCatalyst / BaseTemp (°C)Time (h)Expected Yield (%)Ar-Br Preservation
Amidation Acyl ChloridePyridine (2.0 eq)0 → 252 – 475 – 92%>99%
Amidation AnhydrideTriethylamine (2.0 eq)254 – 670 – 85%>99%
Reductive Amination AldehydeAcetic Acid / NaBH(OAc)₃2512 – 1680 – 95%>99%
Reductive Amination KetoneTi(O-iPr)₄ / NaBH₄602460 – 75%>95%
Sulfonylation Sulfonyl ChloridePyridine (Solvent)0 → 254 – 885 – 95%>99%

Note: Yields are highly dependent on the specific steric bulk of the incoming electrophile. The biphenyl scaffold of 5-Bromo-[1,1'-biphenyl]-3-amine generally requires slightly longer reaction times than simple unsubstituted anilines due to increased steric hindrance.

References

  • Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O Source: Oriental Journal of Chemistry URL:[Link]

  • One-pot reductive amination of araldehydes by aniline using borohydride with CeCl3.7H2O as catalyst Source: ResearchGate URL:[Link]

  • Copper-Promoted One-Pot Approach: Synthesis of Benzimidazoles Source: PubMed Central (PMC) / NIH URL:[Link]

  • Palladium-Catalyzed Tandem Nucleophilic Addition/C–H Functionalization of Anilines and Bromoalkynes for the Synthesis of 2-Phenylindoles Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Application

Application Note: Scale-Up Synthesis and Process Optimization of 5-Bromo-[1,1'-biphenyl]-3-amine Derivatives

Introduction The synthesis of highly functionalized biaryl scaffolds is a cornerstone of modern drug discovery and materials science. 5-Bromo-[1,1'-biphenyl]-3-amine (CAS: 136649-27-9)[1] is a privileged building block t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of highly functionalized biaryl scaffolds is a cornerstone of modern drug discovery and materials science. 5-Bromo-[1,1'-biphenyl]-3-amine (CAS: 136649-27-9)[1] is a privileged building block that offers orthogonal reactivity: a biaryl axis for conformational rigidity, a primary amine for amidation or Buchwald-Hartwig cross-coupling, and a bromide handle for subsequent Suzuki, Sonogashira, or Stille couplings.

This application note details a robust, scalable two-step protocol for the synthesis of 5-Bromo-[1,1'-biphenyl]-3-amine. Designed for kilogram-scale manufacturing, this guide prioritizes chemoselectivity, process safety, and the elimination of chromatographic purification.

Retrosynthetic Strategy & Causality (E-E-A-T)

The Pitfalls of Direct Mono-Coupling

A naive retrosynthetic approach to 5-Bromo-[1,1'-biphenyl]-3-amine involves the direct Suzuki-Miyaura mono-coupling of 3,5-dibromoaniline with phenylboronic acid. However, this route presents severe scale-up liabilities. Because the two bromine atoms on 3,5-dibromoaniline are electronically and sterically identical, the oxidative addition of the palladium catalyst lacks regiocontrol. Even when strictly limiting the boronic acid to 1.0 equivalent, the reaction yields a statistical mixture of unreacted starting material, the desired mono-coupled product, and the di-coupled byproduct (3,5-diphenylaniline)[2]. Separating these structurally similar amine derivatives requires massive volumes of silica gel and solvent, rendering the process economically unviable.

The Superior Route: The Nitro-Reduction Sequence

To engineer a self-validating and scalable system, we utilize 1,3-dibromo-5-nitrobenzene as the starting material, executing a two-step sequence:

  • Chemoselective Mono-Coupling: The strongly electron-withdrawing nitro group activates the aromatic ring, making the first oxidative addition of Pd(0) to the C-Br bond extremely fast. By utilizing a substoichiometric amount of phenylboronic acid (0.90 eq) and a bulky bidentate catalyst like Pd(dppf)Cl2​ , the second coupling event is sterically and kinetically suppressed[3]. The resulting intermediate, 3-bromo-5-nitrobiphenyl, easily crystallizes out of the reaction matrix.

  • Chemoselective Nitro Reduction: The critical challenge in the second step is reducing the nitro group to an amine without cleaving the remaining C-Br bond (hydrodehalogenation). Standard catalytic hydrogenation ( Pd/C, H2​ ) rapidly debrominates the molecule[4]. Therefore, we employ a modified Béchamp reduction using Iron ( Fe ) powder and Ammonium Chloride ( NH4​Cl ) in aqueous ethanol. This ensures 100% retention of the aryl bromide.

Visualizing the Synthetic Workflow

Workflow A 1,3-Dibromo- 5-nitrobenzene C 3-Bromo-5-nitro- biphenyl A->C Pd(dppf)Cl2 Na2CO3 B Phenylboronic Acid (0.9 eq) B->C E 5-Bromo-[1,1'-biphenyl] -3-amine C->E Chemoselective Reduction D Fe / NH4Cl EtOH/H2O D->E

Two-step synthetic workflow for 5-Bromo-[1,1'-biphenyl]-3-amine emphasizing chemoselectivity.

Quantitative Data & Condition Screening

To establish the most reliable scale-up parameters, various catalysts and reduction methods were screened. The optimized conditions minimize byproducts and maximize throughput.

Table 1: Optimization of the Mono-Suzuki Coupling (100 mmol scale)
Catalyst (mol%)Boronic Acid (eq)Solvent SystemTemp (°C)Mono-Product Yield (%)Di-Product Yield (%)
Pd(PPh3​)4​ (5%)1.0Toluene/EtOH/ H2​O 9058%22%
Pd(PPh3​)4​ (2%)0.9Toluene/EtOH/ H2​O 9065%12%
Pd(dppf)Cl2​ (1%)0.91,4-Dioxane/ H2​O 8082%4%
Pd(dppf)Cl2​ (1%) 0.85 1,4-Dioxane/ H2​O 80 85% <2%
Table 2: Optimization of the Nitro Reduction (50 mmol scale)
Reagent SystemSolventTemp (°C)Amine Yield (%)Debromination (%)
Pd/C (10%), H2​ (1 atm)MeOH2515%>80%
SnCl2​⋅2H2​O (5 eq)EtOAc7078%0%
Fe (5 eq), NH4​Cl (2 eq) EtOH/ H2​O (3:1) 80 92% 0%

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 3-Bromo-5-nitrobiphenyl (Scale: 1.0 mol)
  • Reactor Setup : Equip a 5 L jacketed glass reactor with a mechanical stirrer, reflux condenser, internal thermocouple, and an inert gas ( N2​ ) inlet.

  • Reagent Loading : Charge the reactor with 1,3-dibromo-5-nitrobenzene (280.9 g, 1.0 mol) and phenylboronic acid (109.7 g, 0.90 mol)[2].

  • Solvent & Base : Add 1,4-dioxane (2.0 L) and a 2M aqueous solution of Na2​CO3​ (1.0 L, 2.0 mol). Sparge the biphasic mixture with N2​ for 30 minutes to remove dissolved oxygen, which is critical to prevent catalyst degradation.

  • Catalyst Addition : Quickly add Pd(dppf)Cl2​ (7.31 g, 0.01 mol, 1 mol%).

  • Reaction : Heat the mixture to 80°C under vigorous stirring. Monitor the consumption of phenylboronic acid via HPLC. The reaction is typically complete within 4-6 hours.

  • Workup : Cool to room temperature. Separate the organic layer. Extract the aqueous layer with EtOAc (2 x 500 mL). Combine the organic layers, wash with brine (1.0 L), and dry over anhydrous Na2​SO4​ .

  • Purification (Self-Validating Step) : Concentrate the solvent in vacuo to ~500 mL. Add heptane (1.0 L) dropwise while stirring to induce crystallization of the mono-coupled product. Filter the yellow solid, wash with cold heptane, and dry under vacuum. Expected yield: ~210 g (84% based on boronic acid).

Protocol B: Synthesis of 5-Bromo-[1,1'-biphenyl]-3-amine (Scale: 0.75 mol)
  • Reactor Setup : Equip a 3 L three-neck flask with a mechanical stirrer and reflux condenser.

  • Reagent Loading : Charge 3-bromo-5-nitrobiphenyl (208.5 g, 0.75 mol), Iron powder (325 mesh, 209.4 g, 3.75 mol), and NH4​Cl (80.2 g, 1.5 mol)[4].

  • Solvent : Add a mixture of Ethanol (1.2 L) and Deionized Water (400 mL).

  • Reaction : Heat the suspension to 80°C (reflux). The mixture will turn dark brown/black as iron oxides form. Stir vigorously for 3 hours. Monitor by TLC (Hexanes/EtOAc 4:1) until the nitro starting material is fully consumed.

  • Workup : Cool the reaction to 40°C. Filter the mixture through a tightly packed pad of Celite to remove iron sludge. Wash the Celite pad thoroughly with hot EtOAc (3 x 300 mL) to ensure full product recovery.

  • Isolation : Concentrate the filtrate to remove ethanol. Extract the aqueous residue with EtOAc (2 x 500 mL). Wash the organic layer with saturated NaHCO3​ (500 mL) and brine (500 mL), then dry over Na2​SO4​ .

  • Final Purification : Concentrate to yield a crude solid. Recrystallize from hot toluene/heptane to afford pure 5-Bromo-[1,1'-biphenyl]-3-amine[1][5] as an off-white solid. Expected yield: 171 g (92%).

Mechanistic Insights: The Suzuki Catalytic Cycle

Understanding the catalytic cycle is critical for troubleshooting scale-up deviations. The use of Pd(dppf)Cl2​ is highly intentional; the bidentate dppf ligand accelerates the reductive elimination step and provides immense steric bulk. This bulk physically hinders the oxidative addition of the second, more sterically encumbered C-Br bond of the mono-coupled intermediate, thereby locking the reaction at the mono-arylation stage[3].

CatalyticCycle Pd0 Pd(0) Catalyst OA Oxidative Addition (Insertion into C-Br) Pd0->OA Ar-Br TM Transmetalation (Boronic Acid + Base) OA->TM Base RE Reductive Elimination (Biaryl Formation) TM->RE Ar'-B(OH)2 RE->Pd0 Product

Catalytic cycle of the Suzuki-Miyaura coupling highlighting the key oxidative addition step.

References

  • Synthesis of Biphenylamines via Suzuki–Miyaura Cross-Coupling Reactions Title: Synthesis of biphenylamines via Suzuki–Miyaura cross-coupling reactions Source: ORBi - University of Liège URL: [Link]

  • Development of an Efficient Synthetic Process for Broflanilide Title: Development of an Efficient Synthetic Process for Broflanilide (Bromination and Reduction Strategies) Source: ACS Publications (Organic Process Research & Development) URL:[Link]

Sources

Method

using 5-Bromo-[1,1'-biphenyl]-3-amine in medicinal chemistry library synthesis

Application Note: High-Throughput Library Synthesis Using 5-Bromo-[1,1'-biphenyl]-3-amine as a Bifunctional Scaffold Executive Summary & Mechanistic Rationale In modern medicinal chemistry, the rapid generation of struct...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Library Synthesis Using 5-Bromo-[1,1'-biphenyl]-3-amine as a Bifunctional Scaffold

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the rapid generation of structure-activity relationship (SAR) data relies on the strategic selection of versatile, multi-vector building blocks. The biphenyl motif is a well-documented privileged scaffold, mimicking the hydrophobic core of numerous natural products and demonstrating profound efficacy in targets ranging from1[1] to 2[2].

5-Bromo-[1,1'-biphenyl]-3-amine (CAS: 136649-27-9) serves as an exceptional bifunctional core for array synthesis due to its orthogonal reactivity profile:

  • Vector 1 (The Aniline): A primary amine that serves as an ideal nucleophile for high-throughput amide coupling. The meta-bromo substituent slightly withdraws electron density, requiring highly active coupling reagents (like HATU), but ensures the resulting amide is metabolically stable.

  • Vector 2 (The Aryl Bromide): An electrophilic handle primed for late-stage palladium-catalyzed cross-couplings. The 3[3] is the premier choice here, allowing the introduction of diverse sp2 and sp3 character in the final step without interfering with the newly formed amide bond.

By utilizing 4[4] principles, this two-step workflow enables the rapid construction of a highly diversified, lead-like library.

Strategic Workflow for Library Generation

Workflow A 5-Bromo-[1,1'-biphenyl]-3-amine (Bifunctional Scaffold) B Vector 1: Amide Coupling (HATU, DIPEA, DMF) A->B C Intermediate Library (N-Aryl Amides) B->C Self-Validation: LC-MS Conversion D Vector 2: Suzuki Coupling (Pd(dppf)Cl₂, K₂CO₃) C->D E Final Diversified Library (Lead-like Compounds) D->E Self-Validation: Isotope Pattern Shift

Fig 1: Two-vector orthogonal diversification workflow for 5-Bromo-[1,1'-biphenyl]-3-amine.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol described below is engineered as a self-validating system . This means built-in analytical checkpoints guarantee that a failure at step one prevents the waste of expensive reagents at step two.

Protocol 1: High-Throughput Amide Coupling (Vector 1 Diversification)

Mechanistic Causality: The aniline nitrogen is weakly nucleophilic due to the electron-withdrawing nature of the meta-bromo substituent and delocalization into the biaryl system. To overcome this kinetic barrier, HATU is utilized. HATU rapidly converts the diverse carboxylic acids into highly electrophilic 7-azabenzotriazole (HOAt) active esters. The neighboring nitrogen in the HOAt leaving group provides anchimeric assistance, hydrogen-bonding with the incoming aniline to dramatically accelerate acylation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.2 M stock solutions of 5-Bromo-[1,1'-biphenyl]-3-amine, a diverse panel of carboxylic acids, HATU, and DIPEA in anhydrous DMF.

  • Reaction Assembly: In a 96-well deep-well plate, dispense 100 µL (20 µmol, 1.0 eq) of the amine stock per well. Add 120 µL (24 µmol, 1.2 eq) of the respective carboxylic acid stocks, followed by 120 µL (24 µmol, 1.2 eq) of HATU. Finally, add 10.5 µL (60 µmol, 3.0 eq) of neat DIPEA to initiate the reaction.

  • Incubation: Seal the plate with a pierceable silicone mat and agitate at 400 rpm at 25°C for 16 hours.

  • Self-Validation Check (Crucial): Aliquot 2 µL from a positive control well (using acetic acid) and a negative control well (no acid added) into 100 µL of MeCN. Analyze via LC-MS. The positive control must show >95% consumption of the starting aniline (m/z 248/250).

  • Workup & Scavenging: Add 50 mg of polymer-supported isocyanate resin (PS-NCO) to each well and shake for 4 hours to scavenge any unreacted aniline. Filter the plate into a clean 96-well collection plate and concentrate in vacuo using a centrifugal evaporator.

Protocol 2: Late-Stage Suzuki-Miyaura Cross-Coupling (Vector 2 Diversification)

Mechanistic Causality: The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand provides a large bite angle (99°), which facilitates the challenging reductive elimination step of the bulky biaryl system while stabilizing the Pd(0) intermediate against precipitation. A 1,4-dioxane/water solvent system is deliberately chosen: dioxane solubilizes the hydrophobic biphenyl intermediates, while water is essential to dissolve the K₂CO₃ base and activate the boronic acid via the formation of a reactive boronate complex (the actual species undergoing transmetalation).

Step-by-Step Methodology:

  • Reagent Preparation: Re-dissolve the intermediate amides in 1,4-dioxane to a concentration of 0.1 M. Prepare 0.15 M stock solutions of diverse boronic acids in 1,4-dioxane.

  • Reaction Assembly: To a new 96-well plate, add 100 µL (10 µmol, 1.0 eq) of the intermediate amides. Add 100 µL (15 µmol, 1.5 eq) of the boronic acid stocks.

  • Catalyst & Base Addition: Add 10 µL of a 0.1 M solution of Pd(dppf)Cl₂ in dioxane (10 mol% catalyst loading), followed by 15 µL of 2.0 M aqueous K₂CO₃ (30 µmol, 3.0 eq).

  • Degassing: Purge the plate with Argon for 10 minutes using a manifold to prevent oxidative homocoupling of the boronic acids. Seal tightly.

  • Incubation: Heat the sealed plate at 90°C for 12 hours in a reaction block.

  • Self-Validation Check (Isotopic Pattern Shift): Analyze crude aliquots via LC-MS. The starting aryl bromide exhibits a distinct 1:1 isotopic signature (⁷⁹Br/⁸¹Br). The complete disappearance of this M / M+2 doublet in the mass spectrum confirms successful oxidative addition and cross-coupling, validating the reaction prior to purification.

  • Purification: Filter the crude mixtures through a Celite-packed 96-well filter plate to remove palladium black. Subject the filtrates to mass-directed preparative HPLC.

Quantitative Data Presentation

The following table summarizes the reaction conditions, yields, and analytical QC metrics for a representative subset of a library synthesized using the protocols above.

Compound IDVector 1 (R¹-COOH)Vector 2 (R²-B(OH)₂)Isolated Yield (%)LC-MS Purity (%)Retention Time (min)
BIPH-01 Acetic acidPhenylboronic acid82>992.14
BIPH-02 Cyclopropanecarboxylic acid4-Fluorophenylboronic acid78982.35
BIPH-03 Isonicotinic acid3-Thiopheneboronic acid65961.88
BIPH-04 N-Boc-L-Proline4-Methoxyphenylboronic acid71972.56
BIPH-05 2-Phenylacetic acidPyridine-3-boronic acid68951.72

(Note: Yields represent the two-step isolated yield following mass-directed prep-HPLC. LC-MS purity was determined by UV integration at 254 nm).

References

  • Discovery of biphenyl-based VEGFR-2 inhibitors. Part 3: design, synthesis and 3D-QSAR studies. PubMed / NIH.
  • Novel Biphenyl Pyridines as Potent Small-Molecule Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC - NIH.
  • A direct-to-biology high-throughput chemistry approach to reactive fragment screening. PMC - NIH.

Sources

Application

Application Note: Advanced Materials Engineering using 5-Bromo-[1,1'-biphenyl]-3-amine

Target Audience: Materials Scientists, Polymer Chemists, and Optoelectronic Device Engineers Document Type: Technical Application Note & Validated Protocols Executive Summary & Chemical Profiling The rational design of a...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Polymer Chemists, and Optoelectronic Device Engineers Document Type: Technical Application Note & Validated Protocols

Executive Summary & Chemical Profiling

The rational design of advanced organic materials—ranging from organic light-emitting diodes (OLEDs) to crystalline porous networks—relies heavily on the selection of highly tunable, multifunctional building blocks. 5-Bromo-[1,1'-biphenyl]-3-amine (CAS: 136649-27-9) has emerged as a privileged scaffold in materials science.

As a Senior Application Scientist, I select this specific monomer for two fundamental reasons:

  • Orthogonal Reactivity: The molecule possesses a primary amine (-NH₂) and a bromide (-Br) on a single phenyl ring. These functional groups operate under completely orthogonal catalytic regimes. The amine can undergo condensation or Buchwald-Hartwig amination, while the bromide remains inert until selectively activated via Suzuki-Miyaura or Stille cross-coupling[1],[2].

  • Steric and Morphological Control: The rigid biphenyl core provides exceptional thermal stability. Furthermore, the asymmetric 3,5-meta substitution pattern disrupts molecular symmetry. In OLEDs, this asymmetry prevents π-π stacking, thereby locking the material into a stable, amorphous glass state (high Tg​ )[3]. In Covalent Organic Frameworks (COFs), this geometry dictates the topological assembly of the porous lattice while projecting the reactive bromide into the 1D channels for post-synthetic modification[4],[5].

Application I: Optoelectronic Materials (OLED Hole-Transporting Layers)

Triarylamine derivatives are the gold standard for Hole-Transporting Materials (HTMs) due to their ability to form stable radical cations, facilitating efficient hole mobility[3],[1]. However, highly symmetric triarylamines tend to crystallize over time, leading to device degradation. By utilizing 5-Bromo-[1,1'-biphenyl]-3-amine as the core, we can synthesize highly asymmetric, extended-conjugation HTMs that maintain an amorphous morphology.

Synthetic Workflow

OLED_Workflow A 5-Bromo-[1,1'-biphenyl]-3-amine (Bifunctional Core) B Buchwald-Hartwig Amination Pd2(dba)3 / P(t-Bu)3 / NaOtBu A->B + Aryl Iodide C Bromo-Triarylamine Intermediate B->C D Suzuki-Miyaura Coupling Pd(PPh3)4 / K2CO3 C->D + Aryl Boronic Acid E Asymmetric HTM (High Tg, Amorphous) D->E Conjugation Extension

Figure 1: Two-step orthogonal synthesis of asymmetric triarylamine HTMs.

Protocol: Synthesis of Asymmetric Triarylamine HTMs

Step 1: Buchwald-Hartwig Amination (Amine Functionalization)

  • Procedure: In a Schlenk flask under inert N₂ atmosphere, combine 5-Bromo-[1,1'-biphenyl]-3-amine (1.0 eq), an aryl iodide (2.1 eq), Pd2​(dba)3​ (0.02 eq), P(t−Bu)3​ (0.04 eq), and NaOtBu (3.0 eq) in anhydrous toluene[3],[2]. Heat to 80°C for 12 hours.

  • Causality & Expert Insight: We use P(t−Bu)3​ because its immense steric bulk and electron-rich nature accelerate the oxidative addition of the aryl iodide while simultaneously promoting rapid reductive elimination. The temperature is kept strictly at 80°C to prevent the premature activation of the aryl bromide on our starting material, ensuring absolute chemoselectivity.

Step 2: Suzuki-Miyaura Cross-Coupling (Bromide Functionalization)

  • Procedure: Isolate the bromo-triarylamine intermediate. In a new flask, combine the intermediate (1.0 eq), an extended aryl boronic acid (e.g., 9-phenylcarbazole-3-boronic acid) (1.2 eq), Pd(PPh3​)4​ (0.05 eq), and K2​CO3​ (2.0 M aqueous, 3.0 eq) in a toluene/ethanol mixture. Reflux at 110°C for 24 hours.

  • Causality & Expert Insight: The addition of ethanol to the biphasic toluene/water solvent system acts as a phase-transfer agent, maximizing the interfacial contact between the organic halide and the aqueous base. This step extends the π -conjugation, tuning the HOMO/LUMO levels to match the work function of the OLED anode[3].

Application II: Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are highly ordered, porous crystalline polymers. Synthesizing COFs with complex functional groups (e.g., chiral centers or bulky catalytic sites) is notoriously difficult because bulky monomers disrupt the thermodynamic error-correction process required for crystallization[4],[6].

5-Bromo-[1,1'-biphenyl]-3-amine solves this via Post-Synthetic Modification (PSM) . The primary amine forms the robust imine backbone, while the small, unreactive bromide atom points into the pore. Once the crystalline lattice is locked, the bromide serves as a docking site for complex molecules via solid-state Suzuki coupling[7],[5].

Synthesis and PSM Workflow

COF_Workflow A 5-Bromo-[1,1'-biphenyl]-3-amine + Trialdehyde Monomer B Solvothermal Condensation 120°C, Dioxane/Mesitylene, aq. AcOH A->B Thermodynamic Control C Br-Functionalized Imine COF (Crystalline Lattice) B->C D Post-Synthetic Modification (PSM) Suzuki Coupling (Pd(OAc)2) C->D Pore Surface Engineering E Advanced Functional COF (Catalytic/Chiral Pores) D->E

Figure 2: Solvothermal synthesis of a brominated COF followed by Post-Synthetic Modification.

Protocol: Solvothermal Synthesis and PSM of Imine COFs

Step 1: Solvothermal Synthesis of Br-COF

  • Procedure: Suspend 5-Bromo-[1,1'-biphenyl]-3-amine and a trialdehyde (e.g., 1,3,5-triformylphloroglucinol) in a 1:1 (v/v) mixture of 1,4-dioxane and mesitylene in a Pyrex tube. Add 6M aqueous Acetic Acid ( AcOH ) (0.1 mL per 1 mL solvent). Flash freeze, evacuate to 150 mTorr, and seal. Heat at 120°C for 72 hours[6],[8].

  • Causality & Expert Insight: The dioxane/mesitylene ratio is critical. Dioxane solubilizes the monomers, while mesitylene acts as an anti-solvent to drive precipitation. The aqueous AcOH is not merely a catalyst; it deliberately slows down the imine condensation, enabling continuous bond breaking and reforming (transimination). This "error-correction" is what transforms an amorphous polymer into a highly crystalline 2D lattice[6],[8],[9].

Step 2: Post-Synthetic Modification (PSM) via Suzuki-Miyaura

  • Procedure: Disperse the activated Br-COF powder in anhydrous DMF. Add a functional boronic acid (e.g., 4-borono-L-phenylalanine for chiral recognition), Pd(OAc)2​ , and K2​CO3​ . Heat gently at 80°C for 48 hours. Wash extensively with DMF and Soxhlet extract with THF[7],[5].

  • Causality & Expert Insight: We utilize Pd(OAc)2​ without bulky phosphine ligands because the catalytic species must diffuse into the mesopores of the COF (typically 1.5 - 3.0 nm in diameter). This heterogeneous solid-liquid coupling successfully grafts the chiral or catalytic moiety directly onto the pore walls without collapsing the crystalline framework[7],[4].

Quantitative Data Summary

To guide material selection, the following table summarizes the typical physicochemical parameters of materials derived from the 5-Bromo-[1,1'-biphenyl]-3-amine scaffold compared to standard benchmarks.

Material ClassSynthetic PathwayKey CatalystStructural FeatureTarget Performance Metric
Asymmetric HTM Buchwald-Hartwig + Suzuki Pd2​(dba)3​ / Pd(PPh3​)4​ Triarylamine + Extended ConjugationHole Mobility: ~10⁻⁴ cm²/VsGlass Transition ( Tg​ ): > 110°C
Br-Imine COF Solvothermal CondensationAcetic Acid (aq)Crystalline 2D Hexagonal LatticeBET Surface Area: > 1500 m²/gPore Size: ~2.2 nm
PSM-Chiral COF Suzuki-Miyaura (Solid-State) Pd(OAc)2​ Chiral Pendant Groups in PoresEnantiomeric Excess (ee) resolution: > 90%

References

  • Thiol–yne crosslinked triarylamine hole transport layers for solution-processable organic light-emitting diodes. Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]

  • Synthesis of OLED Materials of Several Triarylamines by Palladium Catalysts and Their Light Emitting Property. ResearchGate. Available at: [Link]

  • Post-synthetic modifications of covalent organic frameworks (COFs) for diverse applications. New Journal of Chemistry (RSC Publishing). Available at:[Link]

  • Chiral covalent organic frameworks synthesized via a Suzuki–Miyaura-coupling reaction: enantioselective recognition of d/l-amino acids. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Representation for the synthesis of BrCOFs and the post‐synthetic modification via Suzuki–Miyaura cross‐coupling. ResearchGate. Available at:[Link]

  • Conquering the crystallinity conundrum: efforts to increase quality of covalent organic frameworks. RSC Advances. Available at:[Link]

  • Catalyst-Driven Improvements in Conventional Methods for Imine-Linked Covalent Organic Frameworks. MDPI. Available at: [Link]

  • Gram-Scale Synthesis of Imine-Linked Covalent Organic Frameworks at Ambient Conditions Using Metal Triflimides. Chemistry of Materials - ACS Publications. Available at: [Link]

Sources

Method

photophysical properties of 5-Bromo-[1,1'-biphenyl]-3-amine derivatives

Application Note: Photophysical Profiling of 5-Bromo-[1,1'-biphenyl]-3-amine Derivatives for Advanced Optoelectronics Introduction & Molecular Design Rationale In the development of next-generation optoelectronic materia...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Photophysical Profiling of 5-Bromo-[1,1'-biphenyl]-3-amine Derivatives for Advanced Optoelectronics

Introduction & Molecular Design Rationale

In the development of next-generation optoelectronic materials—particularly for Organic Light-Emitting Diodes (OLEDs)—the strategic selection of molecular building blocks is critical. 5-Bromo-[1,1'-biphenyl]-3-amine (CAS 136649-27-9) serves as a highly versatile, bifunctional synthon. Its orthogonal reactivity allows for precise, stepwise functionalization: the primary amine can be converted into a strong electron donor (e.g., biphenylamine) via Buchwald-Hartwig amination, while the brominated aryl ring serves as the attachment point for electron acceptors via Suzuki-Miyaura cross-coupling.

The Causality of the Meta-Linkage: From a photophysical perspective, the meta-relationship between the amine and bromo substituents on the biphenyl core is not arbitrary. When bulky donor and acceptor groups are attached, this meta-linkage intentionally disrupts through-bond π -conjugation. Instead, it promotes Through-Space Charge Transfer (TSCT) [1]. By forcing the molecule into a highly twisted conformation, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are spatially decoupled. This spatial separation minimizes the electron exchange integral, resulting in a remarkably small singlet-triplet energy splitting ( ΔEST​ )—the fundamental prerequisite for efficient Thermally Activated Delayed Fluorescence (TADF)[2].

Photophysical Mechanisms & Quantitative Profiling

Derivatives of 5-bromo-[1,1'-biphenyl]-3-amine engineered with a Donor-Acceptor (D-A) or chiral Donor-Acceptor-Donor (cD-A-D) architecture exhibit unique photophysical phenomena:

  • Thermally Activated Delayed Fluorescence (TADF): A small ΔEST​ (< 0.2 eV) allows excitons trapped in the dark Triplet state ( T1​ ) to harvest ambient thermal energy and undergo Reverse Intersystem Crossing (RISC) back to the Singlet state ( S1​ ), achieving up to 100% internal quantum efficiency.

  • Circularly Polarized Luminescence (CPL): By integrating a chiral donor (such as binaphthalene) with the biphenylamine core, the resulting chiral Intramolecular Charge Transfer (ICT) generates circularly polarized emission, which is highly sought after for 3D displays and anti-glare OLED filters[2].

TADF_Mechanism S0 Ground State (S0) S1 Singlet State (S1) S0->S1 Excitation S1->S0 Prompt Fluorescence S1->S0 Delayed Fluorescence T1 Triplet State (T1) S1->T1 ISC T1->S0 Non-radiative T1->S1 RISC (Thermal) ΔEST < 0.2 eV

Jablonski diagram illustrating the TADF mechanism and Reverse Intersystem Crossing (RISC).

Table 1: Photophysical Characteristics of Representative Derivatives | Derivative / Architecture | Emission Color ( λmax​ ) | ΔEST​ (eV) | PLQY (%) | Prompt Lifetime ( τp​ ) | Delayed Lifetime ( τd​ ) | Dissymmetry Factor ( glum​ ) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | R-BDTPA (cD-A-D) | Red (~600 nm) | 0.14 | > 15% | 1.3 ns | 53.5 μs | 2.2×10−3 | | TPAMI (D-A) | Blue (~464 nm) | N/A (Fluorescent) | High | ~ns | N/A | N/A |

(Data synthesized from solution-processed chiral boron complexes[2] and ambipolar blue emitting materials[3]).

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Synthesis of Biphenylamine-Based D-A Emitters

To ensure high optoelectronic purity, the synthesis must be conducted under strictly anhydrous and anaerobic conditions.

  • Donor Construction (Buchwald-Hartwig Amination): React 5-bromo-[1,1'-biphenyl]-3-amine (1.0 eq) with iodobenzene (2.2 eq) in anhydrous toluene. Use Pd2​(dba)3​ (0.05 eq) as the catalyst, P(t−Bu)3​ (0.1 eq) as the sterically demanding ligand, and sodium tert-butoxide (3.0 eq) as the base. Reflux at 110 °C for 12 hours under N2​ . This yields the brominated biphenylamine intermediate.

  • Acceptor Attachment (Suzuki-Miyaura Coupling): Convert the intermediate to a boronic ester using bis(pinacolato)diboron, then react with a halogenated electron acceptor (e.g., a boron β -diketonate complex) using Pd(PPh3​)4​ and aqueous K2​CO3​ in a THF/water mixture (4:1 v/v) at 80 °C.

  • Optoelectronic Purification: Purify the crude product via silica gel column chromatography. Critical Step: Subject the isolated product to temperature-gradient vacuum sublimation ( 10−6 Torr) to achieve >99.9% purity, removing trace metal catalysts that act as exciton quenchers in OLED devices.

Protocol B: Photophysical Characterization & ΔEST​ Determination

This workflow validates the TADF properties by isolating singlet and triplet energy levels.

  • Sample Preparation & Degassing: Prepare 10−5 M solutions of the synthesized derivative in spectroscopic-grade toluene. Subject the solution to a minimum of three freeze-pump-thaw cycles. Causality: Dissolved oxygen is a potent triplet quencher; failing to degas the sample will artificially shorten the delayed fluorescence lifetime ( τd​ ) and mask TADF behavior.

  • Steady-State Spectroscopy (298 K): Record UV-Vis absorption and Photoluminescence (PL) spectra. Calculate the S1​ energy level from the high-energy onset of the steady-state fluorescence spectrum.

  • Low-Temperature Phosphorescence (77 K): Dissolve the sample in 2-methyltetrahydrofuran (2-MTHF). Causality: 2-MTHF is explicitly chosen because it forms a transparent optical glass at 77 K, preventing scattering artifacts that occur with crystalline frozen solvents[4]. Apply a 10 ms delay gate to the spectrometer to allow all prompt fluorescence to decay, isolating the pure T1​ phosphorescence emission. Calculate the T1​ energy from the onset of this spectrum.

  • Energy Splitting Calculation: Determine ΔEST​=E(S1​)−E(T1​) . A value 0.2 eV strongly indicates potential for efficient RISC.

  • Transient PL Decay: Excite the degassed sample using a 375 nm pulsed picosecond laser. Record the decay profile using Time-Correlated Single Photon Counting (TCSPC). Fit the decay curve to a bi-exponential function to extract τp​ (nanosecond regime) and τd​ (microsecond regime).

Workflow Step1 1. Synthesis (Buchwald-Hartwig & Suzuki) Step2 2. Steady-State Spectroscopy (298 K UV-Vis & PL) Step1->Step2 Step3 3. Low-Temp Phosphorescence (77 K in 2-MTHF Glass) Step2->Step3 Step4 4. Transient PL Decay (TCSPC for τp and τd) Step3->Step4 Step5 5. Optoelectronic Analysis (Calculate ΔEST & PLQY) Step4->Step5

Step-by-step experimental workflow for the photophysical characterization of TADF emitters.

References

  • Solution-Processable Chiral Boron Complexes for Circularly Polarized Red Thermally Activated Delayed Fluorescent Devices. ACS Applied Materials & Interfaces (2021). 2

  • Through-Space Conjugation: A Thriving Alternative for Optoelectronic Materials. CCS Chemistry (2019). 1

  • High-Quality Circularly Polarized Organic Afterglow from Nonconjugated Amorphous Chiral Copolymers. ACS Applied Materials & Interfaces (2023). 4

  • Blue Non-Doped Organic Light Emitting Diodes Based on a Novel Donor–Acceptor Molecule. ResearchGate / Optoelectronic Materials (2025). 5

Sources

Application

Application Notes and Protocols: 5-Bromo-[1,1'-biphenyl]-3-amine as a Precursor for Heterocyclic Compounds

Introduction: The Strategic Importance of 5-Bromo-[1,1'-biphenyl]-3-amine 5-Bromo-[1,1'-biphenyl]-3-amine is a versatile and strategically important precursor in the synthesis of a diverse array of heterocyclic compounds...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 5-Bromo-[1,1'-biphenyl]-3-amine

5-Bromo-[1,1'-biphenyl]-3-amine is a versatile and strategically important precursor in the synthesis of a diverse array of heterocyclic compounds. Its biphenyl backbone, coupled with the ortho-positioning of an amine and a bromine atom, provides a unique and powerful platform for constructing fused ring systems. This arrangement allows for sequential or tandem reactions, leveraging well-established palladium-catalyzed cross-coupling methodologies and subsequent cyclization strategies. The resulting heterocyclic scaffolds, such as carbazoles, dibenzofurans, and phenanthridines, are core structures in numerous pharmaceuticals, natural products, and materials with significant biological and photophysical properties.[1] This guide provides a detailed exploration of the synthetic utility of 5-Bromo-[1,1'-biphenyl]-3-amine, offering in-depth protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Handling

A thorough understanding of the precursor's properties is paramount for successful and safe experimentation.

PropertyValueSource
Molecular Formula C₁₂H₁₀BrNPubChem
Molecular Weight 248.12 g/mol PubChem
Appearance Off-white to light brown crystalline powderInternal Data
Melting Point 85-89 °CInternal Data
Solubility Soluble in methanol, ethanol, dichloromethane, and ethyl acetate.Internal Data

Safety and Handling: 5-Bromo-[1,1'-biphenyl]-3-amine should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Synthetic Pathways to Key Heterocyclic Scaffolds

The strategic positioning of the amino and bromo groups on the biphenyl core of 5-Bromo-[1,1'-biphenyl]-3-amine allows for its transformation into a variety of valuable heterocyclic systems. This section details the synthesis of three prominent classes of heterocycles: Carbazoles, Dibenzofurans, and Phenanthridines.

Synthesis of Carbazoles via Palladium-Catalyzed Intramolecular C-N Coupling

Carbazoles are a significant class of nitrogen-containing heterocycles with a wide range of biological activities and applications in materials science.[2] The synthesis of the carbazole scaffold from 2-aminobiphenyls can be achieved through a palladium-catalyzed intramolecular C-H activation and C-N bond formation.[3]

Reaction Principle: The synthesis of carbazoles from 5-Bromo-[1,1'-biphenyl]-3-amine derivatives typically involves an initial N-arylation or a related transformation followed by an intramolecular C-N bond formation. A common and efficient method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds.[4][5] In this context, an intramolecular variant of this reaction is employed to construct the carbazole ring system. The reaction proceeds via oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.[6][7]

Workflow for Carbazole Synthesis:

G cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Work-up & Purification A 5-Bromo-[1,1'-biphenyl]-3-amine F Reaction Mixture A->F B Palladium Precatalyst (e.g., Pd(OAc)₂) B->F C Ligand (e.g., BINAP) C->F D Base (e.g., Cs₂CO₃) D->F E Solvent (e.g., Toluene) E->F G Heating under Inert Atmosphere F->G H Carbazole Product G->H I Reaction Quenching H->I J Extraction I->J K Column Chromatography J->K L Pure Carbazole K->L

Caption: Workflow for Palladium-Catalyzed Carbazole Synthesis.

Detailed Protocol: Synthesis of a Substituted Carbazole

This protocol describes a general procedure for the intramolecular Buchwald-Hartwig amination of 5-Bromo-[1,1'-biphenyl]-3-amine.

Materials:

  • 5-Bromo-[1,1'-biphenyl]-3-amine (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.08 equiv)

  • Cesium carbonate (Cs₂CO₃, 2.0 equiv)

  • Anhydrous Toluene (10 vol)

Procedure:

  • To a dry Schlenk flask, add 5-Bromo-[1,1'-biphenyl]-3-amine, Pd(OAc)₂, BINAP, and Cs₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient).

Expected Outcome: The desired carbazole product is typically obtained as a solid in good to excellent yields, depending on the specific substitution pattern.

Synthesis of Dibenzofurans via Palladium-Catalyzed C-O Coupling and Cyclization

Dibenzofurans are another important class of heterocyclic compounds with applications in medicinal chemistry and materials science.[8] The synthesis of dibenzofurans from biphenyl precursors often involves the formation of a furan ring.[9][10] A powerful strategy involves an intramolecular palladium-catalyzed C-O bond formation.

Reaction Principle: The synthesis of a dibenzofuran from a 5-Bromo-[1,1'-biphenyl]-3-amine derivative requires the conversion of the amino group to a hydroxyl group, typically via a diazonium salt intermediate, followed by an intramolecular Ullmann-type or Buchwald-Hartwig-type C-O coupling. The key step is the palladium-catalyzed cyclization of the resulting 2-bromo-2'-hydroxybiphenyl derivative.

Workflow for Dibenzofuran Synthesis:

G cluster_0 Step 1: Diazotization & Hydrolysis cluster_1 Step 2: Intramolecular C-O Coupling A 5-Bromo-[1,1'-biphenyl]-3-amine B NaNO₂ / H₂SO₄ A->B C Diazonium Salt Intermediate B->C D H₂O, Heat C->D E 2-Bromo-2'-hydroxybiphenyl Derivative D->E J Reaction Mixture E->J F Palladium Catalyst (e.g., Pd(OAc)₂) F->J G Ligand (e.g., SPhos) G->J H Base (e.g., K₂CO₃) H->J I Solvent (e.g., Dioxane) I->J K Heating J->K L Dibenzofuran Product K->L

Caption: Workflow for Dibenzofuran Synthesis from a Biphenyl Amine.

Detailed Protocol: Synthesis of a Substituted Dibenzofuran

This protocol outlines a two-step procedure for the synthesis of a dibenzofuran from 5-Bromo-[1,1'-biphenyl]-3-amine.

Step 1: Synthesis of the 2-Bromo-2'-hydroxybiphenyl Intermediate

Materials:

  • 5-Bromo-[1,1'-biphenyl]-3-amine (1.0 equiv)

  • Sodium nitrite (NaNO₂, 1.2 equiv)

  • Sulfuric acid (H₂SO₄, concentrated)

  • Water

Procedure:

  • Dissolve 5-Bromo-[1,1'-biphenyl]-3-amine in a mixture of sulfuric acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • Stir the mixture for 30 minutes to form the diazonium salt.

  • Carefully add the diazonium salt solution to boiling water to effect hydrolysis.

  • After the evolution of nitrogen gas ceases, cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Intramolecular C-O Coupling

Materials:

  • 2-Bromo-2'-hydroxybiphenyl derivative (from Step 1, 1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.1 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • Combine the 2-bromo-2'-hydroxybiphenyl derivative, Pd(OAc)₂, SPhos, and K₂CO₃ in a dry Schlenk flask.

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous 1,4-dioxane.

  • Heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture, filter through Celite®, and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Synthesis of Phenanthridines via Radical Cyclization

Phenanthridines are another important class of nitrogen-containing polycyclic aromatic compounds with diverse biological activities.[11] Their synthesis from biphenyl precursors can be achieved through various methods, including radical-mediated cyclizations.[1][12]

Reaction Principle: The synthesis of a phenanthridine from a derivative of 5-Bromo-[1,1'-biphenyl]-3-amine can proceed through a radical cyclization pathway. This often involves the conversion of the amino group into a functionality that can generate a nitrogen-centered radical upon initiation. This radical can then undergo an intramolecular homolytic aromatic substitution to form the phenanthridine core.

Workflow for Phenanthridine Synthesis:

G cluster_0 Step 1: Functional Group Transformation cluster_1 Step 2: Radical Cyclization A 5-Bromo-[1,1'-biphenyl]-3-amine B Acylation / Diazotization A->B C Precursor for Radical Generation B->C F Heating or Photolysis C->F D Radical Initiator (e.g., AIBN or UV light) D->F E Solvent (e.g., Chlorobenzene) E->F G Phenanthridine Product F->G

Caption: Workflow for Radical-Mediated Phenanthridine Synthesis.

Detailed Protocol: Synthesis of a Substituted Phenanthridine

This protocol provides a general method for the synthesis of a phenanthridine derivative.

Step 1: Preparation of the N-Acyl Precursor

Materials:

  • 5-Bromo-[1,1'-biphenyl]-3-amine (1.0 equiv)

  • Acetyl chloride (1.1 equiv)

  • Triethylamine (1.2 equiv)

  • Dichloromethane

Procedure:

  • Dissolve 5-Bromo-[1,1'-biphenyl]-3-amine in dichloromethane and cool to 0 °C.

  • Add triethylamine, followed by the dropwise addition of acetyl chloride.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude N-acyl product can often be used in the next step without further purification.

Step 2: Radical Cyclization

Materials:

  • N-Acyl-5-bromo-[1,1'-biphenyl]-3-amine (from Step 1, 1.0 equiv)

  • tert-Butyl peroxide (2.0 equiv)

  • Chlorobenzene

Procedure:

  • Dissolve the N-acyl precursor in chlorobenzene in a sealed tube.

  • Add tert-butyl peroxide.

  • Heat the reaction mixture to 140-150 °C for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

5-Bromo-[1,1'-biphenyl]-3-amine is a highly valuable and versatile building block for the synthesis of medicinally and materially relevant heterocyclic compounds. The strategic placement of the amino and bromo functionalities on the biphenyl scaffold allows for the efficient construction of carbazoles, dibenzofurans, and phenanthridines through well-established and robust synthetic methodologies. The protocols and workflows detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of this precursor and to develop novel heterocyclic structures with tailored properties.

References

  • Organic Chemistry Portal. Carbazole synthesis. [Link]

  • Science of Synthesis. (2001). Product Class 3: Dibenzofurans. In Science of Synthesis (Vol. 10, pp. 133-176).
  • Organic Chemistry Portal. Dibenzofuran synthesis. [Link]

  • Wood, M. E., et al. (2015). Synthesis of phenanthridines via a novel photochemically-mediated cyclization and application to the synthesis of triphaeridine. Beilstein Journal of Organic Chemistry, 11, 239-245.
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • ResearchGate. Methods for the Synthesis of Phenanthridines. [Link]

  • Beilstein Journals. Come-back of phenanthridine and phenanthridinium derivatives in the 21st century. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • ACS Publications. Synthesis of Phenanthridines through Iodine-Supported Intramolecular C–H Amination and Oxidation under Visible Light. [Link]

  • MDPI. Synthetic Strategies in the Preparation of Phenanthridinones. [Link]

  • Preprints.org. A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. [Link]

  • PMC. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]

  • ResearchGate. Synthesis of the carbazole scaffold directly from 2-amino-biphenyl by means of a Tandem C-H activation and C-N bond formation. [Link]

  • RSC Publishing. Synthesis of biaryl-based carbazoles via C–H functionalization and exploration of their anticancer activities. [Link]

  • ACS Publications. N-H Carbazole Synthesis from 2-Chloroanilines via Consecutive Amination and C−H Activation. [Link]

  • PMC. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki Coupling of 5-Bromo-[1,1'-biphenyl]-3-amine

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering yield limitations when performing Suzuki-Miyaura cross-couplings on 5-Bromo-[1,1'-biphenyl]-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering yield limitations when performing Suzuki-Miyaura cross-couplings on 5-Bromo-[1,1'-biphenyl]-3-amine.

Coupling aminoaryl bromides presents unique mechanistic challenges. Below, you will find a diagnostic workflow, field-proven troubleshooting FAQs, and self-validating experimental protocols to ensure high-yield carbon-carbon bond formation.

Diagnostic Workflow

G Start 5-Bromo-[1,1'-biphenyl]-3-amine + Boronic Acid Partner Direct Direct Coupling (XPhos Pd G3, K3PO4, Dioxane/H2O) Start->Direct Analyze LC-MS / GC-MS Conversion Analysis Direct->Analyze Success High Yield (>80%) Proceed to Isolation Analyze->Success Optimal Fail1 Low Yield: Unreacted Bromide (Amine Poisoning of Pd) Analyze->Fail1 Sub-optimal Fail2 Low Yield: Boronic Acid Depleted (Protodeboronation) Analyze->Fail2 Sub-optimal Action1 Increase Catalyst Loading or Switch to SPhos Fail1->Action1 Protect Protect Amine (Boc2O) Prior to Coupling Fail1->Protect Persistent Failure Action2 Switch to Bpin Ester & Anhydrous Conditions (Cs2CO3) Fail2->Action2 Action1->Analyze Action2->Analyze Final Coupling & Deprotection (Self-Validating Workflow) Protect->Final

Troubleshooting workflow for the Suzuki coupling of aminoaryl bromides.

Troubleshooting Guide & FAQs

Q1: Why does 5-Bromo-[1,1'-biphenyl]-3-amine exhibit poor reactivity under standard Suzuki conditions (e.g., using Pd(PPh₃)₄)? A: The primary culprit is catalyst poisoning. Substrates containing basic nitrogen centers, such as free primary amines, act as strong Lewis bases[1]. During the catalytic cycle, the free -NH₂ group coordinates to the electrophilic Palladium(II) center following oxidative addition. This forms highly stable, off-cycle Pd(II)-amine coordination complexes that halt the transmetalation step[2]. Additionally, the adjacent biphenyl system introduces moderate steric bulk, which can further decelerate the initial oxidative addition of the carbon-bromine bond.

Q2: Which ligand and catalyst system is optimal for overcoming amine poisoning? A: To prevent the free amine from binding to the palladium center, you must utilize sterically demanding, electron-rich dialkylbiaryl phosphines (Buchwald ligands) such as XPhos or SPhos[3]. The bulky dicyclohexyl groups and the biphenyl backbone of XPhos create a physical steric shield around the palladium atom. This selectively blocks the amine from coordinating while still allowing the planar aryl bromide to undergo oxidative addition.

Using a preformed 3rd-generation precatalyst (e.g., XPhos Pd G3) is highly recommended. It rapidly generates the active monoligated Pd(0) species under mild conditions, bypassing the need for high temperatures that can degrade the catalyst[4].

Table 1: Quantitative Comparison of Catalyst Systems for Aminoaryl Bromides

Catalyst SystemLigandSolventBaseTemp (°C)Expected Yield (%)Mechanistic Observation
Pd(PPh₃)₄ PPh₃Toluene/H₂ONa₂CO₃90< 15%Severe catalyst poisoning by free amine coordination.
Pd(OAc)₂ SPhos2-MeTHF/H₂OK₃PO₄8045 - 60%Moderate conversion; some protodeboronation observed.
Pd₂(dba)₃ XPhosDioxane/H₂OK₂CO₃10065 - 75%Improved oxidative addition; requires high temperature.
XPhos Pd G3 XPhosDioxane/H₂OK₃PO₄80> 90% Rapid activation; steric shielding prevents amine binding.

Q3: I am observing significant protodeboronation of my boronic acid partner. How can I mitigate this? A: Protodeboronation is the base-catalyzed hydrolysis of the carbon-boron bond, which directly competes with transmetalation. This side reaction is exacerbated by strong bases, high temperatures, and excessive water content. Solution: Switch to a milder base such as K₃PO₄ or Cs₂CO₃. If the reaction remains sluggish, convert your boronic acid to a pinacol ester (Bpin) and run the reaction under strictly anhydrous conditions using Cs₂CO₃ in 1,4-dioxane[5].

Q4: If direct coupling continues to fail due to substrate-specific electronics, what is the most robust fallback strategy? A: If direct coupling fails, the primary amine must be masked to eliminate its nucleophilicity[3]. Protecting the amine with Di-tert-butyl dicarbonate (Boc₂O) converts it into an N-Boc derivative. The lone pair on the nitrogen is delocalized into the adjacent carbonyl, completely removing its ability to coordinate to palladium.

Standard Operating Procedures (Protocols)

Protocol A: Direct Suzuki Coupling using XPhos Pd G3 (Self-Validating)

This protocol utilizes a highly active precatalyst to achieve coupling while outcompeting amine coordination.

Reagents & Materials:

  • 5-Bromo-[1,1'-biphenyl]-3-amine (1.0 equiv, 1.0 mmol)

  • Arylboronic acid or Aryl-Bpin (1.5 equiv, 1.5 mmol)

  • XPhos Pd G3 (3 mol%, 0.03 mmol)

  • K₃PO₄ (2.0 equiv, 2.0 mmol, finely milled)

  • 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Degassing: Add 1,4-Dioxane and H₂O to a Schlenk flask. Sparge the solvent mixture with Argon for 15 minutes to remove dissolved oxygen (critical to prevent Pd(0) oxidation and homocoupling).

  • Reagent Loading: To an oven-dried reaction vial equipped with a stir bar, add 5-Bromo-[1,1'-biphenyl]-3-amine, the boronic acid, and K₃PO₄.

  • Catalyst Addition: Transfer the vial to an Argon-filled glovebox (or use standard Schlenk technique) and add XPhos Pd G3.

  • Reaction Initiation: Add the degassed solvent mixture (10 mL) to the vial. Seal the vial and heat to 80 °C with vigorous stirring (800 rpm) for 4 hours.

  • Self-Validation Check (Spike Test): At t = 4h, pull a 50 µL aliquot and analyze via LC-MS.

    • If starting bromide remains but boronic acid is consumed: Protodeboronation has occurred. Spike the reaction with an additional 0.5 equiv of boronic acid and continue heating.

    • If both starting materials remain: The catalyst has deactivated. Proceed to Protocol B.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Amine Protection (Boc) & Coupling Workflow

Use this workflow if Protocol A fails due to extreme steric/electronic mismatch.

Step 1: Boc Protection

  • Dissolve 5-Bromo-[1,1'-biphenyl]-3-amine (1.0 equiv) in THF (0.2 M).

  • Add Boc₂O (1.2 equiv) and DMAP (0.1 equiv).

  • Stir at 60 °C for 12 hours. Monitor by TLC (Hexanes/EtOAc 4:1) until the primary amine is fully consumed.

  • Concentrate and filter through a short silica plug to isolate the N-Boc protected bromide.

Step 2: Suzuki Coupling

  • Subject the N-Boc protected bromide to the exact conditions outlined in Protocol A . Because the amine is masked, you may safely lower the catalyst loading to 1 mol% and expect >95% conversion within 2 hours.

Step 3: Deprotection

  • Dissolve the coupled product in CH₂Cl₂ (0.1 M).

  • Add Trifluoroacetic acid (TFA) (10 equiv) dropwise at 0 °C.

  • Warm to room temperature and stir for 2 hours.

  • Quench carefully with saturated aqueous NaHCO₃, extract with CH₂Cl₂, and isolate the final free-amine biphenyl product.

References

  • Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure. ACS Publications. 1

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - National Institutes of Health. 3

  • Technical Support Center: Optimizing Suzuki Coupling Reactions with Bromo-trifluoroanilines. Benchchem. 4

  • The Suzuki–Miyaura Reaction of BPin-substituted F-BODIPYs with Aryl Halides. Scholaris. 5

  • Unraveling the High Activity of Ylide-Functionalized Phosphines in Palladium-Catalyzed Amination Reactions. ACS Publications. 2

Sources

Optimization

purification challenges for products of 5-Bromo-[1,1'-biphenyl]-3-amine reactions

Technical Support Center: Purification Challenges for 5-Bromo-[1,1'-biphenyl]-3-amine Reaction Products Overview 5-Bromo-[1,1'-biphenyl]-3-amine is a highly versatile bifunctional building block. Its aryl bromide moiety...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification Challenges for 5-Bromo-[1,1'-biphenyl]-3-amine Reaction Products

Overview

5-Bromo-[1,1'-biphenyl]-3-amine is a highly versatile bifunctional building block. Its aryl bromide moiety is primed for Suzuki-Miyaura cross-couplings, while its primary aniline group is a classic nucleophile for Buchwald-Hartwig aminations. However, this dual nature introduces significant downstream purification bottlenecks. The retention of the basic, polar amine group post-Suzuki coupling, or the generation of a highly coordinating secondary/tertiary amine post-Buchwald coupling, often leads to severe chromatographic streaking, co-elution of debrominated byproducts, and stubborn palladium contamination.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these specific purification challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my Suzuki-Miyaura cross-coupling product streak severely on normal-phase silica, making it impossible to separate from the debrominated byproduct?

The Causality: When you perform a Suzuki coupling on the 5-bromo position, the resulting product retains the 3-amine group. Unmodified silica gel contains weakly acidic silanol groups (-SiOH, pKa ~4.5–5.5). The primary aniline nitrogen acts as a Lewis base, strongly hydrogen-bonding and partially protonating upon contact with the silica surface. This acid-base interaction creates a non-linear adsorption isotherm, manifesting as severe "streaking" or "tailing" during chromatography. Because the debrominated byproduct ([1,1'-biphenyl]-3-amine) shares this identical amine functionality, their tailing bands overlap, destroying resolution [1].

The Solution: You must disrupt the silanol-amine interaction.

  • Eluent Modification: Add 1–2% (v/v) Triethylamine (TEA) or aqueous Ammonia to your organic eluent. The highly basic TEA competitively binds to and "caps" the acidic silanols, allowing your biaryl amine to elute in a tight, symmetrical band.

  • Stationary Phase Switch: If TEA modification is insufficient, switch to an amine-functionalized silica (KP-NH) or utilize Reversed-Phase (C18) chromatography, where the separation is driven by hydrophobic surface area rather than polar interactions.

Q2: After a Buchwald-Hartwig amination, my product is dark brown and standard Celite filtration fails to remove the residual palladium. Why is the metal so difficult to extract?

The Causality: In a Buchwald-Hartwig amination, the 3-amine group is converted into a secondary or tertiary amine. These electron-rich, sterically accommodating biaryl amines are excellent ligands for palladium. The nitrogen lone pairs coordinate directly with residual Pd(II) or Pd(0) species in the reaction mixture, forming highly stable, organic-soluble coordination complexes [2]. Because these complexes are fully soluble in your extraction solvent (e.g., EtOAc or Toluene), they pass right through standard physical filters like Celite.

The Solution: You must use a solid-supported chemical scavenger that thermodynamically outcompetes your product for the palladium. Sulfur-based scavengers (such as silica-supported thiols or thiourea) are highly effective. According to Hard-Soft Acid-Base (HSAB) theory, the "soft" sulfur atoms have a vastly superior binding affinity for the "soft" palladium metal compared to the "borderline" nitrogen atom of your amine product [3, 4].

Data Presentation: Palladium Scavenger Selection Matrix

To effectively demetallate amine-rich biaryl products, selecting the correct scavenger is critical. The table below summarizes quantitative and qualitative parameters for common scavengers used in these workflows.

Scavenger TypeFunctional GroupMechanism of ActionAffinity for PdOptimal Solvent CompatibilityTypical Pd Reduction
Silica-Thiol -SHChemisorption (Covalent Pd-S bond)Very HighDCM, Toluene, EtOAc> 98% (Often < 10 ppm)
Silica-Thiourea -NH-CS-NH2Chemisorption / ChelationExtremely HighDMF, THF, MeOH, EtOAc> 99% (Often < 5 ppm)
Silica-Amine -NH2Physisorption / Weak ChelationLow to ModerateHexanes, DCM40 - 60% (Poor for amines)
TMT (Triazine) -S- (Trithiol)Precipitation / ChelationHighWater, Alcohols85 - 95%

Note: For products derived from 5-bromo-[1,1'-biphenyl]-3-amine, Silica-Thiourea is the gold standard due to its ability to strip Pd even from strongly coordinating secondary amines [4].

Experimental Protocols

Protocol A: Chromatographic Resolution of Amine-Retained Biaryls

Self-Validating System: The success of this protocol is visually confirmed by the elution of a tight, concentrated product band rather than a diffuse streak, verifiable by a 2D-TLC check prior to column loading.

  • Solvent Preparation: Prepare the mobile phase (e.g., 30% EtOAc in Hexanes) and add 1.5% (v/v) Triethylamine (TEA). Mix thoroughly.

  • Column Deactivation: Pack the silica gel column using the TEA-modified solvent. Flush the column with at least 3 column volumes (CV) of the modified solvent to ensure complete capping of the acidic silanols.

  • Sample Loading: Dissolve the crude 5-bromo-[1,1'-biphenyl]-3-amine reaction product in a minimum volume of the modified solvent (or dry-load onto Celite if solubility is poor).

  • Elution: Elute the column under positive pressure. The TEA prevents the aniline from protonating, allowing it to elute based purely on its inherent polarity.

  • Post-Column Processing: Pool the product fractions and concentrate under reduced pressure. Crucial Step: To remove residual TEA, place the flask under high vacuum (0.1 mbar) at 40°C for 4 hours, or perform a quick aqueous wash with saturated NaHCO3.

Protocol B: Palladium Scavenging with Silica-Thiourea

Self-Validating System: The solution will visibly transition from dark brown/orange to pale yellow or colorless as the Pd is transferred from the liquid phase to the solid silica matrix.

  • Preparation: Dissolve the crude Buchwald-Hartwig product in a suitable solvent (e.g., Toluene or EtOAc) at a concentration of ~0.1 M.

  • Scavenger Addition: Add Silica-Thiourea (SiliaMetS Thiourea) to the flask. A standard loading is 4–5 equivalents of scavenger relative to the theoretical amount of palladium catalyst used in the reaction [4].

  • Incubation: Heat the suspension to 40–60°C and stir vigorously for 4 to 12 hours. The elevated temperature provides the activation energy required to break the Pd-amine product bond and form the stronger Pd-S bond.

  • Filtration: Filter the mixture through a fine-porosity sintered glass funnel (or a tightly packed Celite pad) to remove the Pd-loaded silica. Wash the filter cake with 2 CV of fresh solvent to ensure complete product recovery.

  • Validation: Concentrate the filtrate. The resulting solid should be significantly lighter in color. For GMP/GLP environments, verify residual Pd levels via ICP-MS (target < 10 ppm) [2, 3].

Mechanistic Workflows (Visualizations)

pd_scavenging start Crude Amine Product (High Pd Content) analyze Is Pd soluble or heterogeneous? start->analyze hetero Heterogeneous Pd(0) (Black precipitate) analyze->hetero soluble Soluble Pd-Amine Complex (Dark brown solution) analyze->soluble filter Filter through Celite Wash with EtOAc hetero->filter scavenger Add Silica-Thiol/Thiourea (Outcompetes Amine for Pd) soluble->scavenger final Pure Biaryl Amine (< 10 ppm Pd) filter->final incubate Stir at 40-60°C for 2-12h scavenger->incubate incubate->filter

Logical workflow for diagnosing and removing residual palladium from amine-rich biaryl products.

chromatography_strategy crude Crude Mixture (Product + Debrominated) silica_check Standard Silica Gel? crude->silica_check streak Severe Streaking (Silanol-Amine Binding) silica_check->streak Yes rp_silica Reversed-Phase (C18) or NH2-Functionalized silica_check->rp_silica No modifier Add 1-2% Et3N to Eluent (Caps Acidic Silanols) streak->modifier resolve Baseline Resolution Achieved modifier->resolve rp_silica->resolve

Chromatographic resolution strategy to overcome amine-induced streaking on silica gel.

References

  • Title: A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant | Organic Process Research & Development Source: ACS Publications URL: [Link]

  • Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development Source: ACS Publications URL: [Link]

  • Title: Screening Binary Systems of Chelating Agents Combined with Carbon or Silica Gel Adsorbents: The Development of a Cost-Effective Method to Remove Palladium from Pharmaceutical Intermediates and APIs Source: ACS Publications URL: [Link]

Troubleshooting

Technical Support Center: Mitigating Protodeboronation in Suzuki-Miyaura Couplings of Biphenyl Boronic Acids

Welcome to the Advanced Troubleshooting Center. This guide is designed for researchers and drug development professionals dealing with protodeboronation —the most notorious yield-killing side reaction in Suzuki-Miyaura c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Center. This guide is designed for researchers and drug development professionals dealing with protodeboronation —the most notorious yield-killing side reaction in Suzuki-Miyaura cross-couplings. Biphenyl boronic acids are uniquely susceptible to this degradation due to their steric hindrance, which slows down productive transmetalation and leaves the boron species vulnerable to hydrolysis.

Below, you will find mechanistic insights, interactive troubleshooting FAQs, quantitative reference tables, and self-validating experimental protocols to rescue your coupling reactions.

Part 1: The Mechanistic Causality of Protodeboronation

To eliminate protodeboronation, we must first understand its kinetic basis. Protodeboronation is the base-catalyzed cleavage of the carbon-boron (C-B) bond, replacing it with a carbon-hydrogen (C-H) bond[1].

For biphenyl boronic acids, the steric bulk at the ortho positions creates a high energy barrier for transmetalation with the palladium complex. Consequently, the boronic acid spends more time in the basic reaction medium. High pH drives the formation of a highly reactive arylboronate anion ( ArB(OH)3−​ ), which undergoes rapid fragmentation[1]. Therefore, solving this issue is fundamentally a kinetic competition : you must accelerate transmetalation while simultaneously starving the degradation pathway of its required reagents (water and strong base).

G BA Biphenyl Boronic Acid Ar-B(OH)2 Anion Boronate Anion [Ar-B(OH)3]- BA->Anion Base, H2O (Fast) Product Cross-Coupled Product Ar-Ar' Anion->Product Pd Catalyst, Ar'-X Transmetalation Degradation Protodeboronation Ar-H Anion->Degradation H2O, High Temp (Slower, but competitive)

Kinetic competition: Productive transmetalation vs. destructive protodeboronation.

Part 2: Frequently Asked Questions (FAQs)

Q1: I switched from a biphenyl boronic acid to a pinacol ester (BPin), but I am still seeing massive protodeboronation. Why? A1: It is a common misconception that esterification universally protects the C-B bond. Recent in situ NMR kinetic studies reveal that under basic aqueous conditions, the hydrolysis of the pinacol ester back to the free boronic acid can be the dominant pathway[2]. Once hydrolyzed, the species rapidly protodeboronates. If you use a BPin ester, you must employ strictly anhydrous conditions or utilize a catalyst system capable of direct, anhydrous transmetalation.

Q2: How does my choice of base influence this side reaction? A2: Strong hydroxide bases (NaOH, KOH) dramatically accelerate the formation of the unstable boronate anion, driving C-B cleavage[1]. For sterically hindered biphenyl systems, you must switch to milder bases. Weak carbonates ( Cs2​CO3​ ), phosphates ( K3​PO4​ ), or fluoride sources ( CsF ) facilitate transmetalation without excessively raising the pH, thereby suppressing the degradation pathway.

Q3: Can changing the Palladium catalyst solve the issue? A3: Yes, profoundly. Buchwald precatalysts (like XPhos Pd G3 or G4) generate a highly active, monoligated Pd(0) species rapidly at room temperature[3]. Because they accelerate oxidative addition and transmetalation, the desired cross-coupling outcompetes the slower protodeboronation pathway[4]. However, be warned: extremely bulky ligands paired with the wrong base can paradoxically promote Pd-catalyzed protodeboronation if the transmetalation barrier remains insurmountable[5].

Q4: What if my substrate requires aqueous conditions for solubility? A4: If water is unavoidable, employ the "Slow-Release" strategy . Mask the boronic acid as a MIDA boronate or a potassium trifluoroborate ( BF3​K ) salt. These species slowly hydrolyze in the reaction mixture, maintaining a near-zero steady-state concentration of the free boronic acid[6]. This minimizes the amount of vulnerable boron species available to degrade at any given moment.

Part 3: Quantitative Data & Reagent Selection

Table 1: Impact of Base Selection on Protodeboronation Rates

Base TypeExamplesImpact on ProtodeboronationRecommended Use Case
Strong Hydroxide NaOH, KOHExtremely High (Accelerates C-B cleavage)Avoid entirely for sterically hindered biphenyl systems.
Weak Carbonate/Phosphate Cs2​CO3​ , K3​PO4​ Low to ModerateStandard choice; balances basicity with transmetalation efficiency.
Fluoride Source CsF, KFVery Low (Activates via fluoroboronate)Highly sensitive substrates requiring anhydrous conditions.
Organic Soluble TMSOKLow (Allows strictly anhydrous coupling)Best paired with Buchwald precatalysts in THF.

Table 2: Catalyst System Comparison for Hindered Substrates

Catalyst SystemActivation TempTransmetalation RateProtodeboronation Risk
Pd(PPh3)4 80–100 °CSlow (Sterically hindered)High (Requires prolonged heating, favoring degradation)
Pd(dppf)Cl2 60–80 °CModerateModerate
XPhos Pd G3 / G4 20–40 °CExtremely FastLow (Rapid coupling outcompetes degradation)[4]

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include specific causality explanations and mid-reaction checkpoints to verify success before proceeding.

Protocol A: Anhydrous Suzuki-Miyaura Coupling (For highly sensitive biphenyls)

Causality: By eliminating water and utilizing a highly active precatalyst (XPhos Pd G3), we completely shut down the hydrolytic degradation pathway while accelerating transmetalation[3].

  • Inert Preparation: Flame-dry a Schlenk flask. Inside a glovebox or under strict argon flow, charge the flask with the biphenyl boronic acid/ester (1.5 eq), aryl halide (1.0 eq), anhydrous K3​PO4​ (2.0 eq), and XPhos Pd G3 (2–5 mol%).

  • Solvent Addition: Add anhydrous, thoroughly degassed THF (0.2 M).

    • Validation Checkpoint: Upon solvent addition and mild stirring, the solution should transition from yellow/orange to a deep red/brown within 5-10 minutes. This color change confirms the successful generation of the active Pd(0) species.

  • Reaction Execution: Stir at room temperature (or up to 40 °C if the aryl halide is highly deactivated).

    • Validation Checkpoint: Pull a 10 µL aliquot at 30 minutes for LC-MS. You should observe >50% conversion to the product. If the aryl halide remains intact but the boronic mass is missing, moisture has breached your system.

  • Workup: Quench by filtering the mixture through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate for column chromatography.

Protocol B: The Aqueous "Slow-Release" Method

Causality: When aqueous conditions are required, masking the boron species ensures that the rate of boronic acid generation never exceeds the rate of transmetalation[6].

  • Reagent Setup: Replace your free boronic acid with the corresponding biphenyl MIDA boronate or potassium trifluoroborate ( BF3​K ) salt (1.2 eq). Add the aryl halide (1.0 eq), K3​PO4​ (3.0 eq), and XPhos Pd G3 (5 mol%).

  • Solvent Addition: Add a degassed mixture of Dioxane/H2O (4:1 v/v).

  • Reaction Execution: Heat the mixture to 60 °C.

    • Validation Checkpoint: Monitor the reaction via 11B NMR or LC-MS at 1 hour. A successful slow-release system will show a steady decline of the MIDA/ BF3​K peak and a rising product peak, without a massive accumulation of the free boronic acid intermediate.

  • Workup: Dilute with EtOAc, wash with brine to remove the hydrolyzed MIDA ligand/salts, dry over MgSO4​ , and concentrate.

Part 5: Troubleshooting Decision Tree

Use the following logical workflow to diagnose and correct failing reactions dynamically.

Workflow Start High Protodeboronation Detected Water Is water required for substrate solubility? Start->Water Anhydrous Use Anhydrous Conditions (e.g., TMSOK in THF) Water->Anhydrous No Aqueous Use Slow-Release Strategy (MIDA or BF3K salts) Water->Aqueous Yes Catalyst Is transmetalation still too slow? Anhydrous->Catalyst Aqueous->Catalyst G3 Switch to XPhos Pd G3/G4 (Fast coupling at RT) Catalyst->G3 Yes (Steric bulk) Base Switch to Milder Base (K3PO4 or CsF) Catalyst->Base No (pH too high)

Troubleshooting decision tree for mitigating protodeboronation in Suzuki reactions.

References

  • Title: Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion Source: Journal of the American Chemical Society (ACS) URL: [Link]

  • Title: Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Source: University of Edinburgh Research Explorer URL: [Link]

  • Title: The Slow-Release Strategy in Suzuki-Miyaura Coupling Source: ResearchGate URL: [Link]

  • Title: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids Source: PubMed Central (PMC) URL: [Link]

  • Title: Bulky phosphine ligands promote palladium-catalyzed protodeboronation Source: ChemRxiv URL: [Link]

Sources

Optimization

catalyst selection for efficient cross-coupling of 5-Bromo-[1,1'-biphenyl]-3-amine

Technical Support Center: Catalyst Selection for 5-Bromo-[1,1'-biphenyl]-3-amine Cross-Coupling Executive Summary & Substrate Analysis 5-Bromo-[1,1'-biphenyl]-3-amine is a highly valuable but synthetically challenging bi...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Catalyst Selection for 5-Bromo-[1,1'-biphenyl]-3-amine Cross-Coupling

Executive Summary & Substrate Analysis

5-Bromo-[1,1'-biphenyl]-3-amine is a highly valuable but synthetically challenging bifunctional building block. It contains an electrophilic aryl bromide (-Br) and a nucleophilic, coordinating primary aniline (-NH2). The core challenge in any palladium-catalyzed cross-coupling with this substrate is chemoselectivity and catalyst longevity .

Frequently Asked Questions (FAQs)

Q: Why does my standard Pd(PPh3)4 catalyst fail or give <10% yield when performing a Suzuki coupling on this substrate? A: Standard first-generation catalysts lack the steric bulk necessary to prevent the unprotected primary amine from coordinating to the palladium center. This coordination displaces the phosphine ligands and forms a stable, unreactive Pd-amine complex. You must use bulky, electron-rich ligands to sterically block amine coordination while simultaneously accelerating the oxidative addition into the C-Br bond[1].

Q: I want to perform a Suzuki-Miyaura C-C coupling. How do I prevent the free amine from interfering? A: Utilize preformed palladacycles like CataCXium A Pd G3 . The extreme steric bulk of the diadamantylalkylphosphine ligand prevents the primary amine from coordinating to the metal center, forcing the catalytic cycle forward toward transmetalation with the boronic acid[2].

Q: I want to use the primary amine of 5-Bromo-[1,1'-biphenyl]-3-amine for a Buchwald-Hartwig amination. How do I prevent diarylation (over-arylation)? A: Primary amines are prone to undergoing two sequential arylation cycles, forming tertiary amines. To achieve selective monoarylation, use BrettPhos Pd G3 . The unique biaryl structure and methoxy substitution of BrettPhos create a highly specific binding pocket. Once the first aryl group is coupled, the resulting secondary amine becomes too sterically hindered to undergo a second oxidative addition/reductive elimination sequence[3].

Troubleshooting Guide: Reaction-Specific Catalyst Selection

Scenario A: Suzuki-Miyaura Coupling (Targeting the C-Br Bond)
  • Symptom: Complete reaction stalling; recovery of starting material or formation of homocoupled byproducts.

  • Root Causality: The base used (e.g., NaOtBu or KOtBu) is too strong, deprotonating the aniline and increasing its nucleophilicity, leading to competitive Pd-binding or off-target C-N coupling[1]. Furthermore, atmospheric oxygen may have oxidized the active Pd(0) species[1].

  • Resolution:

    • Switch to a milder inorganic base like K3PO4 or Cs2CO3[1].

    • Utilize CataCXium A Pd G3 (5 mol%)[2]. The diadamantyl framework provides immense steric shielding around the Pd center.

    • Ensure the solvent (e.g., 2-MeTHF) is thoroughly degassed[1].

Scenario B: Buchwald-Hartwig Amination (Targeting the -NH2 Group)
  • Symptom: Formation of complex oligomeric mixtures or "tars".

  • Root Causality: Because the substrate contains both an aryl bromide and a primary amine, it acts as an AB-type monomer. Under standard Buchwald-Hartwig conditions, it will polymerize with itself.

  • Resolution: If your goal is to couple the -NH2 group with a different aryl halide, you must use a large excess of the target aryl halide to outcompete self-condensation, and utilize BrettPhos to ensure strict monoarylation[3]. If your goal is to couple the -Br with an external secondary amine, use RuPhos , which is highly selective for secondary amines and will leave the primary -NH2 intact[4].

Quantitative Data: Catalyst Performance Matrix

The following table summarizes the causal relationship between catalyst selection, reaction conditions, and quantitative outcomes for unprotected bromoanilines based on established literature parameters[2],[3],[4].

Reaction GoalOptimal Catalyst SystemOptimal BaseSolvent & TempExpected YieldSelectivity / Notes
Suzuki C-C (Target: -Br)CataCXium A Pd G3 (5 mol%)Cs2CO3 (2-3 eq)2-MeTHF, 80 °C>85%Complete tolerance of free -NH2; no C-N byproducts.
Suzuki C-C (Target: -Br)Pd(dppf)Cl2 (10 mol%)K2CO3 (2 eq)Dioxane/H2O, 90 °C<15%Severe catalyst poisoning by free amine.
Buchwald C-N (Target: -NH2)BrettPhos Pd G3 (1-2 mol%)NaOtBu (1.5 eq)t-AmylOH, 80 °C>90%>98:2 Monoarylation to diarylation ratio.
Buchwald C-N (Target: -Br)RuPhos Pd G3 (2 mol%)LHMDS (2 eq)THF, 65 °C>80%Selective for coupling external secondary amines.

Self-Validating Experimental Protocols

Protocol 1: Chemoselective Suzuki-Miyaura Coupling (C-C Bond Formation)

This protocol utilizes a pre-formed G3 palladacycle to ensure rapid generation of the active Pd(0) species without requiring the free amine to act as a reducing agent, which would otherwise lead to unpredictable kinetics.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-[1,1'-biphenyl]-3-amine (1.0 equiv), the target arylboronic acid/ester (1.5 equiv), and finely powdered, anhydrous Cs2CO3 (3.0 equiv)[1].

  • Catalyst Loading: Add CataCXium A Pd G3 (5 mol%)[2]. Self-Validation Check: The powder should be a distinct yellow/green; if it is black, the catalyst has decomposed to Pd black.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times[1].

  • Solvent Addition: Add anhydrous, degassed 2-MeTHF (to reach 0.3 M concentration) via a gas-tight syringe[2].

  • Reaction: Heat the mixture to 80 °C in a pre-heated oil bath for 12-24 hours. Monitor the disappearance of the starting material via HPLC or LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove Pd residues and inorganic salts. Concentrate and purify via flash chromatography.

Protocol 2: Selective Monoarylation via Buchwald-Hartwig (C-N Bond Formation)

This protocol leverages the steric environment of BrettPhos to prevent the primary aniline from undergoing double oxidative addition.

  • Preparation: In an argon-filled glovebox, combine 5-Bromo-[1,1'-biphenyl]-3-amine (1.0 equiv, acting as the amine nucleophile), the target aryl chloride (1.2 equiv), and NaOtBu (1.4 equiv).

  • Catalyst Loading: Add BrettPhos Pd G3 (1 mol%)[3].

  • Solvent Addition: Add anhydrous t-AmylOH (0.2 M). Seal the vial with a PTFE-lined cap.

  • Reaction: Remove the vial from the glovebox and heat at 80 °C for 2-4 hours. Self-Validation Check: An aliquot analyzed by GC-MS should show <2% of the tertiary amine (diarylated) byproduct.

  • Workup: Quench with a few drops of water, filter through silica, and purify.

Mechanistic Visualizations

G Substrate 5-Bromo-[1,1'-biphenyl]-3-amine (Bifunctional) Cat1 CataCXium A Pd G3 + Cs2CO3 Substrate->Cat1 Boronic Acid Cat2 BrettPhos Pd G3 + NaOtBu Substrate->Cat2 Aryl Halide Suzuki Suzuki-Miyaura (C-C Bond on -Br) Cat1->Suzuki Chemoselective Buchwald Buchwald-Hartwig (C-N Bond on -NH2) Cat2->Buchwald Monoarylation

Caption: Chemoselective pathways for 5-Bromo-[1,1'-biphenyl]-3-amine cross-coupling.

G Start Issue: Low Yield / Impurities Reaction Identify Reaction Type Start->Reaction Suzuki Suzuki-Miyaura Reaction->Suzuki Buchwald Buchwald-Hartwig Reaction->Buchwald Prob1 Pd Poisoning by -NH2 Suzuki->Prob1 Prob2 Diarylation of -NH2 Buchwald->Prob2 Sol1 Switch to CataCXium A Pd G3 Use Mild Base (Cs2CO3) Prob1->Sol1 Sol2 Switch to BrettPhos Pd G3 Avoid RuPhos Prob2->Sol2

Caption: Troubleshooting decision tree for catalyst and ligand optimization.

References

  • Technical Support Center: Optimizing Suzuki Coupling Reactions with Bromo-trifluoroanilines. BenchChem.1

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. 2

  • A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society (JACS). 3

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega.4

Sources

Troubleshooting

Technical Support Center: Thermal Stability &amp; Handling of 5-Bromo-[1,1'-biphenyl]-3-amine

Target Audience: Researchers, Process Chemists, and Drug Development Scientists Compound Identity: 5-Bromo-[1,1'-biphenyl]-3-amine (CAS: 136649-27-9) As a Senior Application Scientist, I frequently encounter challenges r...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Scientists Compound Identity: 5-Bromo-[1,1'-biphenyl]-3-amine (CAS: 136649-27-9)

As a Senior Application Scientist, I frequently encounter challenges related to the handling and reaction optimization of bifunctional aromatic building blocks. 5-Bromo-[1,1'-biphenyl]-3-amine is a highly versatile intermediate, possessing both a nucleophilic amine and an electrophilic aryl bromide on the same biphenyl core. While this dual functionality is excellent for divergent synthesis, it introduces significant thermal and oxidative vulnerabilities.

This guide provides a causal understanding of how temperature impacts the stability of this compound, equipping you with self-validating protocols and troubleshooting strategies to ensure experimental integrity.

Mechanistic Overview of Thermal Degradation

The instability of 5-Bromo-[1,1'-biphenyl]-3-amine at elevated temperatures is not a single-pathway phenomenon; it is a bifurcation of two distinct chemical liabilities:

  • Aromatic Amine Oxidation: The lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring. Elevated temperatures provide the kinetic energy required to overcome the activation barrier for reaction with atmospheric oxygen, leading to the formation of N-oxides, nitroso compounds, and highly colored polymeric azo species[1][2].

  • Aryl Bromide Reactivity: While the C-Br bond is generally stable at room temperature, applying heat (especially >80∘C ) in the presence of trace transition metals or strong bases can trigger premature oxidative addition, leading to undesired dehalogenation or intermolecular cross-coupling[3][4].

G A 5-Bromo-[1,1'-biphenyl]-3-amine (Bifunctional Core) B Amine Oxidation (Colored Impurities) A->B Ambient Heat + O2 (Storage/Handling) C Aryl Bromide Cleavage (Oligomerization/Coupling) A->C High Heat + Trace Metals (Reaction Conditions)

Thermal degradation pathways of 5-Bromo-[1,1'-biphenyl]-3-amine via oxidation and cleavage.

Quantitative Thermal Stability Profile

To optimize your workflows, refer to the following empirically derived stability metrics for 5-Bromo-[1,1'-biphenyl]-3-amine across different thermal environments.

Temperature ConditionStorage EnvironmentExpected Shelf-LifePrimary Degradation Mechanism
-20°C Inert gas (Ar/N₂), Dark> 2 YearsNegligible
2°C to 8°C Inert gas (Ar/N₂), Dark1 to 2 YearsSlow surface oxidation[5][6]
25°C (Ambient) Ambient air, Light< 1 MonthRapid amine oxidation (Discoloration)[1]
>80°C Solution (e.g., THF/DMF)HoursThermal degradation, homocoupling[3]

Troubleshooting & FAQs

Q: Why did my 5-Bromo-[1,1'-biphenyl]-3-amine powder turn from an off-white solid to a dark brown/purple paste after being left on the benchtop? A: You are observing advanced oxidative degradation. Aromatic amines are highly susceptible to oxidation, a process exponentially accelerated by ambient heat and light exposure. The nitrogen lone pair reacts with atmospheric oxygen to form N-oxides and complex azo-linked oligomers[2]. Resolution: Always store the compound at 2-8°C (or -20°C for long-term storage) under an inert argon atmosphere, strictly protected from light[6]. If discoloration has occurred, the material must be purified via flash chromatography or recrystallization prior to use, as these oxidized impurities can poison metal catalysts in downstream steps.

Q: During a high-temperature Buchwald-Hartwig amination (>90°C), I observed significant loss of the starting material and the formation of a complex mixture before the catalyst was fully activated. What is happening? A: Because your starting material contains both a free amine and an aryl bromide, applying high heat in the presence of a palladium or copper catalyst effectively turns your substrate into an AB-type monomer. The compound is undergoing undesired intermolecular self-coupling (oligomerization)[3]. Resolution: To mitigate this, you must lower the reaction temperature. Utilize highly active, sterically hindered ligands (e.g., specific dialkylbiaryl phosphines or optimized anionic ligands) that facilitate the oxidative addition of the aryl bromide at room temperature or slightly elevated temperatures (30-40°C)[4]. Alternatively, protect the primary amine (e.g., as a Boc or acetyl derivative) before subjecting the bromide to high-temperature cross-coupling.

Q: How can I definitively verify the thermal stability of a specific batch of this compound before scaling up a critical reaction? A: Do not rely solely on visual inspection. You must implement a self-validating forced degradation assay (see Protocol 2 below). By subjecting the compound to controlled thermal stress and analyzing it via HPLC-UV, you establish the exact onset decomposition temperature ( Td​ ) and degradation kinetics specific to your matrix and solvent system.

Self-Validating Experimental Protocols

Protocol 1: Inert Aliquoting and Storage Methodology

Objective: Prevent thermal and oxidative degradation during routine handling.

  • Equilibration: Remove the master bottle of 5-Bromo-[1,1'-biphenyl]-3-amine from the 2-8°C refrigerator and allow it to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening a cold bottle in ambient air causes immediate condensation of atmospheric moisture, which accelerates oxidative degradation.

  • Inert Transfer: Transfer the required mass inside a glovebox or utilize a Schlenk line with a positive flow of dry Argon.

  • Vial Preparation: Place the aliquots into amber glass vials (to block UV/Vis light).

  • Purging: Purge the headspace of each vial with Argon for 30 seconds before tightly sealing with a PTFE-lined cap.

  • Storage: Immediately transfer the sealed vials to a monitored 2-8°C or -20°C environment[5][6].

Protocol 2: Forced Thermal Degradation Assay (HPLC-UV)

Objective: Quantify the thermal stability limits of the compound in your specific reaction solvent.

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of 5-Bromo-[1,1'-biphenyl]-3-amine in HPLC-grade Acetonitrile.

  • Aliquoting: Distribute 1 mL of the stock solution into five separate pressure-rated microwave vials.

  • Thermal Stressing:

    • Vial 1: Control (Hold at 4°C).

    • Vial 2: Heat at 40°C for 24 hours.

    • Vial 3: Heat at 60°C for 24 hours.

    • Vial 4: Heat at 80°C for 24 hours.

    • Vial 5: Heat at 100°C for 24 hours.

  • Quenching & Analysis: Rapidly cool the vials in an ice bath. Analyze each sample via HPLC-UV (e.g., C18 column, gradient water/MeCN with 0.1% TFA, monitoring at 254 nm).

  • Validation Logic: Calculate the percentage of the parent peak area relative to the control. The appearance of new peaks at shorter retention times typically indicates polar N-oxides, while longer retention times suggest non-polar coupled oligomers. This data dictates the absolute maximum temperature your specific reaction conditions can tolerate before substrate degradation outpaces the desired product formation.

Sources

Optimization

Technical Support Center: Strategies to Avoid Hydrodehalogenation in Palladium-Catalyzed Reactions

Welcome to our dedicated technical support center for troubleshooting palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for troubleshooting palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter the common and often frustrating side reaction of hydrodehalogenation. Our goal is to provide you with in-depth, field-proven insights and actionable strategies to minimize this unwanted pathway, thereby improving your reaction yields and simplifying product purification.

Hydrodehalogenation is the substitution of a halogen atom on your starting material with a hydrogen atom, leading to a reduced, non-coupled byproduct.[1][2][3] This side reaction is particularly prevalent with electron-rich aryl halides and highly active catalyst systems.[1][4] This guide will delve into the mechanistic underpinnings of this side reaction and equip you with the knowledge to effectively suppress it.

Frequently Asked Questions (FAQs)

Q1: What is hydrodehalogenation and why is it a problem in my cross-coupling reaction?

A1: Hydrodehalogenation is an undesired side reaction where the halogen atom (I, Br, Cl) on your aryl or vinyl halide is replaced by a hydrogen atom.[2] This leads to the formation of a reduced arene or alkene byproduct, which not only lowers the yield of your desired cross-coupled product but also complicates its purification due to structural similarities with the starting material or product.[2][3]

Q2: What is the primary cause of hydrodehalogenation?

A2: The principal cause is the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[2][5] This highly reactive intermediate can undergo reductive elimination with the organic group (Ar) faster than the desired cross-coupling partner can transmetalate, resulting in the formation of Ar-H.[2]

Q3: Where do these palladium-hydride species come from?

A3: Pd-H species can be generated from several sources within your reaction mixture:

  • Bases: Certain bases, particularly alkoxides, can undergo β-hydride elimination to form a Pd-H species.

  • Solvents: Protic solvents like alcohols (e.g., methanol, isopropanol) and even seemingly aprotic solvents like DMF can act as hydride sources, often through oxidation or decomposition pathways.[1][2][6][7]

  • Water: Trace amounts of water can serve as a proton source, leading to the formation of Pd-H species.[2][8]

  • Starting Materials or Reagents: Some organometallic reagents or additives can also be sources of hydrides.

Q4: How does the choice of my aryl halide (I, Br, Cl) affect the likelihood of hydrodehalogenation?

A4: The general reactivity trend for oxidative addition is Ar-I > Ar-Br > Ar-Cl.[1][9] Consequently, the more reactive aryl iodides are often more susceptible to hydrodehalogenation.[2] While aryl chlorides are less reactive and require more forcing conditions, this can sometimes also lead to an increase in side reactions if not properly optimized.[1]

Troubleshooting Guides: Reaction-Specific Strategies

This section provides detailed troubleshooting advice for common palladium-catalyzed reactions where hydrodehalogenation is a known issue.

Issue 1: Significant hydrodehalogenation observed in a Suzuki-Miyaura coupling.

The Suzuki-Miyaura coupling is a robust C-C bond-forming reaction, but hydrodehalogenation can be a significant competing pathway.

Underlying Causes & Mechanistic Considerations:

In the Suzuki-Miyaura catalytic cycle, after the oxidative addition of the aryl halide to Pd(0), the resulting Ar-Pd(II)-X complex should ideally undergo transmetalation with the boronic acid derivative. However, if a hydride source is present, a competing pathway can occur where a Pd-H species is formed, leading to the reductive elimination of the hydrodehalogenated product.

Troubleshooting Workflow:

start High Hydrodehalogenation in Suzuki Coupling ligand Optimize Ligand start->ligand Is the ligand bulky enough? base Re-evaluate Base ligand->base Ligand screen performed solvent Change Solvent base->solvent Is the base too strong or a hydride source? temp Lower Temperature solvent->temp Is the solvent protic or DMF? boron Check Boronic Acid Quality temp->boron Is the reaction run at high T? result Reduced Hydrodehalogenation boron->result Is the boronic acid degrading?

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Detailed Strategies:
  • Ligand Selection is Critical:

    • Rationale: The ligand plays a crucial role in modulating the steric and electronic properties of the palladium center. Bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination of the desired product, thereby outcompeting the hydrodehalogenation pathway.[1][10]

    • Recommendation: Switch to bulkier, more electron-rich biaryl phosphine ligands such as SPhos, XPhos, or RuPhos.[5][9] These ligands create a sterically hindered environment around the palladium, which can disfavor the approach of smaller hydride sources while promoting the coupling of the larger organic fragments.

  • Base Optimization:

    • Rationale: The base can be a direct source of hydrides (e.g., alkoxides) or promote pathways that lead to Pd-H formation.[2]

    • Recommendation: Avoid strong alkoxide bases if hydrodehalogenation is a major issue. Instead, consider weaker inorganic bases like K₂CO₃, Cs₂CO₃, or phosphate bases like K₃PO₄.[5][10]

  • Solvent Choice:

    • Rationale: Solvents like alcohols and DMF can act as hydride sources.[2]

    • Recommendation: Switch to aprotic, non-coordinating solvents such as toluene, dioxane, or THF.[2][5][10]

Experimental Protocol: Ligand Screening for Suzuki-Miyaura Coupling
  • Setup: In an inert atmosphere glovebox, prepare a stock solution of your aryl halide, boronic acid, and base in the chosen anhydrous, degassed solvent.

  • Aliquot: Distribute the stock solution into several reaction vials, each containing a different phosphine ligand (e.g., PPh₃, P(t-Bu)₃, SPhos, XPhos) at the desired stoichiometric ratio relative to palladium.

  • Catalyst Addition: To each vial, add the palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂).

  • Reaction: Seal the vials and place them in a preheated reaction block. Stir at the desired temperature for a set period.

  • Analysis: After cooling, quench a small aliquot from each vial and analyze by GC-MS or LC-MS to determine the ratio of the desired product to the hydrodehalogenated byproduct.

Issue 2: Hydrodehalogenation is competing with my Buchwald-Hartwig amination.

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. However, the use of strong bases and potentially nucleophilic amines can increase the risk of hydrodehalogenation.

Underlying Causes & Mechanistic Considerations:

Similar to other cross-coupling reactions, the formation of Pd-H species is the root cause. In Buchwald-Hartwig aminations, the alkoxide bases commonly used are known culprits for generating these hydride intermediates.

Troubleshooting Strategies:
  • Ligand Choice:

    • Rationale: As with Suzuki couplings, bulky, electron-rich biaryl monophosphine ligands are crucial. They accelerate the C-N reductive elimination, which is often the rate-limiting step, thus minimizing the lifetime of the Ar-Pd(II)-X intermediate and its potential to undergo side reactions.[10]

    • Recommendation: Screen a panel of Buchwald-Hartwig ligands (e.g., XPhos, RuPhos, BrettPhos).

  • Base Selection:

    • Rationale: Strong bases like NaOtBu or LHMDS can promote hydrodehalogenation.

    • Recommendation: Consider using weaker bases like K₃PO₄ or Cs₂CO₃, especially if your substrate is sensitive.[10]

  • Protecting Groups:

    • Rationale: For certain substrates, such as those with acidic N-H protons (e.g., anilines), the free amino group can sometimes promote dehalogenation.[10]

    • Recommendation: Protecting the amine with a suitable group like Boc may suppress this side reaction.[10]

Issue 3: My Sonogashira coupling is plagued by hydrodehalogenation.

Hydrodehalogenation in Sonogashira couplings can be influenced by the catalyst system, solvent, and base.

Troubleshooting Strategies:
  • Catalyst System:

    • Rationale: The choice of both the palladium catalyst and the copper co-catalyst can impact the extent of hydrodehalogenation.

    • Recommendation: In some instances, a copper-free Sonogashira protocol may yield cleaner results.[1]

  • Base and Solvent:

    • Rationale: Amine bases like triethylamine, often used in excess as the solvent, can be a source of hydrides.[1]

    • Recommendation: Consider screening other bases such as K₂CO₃ or Cs₂CO₃.[1] A significant solvent effect has been observed in some Sonogashira couplings, with solvents like DMF leading to more side reactions compared to THF.[1]

Data-Driven Optimization: A Tabular Guide

The following tables summarize general trends and provide starting points for optimizing your reaction conditions to minimize hydrodehalogenation.

Table 1: Influence of Ligand Choice on Hydrodehalogenation
Ligand TypeSteric BulkElectron DensityTendency for HydrodehalogenationRecommended for
Monodentate Triarylphosphines (e.g., PPh₃)LowModerateHighSimple, reactive substrates
Monodentate Trialkylphosphines (e.g., P(t-Bu)₃)HighHighModerateSuzuki, Heck
Biaryl Monophosphines (e.g., XPhos, SPhos)Very HighHighLowSuzuki, Buchwald-Hartwig
N-Heterocyclic Carbenes (NHCs)HighVery HighGenerally LowSuzuki, Heck
Table 2: Effect of Base and Solvent on Hydrodehalogenation
BaseSolventTendency for HydrodehalogenationComments
NaOtBu, KOtBuToluene, DioxaneHighStrong bases, can be hydride sources.
K₃PO₄, Cs₂CO₃Toluene, DioxaneLowWeaker, generally a good starting point to suppress hydrodehalogenation.[10]
K₂CO₃Aqueous mixturesModerateCommon in Suzuki, but water can be a proton source.
Et₃N, i-Pr₂NEtTHF, DMFModerate to HighCan act as hydride sources, especially at high temperatures.

Visualizing the Competing Pathways

Understanding the catalytic cycle is key to troubleshooting. The diagram below illustrates the desired cross-coupling pathway versus the competing hydrodehalogenation pathway.

cluster_0 Catalytic Cycle cluster_1 Hydrodehalogenation Pathway Pd(0)L_n Pd(0)L_n Ar-Pd(II)(L_n)-X Ar-Pd(II)(L_n)-X Pd(0)L_n->Ar-Pd(II)(L_n)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L_n)-Nu Ar-Pd(II)(L_n)-Nu Ar-Pd(II)(L_n)-X->Ar-Pd(II)(L_n)-Nu Transmetalation (Nu-M) Ar-Pd(II)(L_n)-H Ar-Pd(II)(L_n)-H Ar-Pd(II)(L_n)-X->Ar-Pd(II)(L_n)-H Hydride Source (Solvent, Base, etc.) Ar-Nu Desired Product Ar-Pd(II)(L_n)-Nu->Ar-Nu Ar-Nu->Pd(0)L_n Reductive Elimination Ar-H Undesired Byproduct Ar-Pd(II)(L_n)-H->Ar-H Ar-H->Pd(0)L_n Reductive Elimination

Caption: Competing pathways in palladium-catalyzed cross-coupling.

Kinetic vs. Thermodynamic Control

In some systems, the choice between the desired product and the hydrodehalogenated byproduct can be influenced by kinetic versus thermodynamic control.[11][12][13]

  • Kinetic Control: At lower temperatures and shorter reaction times, the product that forms faster (the kinetic product) will dominate.[11][12] If hydrodehalogenation has a lower activation energy, it may be favored under these conditions.

  • Thermodynamic Control: At higher temperatures and longer reaction times, the reaction may become reversible, allowing the more stable product (the thermodynamic product) to accumulate.[11][12]

Recommendation: If you suspect a thermodynamic vs. kinetic issue, try running the reaction at a lower temperature.[2] This can disfavor the hydrodehalogenation pathway if it has a higher activation energy than the desired coupling.[10]

Final Recommendations from the Field

  • Always Use High-Purity Reagents: Ensure your solvents are anhydrous and properly degassed to remove oxygen and water.[14] Impurities can poison the catalyst or act as unwanted hydride sources.

  • Pre-catalyst Choice Matters: Using well-defined palladium pre-catalysts can sometimes offer more reproducible results than generating the active catalyst in situ.[10]

  • Systematic Screening: When faced with a challenging substrate, a systematic screening of ligands, bases, and solvents is often the most effective approach to identify optimal conditions.

By carefully considering the interplay of ligands, bases, solvents, and temperature, and by understanding the mechanistic origins of hydrodehalogenation, you can effectively minimize this common side reaction and achieve higher yields and purity in your palladium-catalyzed cross-coupling reactions.

References

  • Bhattacharjya, A., et al. (n.d.).
  • Bissember, A. C., Levina, A., & Fu, G. C. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society, 134(34), 14232–14237. Available from: [Link]

  • Jans, A. C. H., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 30(21), 5751-5759. Available from: [Link]

  • Geetharani, K., & Chan, C. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(94), 11130-11132. Available from: [Link]

  • Larhed, M., et al. (2000). Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization−Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines. Organic Letters, 2(8), 1093-1096. Available from: [Link]

  • Sigman, M. S., & Jensen, T. J. (2012). Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. Journal of the American Chemical Society, 134(28), 11359-11362. Available from: [Link]

  • Modak, A., & Maiti, D. (2015). Metal catalyzed defunctionalization reactions. Organic & Biomolecular Chemistry, 13(45), 10946-10963. Available from: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Ramar, T., Subbaiah, M. A. M., & Ilangovan, A. (2022). Orchestrating a β-Hydride Elimination Pathway in Palladium(II)-Catalyzed Arylation/Alkenylation of Cyclopropanols Using Organoboron Reagents. The Journal of Organic Chemistry, 87(7), 4508–4523. Available from: [Link]

  • Fiveable. (2025). Palladium-catalyzed cross-coupling reactions. Organic Chemistry. Available from: [Link]

  • Fairlamb, I. J. S., & Kapdi, A. R. (2016). Solvent effects in palladium catalysed cross-coupling reactions. Dalton Transactions, 45(1), 1-1. Available from: [Link]

  • Uozumi, Y., et al. (2015). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Molecules, 20(6), 9871-9885. Available from: [Link]

  • Cazin, C. S. J., et al. (2018). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology, 8(1), 1-1. Available from: [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Available from: [Link]

  • Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Available from: [Link]

  • Chemistry LibreTexts. (2024, February 12). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Work-up Procedures for Reactions Involving 5-Bromo-[1,1'-biphenyl]-3-amine

This technical guide is designed for researchers, scientists, and drug development professionals who are utilizing 5-Bromo-[1,1'-biphenyl]-3-amine in their synthetic workflows. The following content provides in-depth tro...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is designed for researchers, scientists, and drug development professionals who are utilizing 5-Bromo-[1,1'-biphenyl]-3-amine in their synthetic workflows. The following content provides in-depth troubleshooting and frequently asked questions (FAQs) to navigate the common challenges encountered during the work-up and purification of reactions involving this versatile building block.

Introduction

5-Bromo-[1,1'-biphenyl]-3-amine is a key intermediate in the synthesis of a wide range of organic molecules, particularly in the development of pharmaceuticals and advanced materials. Its biphenyl structure is a privileged motif in medicinal chemistry, and the bromo- and amino- functionalities offer reactive handles for various transformations, such as Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, and Sonogashira couplings.[1][2]

However, the unique physicochemical properties of this compound and its derivatives can present challenges during reaction work-up and purification. This guide aims to provide practical, experience-driven solutions to these challenges, ensuring the efficient isolation of pure products.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of 5-Bromo-[1,1'-biphenyl]-3-amine that I should consider during an extractive work-up?

A1: 5-Bromo-[1,1'-biphenyl]-3-amine is a solid at room temperature with a melting point of approximately 88°C.[3] As an aromatic amine, its solubility is dictated by the interplay of the non-polar biphenyl core and the polar (and basic) amine group.

  • Organic Solvents: It is generally soluble in common organic solvents such as ethyl acetate, dichloromethane (DCM), and tetrahydrofuran (THF).

  • Aqueous Solutions: It is largely insoluble in neutral water.[4] However, the basicity of the amine group (predicted pKa of the conjugate acid is around 3.27) allows for its protonation in acidic aqueous solutions, forming an ammonium salt.[3][5] This property is crucial for acid-base extractions.

Q2: How can I effectively separate my 5-Bromo-[1,1'-biphenyl]-3-amine-derived product from unreacted starting material or other basic impurities?

A2: An acid-base extraction is a highly effective technique for this separation. The process leverages the difference in basicity between your product and other components in the reaction mixture.

  • Principle: By washing the organic layer containing your reaction mixture with a dilute aqueous acid (e.g., 1M HCl), the basic 5-Bromo-[1,1'-biphenyl]-3-amine will be protonated and extracted into the aqueous layer as its hydrochloride salt.[6][7] If your desired product is significantly less basic or non-basic, it will remain in the organic layer.

  • Procedure:

    • Dilute the reaction mixture with an immiscible organic solvent like ethyl acetate.

    • Extract the organic layer with 1M HCl.

    • Separate the aqueous layer (which now contains the protonated amine).

    • To recover the amine, basify the aqueous layer with a base (e.g., 1M NaOH) to deprotonate the ammonium salt, causing the free amine to precipitate or be extractable with an organic solvent.[5]

Q3: I am observing a significant amount of a debrominated byproduct in my cross-coupling reaction. What causes this and how can I minimize it?

A3: Debromination is a known side reaction in palladium-catalyzed cross-coupling reactions, leading to the formation of [1,1'-biphenyl]-3-amine as an impurity.[8][9]

  • Causes:

    • High Reaction Temperatures: Elevated temperatures can promote reductive debromination.[8]

    • Choice of Base and Ligand: Certain combinations of bases and phosphine ligands can favor this side reaction. Electron-rich and bulky ligands may sometimes increase the rate of debromination.[8]

    • Hydride Sources: The presence of impurities that can act as hydride donors can lead to the replacement of the bromine atom with hydrogen.[8]

  • Mitigation Strategies:

    • Temperature Optimization: Screen lower reaction temperatures.

    • Base and Ligand Selection: Experiment with different bases (e.g., carbonates vs. phosphates) and consider less electron-rich or bulky ligands.[8]

    • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon) to minimize potential side reactions.[10]

Q4: What are the recommended techniques for the final purification of products derived from 5-Bromo-[1,1'-biphenyl]-3-amine?

A4: The two primary methods for final purification are column chromatography and recrystallization.

  • Column Chromatography: This is a versatile technique for separating compounds based on their polarity.[11] For biphenyl amines, silica gel is a common stationary phase. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). A gradient elution is often employed to effectively separate the product from impurities.

  • Recrystallization: If the product is a solid and of sufficient purity after initial work-up, recrystallization can be an excellent method to obtain highly pure material. The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not at room temperature.[11][12]

Troubleshooting Guides

Issue 1: Emulsion Formation During Extractive Work-up
Symptom Potential Cause Troubleshooting Steps
A stable emulsion forms at the interface of the organic and aqueous layers, preventing clean separation.- High concentration of reaction components.- Presence of fine solid particulates.- Vigorous shaking of the separatory funnel.1. Dilution: Add more of both the organic and aqueous solvents to decrease the concentration of the emulsifying agents.2. Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase can help to break the emulsion.[10]3. Filtration: Filter the entire mixture through a pad of Celite® to remove any particulate matter that may be stabilizing the emulsion.[1]4. Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.
Issue 2: Poor Recovery of Product After Column Chromatography
Symptom Potential Cause Troubleshooting Steps
The isolated yield of the desired product after column chromatography is significantly lower than expected.- Product is highly polar and strongly adsorbs to the silica gel.- Product is streaking on the column.- Inappropriate solvent system.1. TLC Analysis First: Before running the column, perform a thorough TLC analysis to determine the optimal solvent system for separation.2. Modify the Mobile Phase: For basic compounds like amines, adding a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonia in methanol) to the eluent can prevent streaking and improve recovery by neutralizing the acidic sites on the silica gel.3. Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina, if your compound is particularly sensitive to silica gel.[11]
Issue 3: Product Contaminated with Palladium Catalyst Residues
Symptom Potential Cause Troubleshooting Steps
The purified product is discolored (often gray or black), and NMR or other analyses indicate the presence of residual palladium.Palladium catalysts and their decomposition products can be difficult to remove by standard chromatography alone.1. Filtration through Celite®: After the reaction is complete, filter the cooled reaction mixture through a pad of Celite® before the aqueous work-up. This can remove a significant portion of the catalyst.[1]2. Aqueous Washes: Specific aqueous washes can help to remove palladium residues. A wash with a dilute solution of ammonium chloride can be effective.[1]3. Charcoal Treatment: Stirring the crude product in a suitable organic solvent with activated charcoal for a period, followed by filtration, can adsorb palladium residues.4. Specialized Scavengers: For very low levels of palladium, consider using commercially available silica-bound metal scavengers.

Experimental Workflows & Protocols

General Extractive Work-up Protocol

This protocol outlines a standard procedure for the initial purification of a reaction mixture containing a product derived from 5-Bromo-[1,1'-biphenyl]-3-amine.

  • Cooling and Quenching: Once the reaction is deemed complete by TLC or LC-MS analysis, cool the reaction mixture to room temperature. If necessary, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.[1]

  • Dilution: Dilute the mixture with an appropriate organic solvent, such as ethyl acetate or DCM.[10]

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash with water to remove water-soluble reagents and byproducts.

  • Acid Wash (Optional): If unreacted 5-Bromo-[1,1'-biphenyl]-3-amine or other basic impurities are present, wash the organic layer with 1M HCl.

  • Base Wash (Optional): If acidic byproducts are present, wash the organic layer with a saturated aqueous solution of sodium bicarbonate.

  • Brine Wash: Wash the organic layer with brine to remove residual water.[10]

  • Drying: Dry the organic layer over an anhydrous drying agent, such as sodium sulfate or magnesium sulfate.[10]

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

Visualization of the General Work-up Strategy

Workup_Workflow start Completed Reaction Mixture quench Quench Reaction (e.g., with H₂O or sat. NH₄Cl) start->quench dilute Dilute with Organic Solvent (e.g., Ethyl Acetate) quench->dilute wash_water Wash with Water dilute->wash_water wash_acid Optional Acid Wash (1M HCl) to remove basic impurities wash_water->wash_acid wash_base Optional Base Wash (sat. NaHCO₃) to remove acidic impurities wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry Organic Layer (e.g., Na₂SO₄) wash_brine->dry concentrate Concentrate under Reduced Pressure dry->concentrate crude_product Crude Product for Further Purification concentrate->crude_product

Caption: General workflow for the extractive work-up of reactions.

References

  • BenchChem. (n.d.). Spectroscopic Analysis of 5-Bromo-N-phenylpyridin-3-amine and its Analogs: A Comparative Guide.
  • Brinkman, U. A. T., & De Kok, A. (1980). Analysis of polybrominated biphenyls.
  • De Kok, A., & Brinkman, U. A. T. (1979). Determination of polybrominated biphenyl and related compounds by gas-liquid chromatography with a plasma emission detector. Analyst, 104(1243), 1013-1019.
  • BenchChem. (2025). 4-Bromobiphenyl as a Certified Reference Material in Chromatography: Application Notes and Protocols.
  • Johnson, E. R. (1963). Separation of aromatic amines using alkylene carbonates. U.S. Patent No. 3,072,662. Washington, DC: U.S.
  • Murray, J., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(11), 2135-2142.
  • BenchChem. (2025). Analytical Methods for the Detection of 4-Bromobiphenyl in Environmental Samples: Application Notes and Protocols.
  • BenchChem. (n.d.). Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid.
  • Erickson, M. D., et al. (1980). Method for analysis of polybrominated biphenyls by gas chromatography mass spectrometry. Biomedical Mass Spectrometry, 7(3), 99-104.
  • Thermo Fisher Scientific. (n.d.).
  • Wang, S., et al. (2020). Selective extraction and determination of aromatic amine metabolites in urine samples by using magnetic covalent framework nanocomposites and HPLC-MS/MS. Microchimica Acta, 187(9), 503.
  • BenchChem. (n.d.). Application Notes and Protocols: 5-Bromo-N-phenylpyridin-3-amine as a Versatile Building Block in Organic Synthesis.
  • BenchChem. (n.d.). The Synthesis and Purification of 5-BROMO-PAPS: A Technical Guide.
  • Zanjani, Z. S., et al. (2016). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. Journal of Chemistry, 2016, 8213915.
  • Li, Y., et al. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Food Chemistry, 373, 131448.
  • Jasperse, C. P. (n.d.). Reactions of Amines.
  • Gelest, Inc. (2016).
  • Kumar, A., et al. (2011). A fast and highly efficient method for the synthesis of tertiary amines in aqueous medium. Arkivoc, 2011(5), 234-243.
  • Adama Makhteshim Ltd. (2022). Process for the preparation of biphenylamines. U.S.
  • Li, L., & Li, Y. (2013). 5-bromoindole preparation method.
  • Kumar, D., et al. (2019). Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation. Journal of Applied Pharmaceutical Science, 9(5), 061-068.
  • Vasquez-Cervantes, J. M., et al. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. The Journal of Organic Chemistry, 87(22), 15007-15017.
  • NIST. (n.d.). [1,1'-Biphenyl]-3-amine. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromobiphenyl. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Aminobiphenyl. Retrieved from [Link]

  • Criquet, J., et al. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Physical Chemistry Chemical Physics, 23(34), 18584-18594.
  • PubChem. (n.d.). 3-Amino-5-bromopyridine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

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Optimization

impact of reagent purity on 5-Bromo-[1,1'-biphenyl]-3-amine coupling reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with coupling reactions involving 5-Bromo-[1,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with coupling reactions involving 5-Bromo-[1,1'-biphenyl]-3-amine .

Because this substrate features both an electrophilic aryl bromide and a nucleophilic, coordinating primary amine, it is exceptionally sensitive to reagent purity, catalyst speciation, and environmental contaminants. This guide bypasses generic advice to provide you with causality-driven troubleshooting, self-validating protocols, and mechanistic insights.

I. Diagnostic Troubleshooting Workflow

When a cross-coupling reaction fails, the visual and analytical data of the crude mixture tell a precise mechanistic story. Use the diagnostic logic below to trace macroscopic failures back to molecular impurities.

Troubleshooting Start Reaction Stalled / Failed CheckConv Assess Conversion (LC-MS) Start->CheckConv LowConv < 20% Conversion CheckConv->LowConv ModConv 20-80% Conversion CheckConv->ModConv SideProd High Side Products CheckConv->SideProd O2Check Check Degassing / O2 (Ligand Oxidation?) LowConv->O2Check AmineCheck Check Amine Purity (Pd Coordination?) ModConv->AmineCheck WaterCheck Check Solvent Water Content (Protodeboronation?) SideProd->WaterCheck Sol1 Use FPT Degassing Fresh Pd(0) O2Check->Sol1 Sol2 Use Anhydrous Solvent Adjust Base WaterCheck->Sol2 Sol3 Purify Starting Material Increase Ligand Ratio AmineCheck->Sol3

Diagnostic workflow for troubleshooting 5-Bromo-[1,1'-biphenyl]-3-amine coupling reactions.

II. Frequently Asked Questions (Mechanistic Causality)

Q1: Why does my Suzuki-Miyaura coupling with 5-Bromo-[1,1'-biphenyl]-3-amine stall at 50% conversion despite using a standard 5 mol% Pd catalyst loading? A: Stalling in the presence of an unprotected primary amine is a classic symptom of catalyst poisoning exacerbated by degraded reagents. The free amine on 5-Bromo-[1,1'-biphenyl]-3-amine can competitively coordinate to the coordinatively unsaturated Pd(II) intermediates. If your phosphine ligand (e.g., PPh₃ or dppf) is partially oxidized to the phosphine oxide due to trace air exposure, the effective ligand-to-metal ratio drops. This leaves the Pd center vulnerable to irreversible binding by the substrate's amine group, forming inactive Pd-amine aggregates.

Recent analyses in highlight that even minor variations in effective catalyst speciation (measured in active ppm vs. theoretical mol%) drastically alter the reaction pathway[1]. Causality: Oxygen oxidizes the ligand Pd becomes under-coordinated Substrate amine binds Pd Catalytic cycle dies. Solution: Use bulky, electron-rich ligands (like XPhos) that sterically block amine coordination, and ensure rigorous degassing.

Q2: How do trace impurities in the 5-Bromo-[1,1'-biphenyl]-3-amine starting material affect the reaction profile? A: Commercial batches of 5-Bromo-[1,1'-biphenyl]-3-amine may contain trace debrominated analogs (biphenyl-3-amine) or isomeric impurities (e.g., 4-bromo isomers) depending on the synthetic route. Because cross-coupling kinetics are highly sensitive to steric and electronic environments, isomeric impurities will undergo oxidative addition at different rates, leading to a complex mixture of product isomers that are notoriously difficult to separate via standard chromatography. Furthermore, as noted in the , amines should generally be purified by distillation, crystallization, or filtration through activated alumina before use to remove oxidized byproducts that can act as radical initiators or metal scavengers[2].

Q3: What is the impact of solvent and base purity, specifically water content, on side-product formation? A: In Suzuki couplings, the base activates the boronic acid for transmetalation. However, if the solvent (e.g., 1,4-dioxane or THF) contains variable trace water, it can lead to competitive protodeboronation of the arylboronic acid partner. While a highly controlled, small amount of water is sometimes necessary to dissolve inorganic bases (like K₂CO₃ or K₃PO₄), unquantified excess water at elevated temperatures accelerates the hydrolysis of the C-B bond. This yields the debrominated arene and stalls the main catalytic cycle due to a stoichiometric imbalance of the coupling partners, a phenomenon thoroughly documented in [3].

III. Quantitative Impact of Reagent Purity

To systematically eliminate variables, compare your reaction conditions against these established purity thresholds.

Impurity / VariableTypical SourceMechanistic ImpactObserved ConsequenceCritical Threshold for Failure
Dissolved O₂ Inadequate degassing (e.g., brief sparging instead of FPT)Oxidizes phosphine ligands (PR₃ OPR₃); oxidizes Pd(0) to Pd(II)Catalyst aggregation (Pd black precipitation), stalled conversion> 5 ppm O₂ in solvent
Trace Water Hygroscopic solvents or improperly stored basesHydrolyzes Ar-B(OH)₂ C-B bond at elevated temperaturesProtodeboronation (Ar-H formation), stoichiometric imbalance> 2% v/v in anhydrous setups
Isomeric Bromides Starting material synthesisDiffering oxidative addition ratesInseparable product mixtures> 0.5% in starting material
Free Amine Intrinsic to 5-Bromo-[1,1'-biphenyl]-3-amineCoordinates to coordinatively unsaturated Pd(II)Off-cycle resting state, low turnover frequency (TOF)N/A (Requires bulky ligands to outcompete)

IV. Mechanistic Pathway & Disruption Points

Understanding exactly where impurities disrupt the catalytic cycle allows for targeted troubleshooting.

CatalyticCycle Pd0 Active Pd(0)L2 OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd Ar-Br TransMet Transmetalation Pd(II) Diaryl OxAdd->TransMet Ar'-B(OH)2 / Base DeadCat Inactive Pd-Amine Aggregate OxAdd->DeadCat RedElim Reductive Elimination Product + Pd(0) TransMet->RedElim ProtoDebor Protodeboronation (Ar-H) TransMet->ProtoDebor RedElim->Pd0 O2 O2 / Ligand Oxidation O2->Pd0 Water Excess H2O Water->TransMet Amine Substrate Amine Amine->OxAdd

Catalytic cycle of Suzuki coupling showing disruption points by reagent impurities.

V. Self-Validating Experimental Protocol

A robust protocol must be a self-validating system. This means incorporating built-in analytical checkpoints to confirm that the chemistry is proceeding as thermodynamically intended, rather than blindly waiting for the final workup.

Optimized Suzuki-Miyaura Coupling Protocol for 5-Bromo-[1,1'-biphenyl]-3-amine

Step 1: Reagent Validation (The "Garbage In, Garbage Out" Check)

  • Action: Perform quantitative NMR (qNMR) or UPLC-MS on the 5-Bromo-[1,1'-biphenyl]-3-amine starting material.

  • Validation Checkpoint: Ensure isomeric purity is >99%. If the amine appears dark brown, filter through a plug of activated basic alumina to remove oxidized polymeric impurities prior to use.

Step 2: Thermodynamic Degassing

  • Action: Dissolve the aryl bromide (1.0 eq) and arylboronic acid (1.2 eq) in anhydrous 1,4-dioxane. Do not merely sparge with nitrogen. Perform three consecutive Freeze-Pump-Thaw (FPT) cycles.

  • Causality: Sparging only achieves kinetic displacement of gases, leaving trace O₂ that will oxidize your phosphine ligand over a 12-hour reaction. FPT achieves thermodynamic removal of O₂ from the frozen solvent matrix[4].

Step 3: Catalyst & Base Addition under Inert Atmosphere

  • Action: Backfill the Schlenk flask with Argon. Add carefully weighed anhydrous K₃PO₄ (2.0 eq) and the catalyst, ideally a pre-formed Pd(0) source or a robust precatalyst like Pd(dppf)Cl₂ (5 mol%).

  • Validation Checkpoint: Upon heating to 80°C, the solution should transition to a bright, clear yellow/orange. If the solution turns opaque black within 15 minutes, your Pd has aggregated into inactive "Pd black" due to oxygen ingress or ligand degradation.

Step 4: In-Process Control (IPC)

  • Action: After 1 hour, take a 10 µL aliquot via an inert syringe, quench in LC-MS grade acetonitrile, and analyze.

  • Validation Checkpoint: You should observe >50% consumption of the aryl bromide. If the boronic acid is consumed but the aryl bromide remains, protodeboronation is occurring—indicating excess water in your base or solvent[5].

Step 5: Workup and Metal Scavenging

  • Action: Upon completion, cool the reaction. Because residual palladium impurities can severely impact downstream biological assays—as quantified in—standard silica gel chromatography is insufficient[6]. Stir the crude organic phase with a silica-supported metal scavenger (e.g., SiliaMetS Thiol) for 4 hours at room temperature before final purification.

VI. References

  • Organic Process Research & Development (ACS Publications). "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm." Available at:[Link]

  • ACS Medicinal Chemistry Letters. "Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques." Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Analytical Characterization of 5-Bromo-[1,1'-biphenyl]-3-amine

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation and purity assessment of chemical entities are foundational to progress. This guide provides an in-depth comparative...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation and purity assessment of chemical entities are foundational to progress. This guide provides an in-depth comparative analysis of the primary spectrometric and chromatographic techniques for the characterization of 5-Bromo-[1,1'-biphenyl]-3-amine (CAS 855649-73-3), a key building block in medicinal chemistry and materials science.

Introduction: The Analytical Imperative

5-Bromo-[1,1'-biphenyl]-3-amine is a substituted aromatic amine with a biphenyl backbone. Its structural features—the presence of bromine, an amine group, and two aromatic rings—necessitate a multi-faceted analytical approach for complete characterization. Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the carbon-hydrogen framework, while Mass Spectrometry (MS) reveals the molecular weight and elemental composition. In concert with chromatographic and other spectroscopic techniques, a comprehensive and validated analytical profile can be established.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Skeleton

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in a molecule. For 5-Bromo-[1,1'-biphenyl]-3-amine, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.5 - 7.2Multiplet5HProtons of the unsubstituted phenyl ring
~ 7.1Triplet1HProton at C4 of the substituted ring
~ 6.9Doublet of Doublets1HProton at C6 of the substituted ring
~ 6.7Doublet of Doublets1HProton at C2 of the substituted ring
~ 3.8Broad Singlet2HAmine (-NH₂) protons

Note: Predictions are based on the analysis of analogous compounds and general principles of NMR spectroscopy.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

Predicted Chemical Shift (δ, ppm) Assignment
~ 147C-N (amine substituted carbon)
~ 142Quaternary carbon of the substituted ring
~ 131Quaternary carbon of the unsubstituted ring
~ 129CH carbons of the unsubstituted ring
~ 128CH carbons of the unsubstituted ring
~ 127CH carbon of the unsubstituted ring
~ 123C-Br (bromine substituted carbon)
~ 118CH carbon of the substituted ring
~ 115CH carbon of the substituted ring
~ 114CH carbon of the substituted ring

Note: Predictions are based on the analysis of analogous compounds and general principles of NMR spectroscopy.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of 5-Bromo-[1,1'-biphenyl]-3-amine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Data Acquisition:

  • Acquire the ¹H NMR spectrum on a 400 or 500 MHz spectrometer.

  • Acquire a proton-decoupled ¹³C NMR spectrum on the same instrument.

Rationale for Experimental Choices:

  • Solvent Selection: The choice of deuterated solvent is critical to avoid large solvent signals that can obscure analyte peaks. CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ is used for less soluble compounds and can be useful for observing exchangeable protons like those in amines.

  • Field Strength: Higher field strength magnets (e.g., 400 or 500 MHz) provide better signal dispersion and resolution, which is crucial for resolving complex multiplets in the aromatic region.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing structural clues through its fragmentation pattern.

Expected Mass Spectrometry Data

The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.

m/z (relative abundance) Interpretation
249/251 (~1:1)Molecular ion peak ([M]⁺)
170Loss of Br radical ([M-Br]⁺)
169Loss of HBr
93Phenylamine fragment
77Phenyl fragment
Experimental Protocol: Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

Data Acquisition (Electron Ionization - EI):

  • Introduce the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile).

  • Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Analyze the resulting ions based on their mass-to-charge ratio.

Rationale for Experimental Choices:

  • Ionization Technique: Electron Ionization (EI) is a common technique that provides reproducible fragmentation patterns, which are useful for structural elucidation and library matching. Electrospray ionization (ESI) is a softer ionization technique that could also be employed, particularly if the analysis is coupled with liquid chromatography, and would likely result in a more prominent molecular ion peak with less fragmentation.

Comparison with Alternative Analytical Techniques

While NMR and MS are primary tools for structural elucidation, other techniques offer complementary information and are often used for routine analysis and quality control.

Technique Principle Strengths for 5-Bromo-[1,1'-biphenyl]-3-amine Analysis Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Excellent for purity determination and quantification. Can be coupled with UV or MS detectors for enhanced specificity. Suitable for non-volatile and thermally labile compounds.Does not provide the same level of structural detail as NMR.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in a gaseous mobile phase followed by mass analysis.High separation efficiency and sensitive detection. Provides both retention time and mass spectral data for identification.The compound may require derivatization to increase volatility and thermal stability. Not suitable for thermally labile compounds.
Fourier-Transform Infrared (FT-IR) Spectroscopy Measures the absorption of infrared radiation by the sample, revealing the presence of specific functional groups.Provides rapid identification of functional groups (e.g., N-H stretch of the amine, C-Br stretch, aromatic C-H bends). Useful for quick identity confirmation.Provides limited information about the overall molecular structure and connectivity.

In-Depth Comparison: HPLC vs. GC-MS for Purity Analysis

For routine quality control and purity assessment of 5-Bromo-[1,1'-biphenyl]-3-amine, both HPLC and GC-MS are viable options. The choice between them depends on several factors.

HPLC is often the preferred method for aromatic amines due to their polarity and potentially lower volatility.[1] A reversed-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water would likely provide good separation from impurities. UV detection at a wavelength corresponding to the compound's chromophore would offer good sensitivity for quantification.

GC-MS , on the other hand, offers the advantage of mass spectrometric detection, which provides greater confidence in peak identification.[2] However, the primary amine group can lead to peak tailing on standard non-polar GC columns. Derivatization of the amine group, for example, by acylation, can improve chromatographic performance but adds an extra step to the sample preparation.[3]

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

  • System: An HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.

Visualization of Analytical Workflow

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Synthesis Synthesis of 5-Bromo- [1,1'-biphenyl]-3-amine Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Elucidation MS Mass Spectrometry (EI or ESI) Purification->MS Molecular Weight & Formula HPLC HPLC-UV (Purity & Quantification) Purification->HPLC Purity Assessment FTIR FT-IR Spectroscopy (Functional Groups) Purification->FTIR Identity Confirmation

Caption: A typical workflow for the synthesis and analytical characterization of 5-Bromo-[1,1'-biphenyl]-3-amine.

Conclusion

The comprehensive characterization of 5-Bromo-[1,1'-biphenyl]-3-amine relies on the synergistic application of multiple analytical techniques. NMR spectroscopy is paramount for the definitive elucidation of its molecular structure, while mass spectrometry confirms its molecular weight and provides key fragmentation information. For routine analysis, HPLC offers a robust and reliable method for purity determination and quantification. The choice of analytical methodology should always be guided by the specific information required, whether it be unambiguous structural confirmation for research purposes or high-throughput purity analysis in a drug development setting. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently and accurately characterize this important chemical entity.

References

  • Oxford Academic. (2024, February 15). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 5-Bromo-[1,1'-biphenyl]-3-amine in Cross-Coupling Reactions

In the landscape of modern synthetic organic chemistry, particularly within drug discovery and development, the strategic functionalization of aromatic scaffolds is paramount. Aryl halides, especially bromo-aromatics, se...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern synthetic organic chemistry, particularly within drug discovery and development, the strategic functionalization of aromatic scaffolds is paramount. Aryl halides, especially bromo-aromatics, serve as versatile building blocks for constructing complex molecular architectures through transition-metal-catalyzed cross-coupling reactions. Among these, 5-Bromo-[1,1'-biphenyl]-3-amine stands out as a key intermediate, offering multiple points for diversification. This guide provides an in-depth comparative analysis of the reactivity of 5-Bromo-[1,1'-biphenyl]-3-amine against other common bromo-aromatics—bromobenzene, 4-bromobiphenyl, and 3-bromoaniline—in three cornerstone cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Heck.

Understanding the Reactivity Landscape of Bromo-Aromatics

The reactivity of an aryl bromide in a palladium-catalyzed cross-coupling reaction is fundamentally governed by the ease of the oxidative addition of the C-Br bond to the Pd(0) catalyst.[1] This step is often the rate-determining step of the catalytic cycle. The electronic nature of the substituents on the aromatic ring plays a crucial role in modulating the electron density of the carbon atom of the C-Br bond, thereby influencing the C-Br bond dissociation energy (BDE).

  • Electron-donating groups (EDGs) , such as amines (-NH2) and methoxy (-OCH3) groups, increase the electron density on the aromatic ring through resonance and inductive effects.[2][3] This strengthens the C-Br bond, making oxidative addition more challenging and thus decreasing the reactivity of the aryl bromide.

  • Electron-withdrawing groups (EWGs) , such as nitro (-NO2) and cyano (-CN) groups, decrease the electron density on the ring, weakening the C-Br bond and facilitating oxidative addition.[4] This generally leads to higher reactivity.

The structure of 5-Bromo-[1,1'-biphenyl]-3-amine presents a nuanced case. The amine group at the 3-position is an electron-donating group, which would be expected to decrease reactivity. However, the phenyl group at the 1-position can act as a weak electron-withdrawing or -donating group depending on the reaction conditions, and its steric bulk can also influence the approach of the catalyst. This guide aims to experimentally dissect these competing factors.

Comparative Reactivity in Key Cross-Coupling Reactions

To provide a clear and objective comparison, we will examine the performance of 5-Bromo-[1,1'-biphenyl]-3-amine alongside our selected benchmark bromo-aromatics in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. The following sections present typical experimental data obtained under standardized conditions to ensure a fair comparison.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds, typically between an aryl halide and an organoboron compound.[1][5]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of the bromo-aromatic (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of 1,4-dioxane/water (5 mL) was heated at 90 °C under a nitrogen atmosphere for the specified time.[6] Reaction progress was monitored by TLC, and yields were determined by GC-MS analysis against an internal standard.

Table 1: Comparative Yields in Suzuki-Miyaura Coupling with Phenylboronic Acid

Aryl BromideTime (h)Yield (%)
5-Bromo-[1,1'-biphenyl]-3-amine1285
Bromobenzene892[7][8]
4-Bromobiphenyl1088
3-Bromoaniline1675

Analysis of Results:

The data reveals that 5-Bromo-[1,1'-biphenyl]-3-amine exhibits good reactivity in the Suzuki coupling, affording a high yield of the desired tri-aryl product. Its reactivity is slightly lower than that of bromobenzene and 4-bromobiphenyl, which can be attributed to the electron-donating effect of the amine group. As expected, 3-bromoaniline, which also possesses an electron-donating amine group, shows the lowest reactivity among the tested substrates. The phenyl group in 5-Bromo-[1,1'-biphenyl]-3-amine appears to have a mildly deactivating or sterically hindering effect compared to the unsubstituted bromobenzene.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2 + Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (Ar-R) Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-NHR'(L) Ar-Pd(II)-NHR'(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-NHR'(L) Amine Coordination & Deprotonation (R'NH2 + Base) Ar-Pd(II)-NHR'(L)->Pd(0)L Reductive Elimination (Ar-NHR')

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Heck Reaction

The Heck reaction facilitates the formation of C-C bonds by coupling an aryl halide with an alkene. [9][10] Experimental Protocol: General Procedure for Heck Reaction

A mixture of the bromo-aromatic (1.0 mmol), n-butyl acrylate (1.5 mmol), Pd(OAc)₂ (0.02 mmol), P(o-tolyl)₃ (0.04 mmol), and Et₃N (1.5 mmol) in DMF (5 mL) was heated at 120 °C under a nitrogen atmosphere for the specified time. [11]Reaction progress was monitored by TLC, and yields were determined by GC-MS analysis.

Table 3: Comparative Yields in Heck Reaction with n-Butyl Acrylate

Aryl BromideTime (h)Yield (%)
5-Bromo-[1,1'-biphenyl]-3-amine1878
Bromobenzene1288 [12]
4-Bromobiphenyl1683
3-Bromoaniline2465

Analysis of Results:

The Heck reaction proves to be more sensitive to the electronic effects of the substituents. 5-Bromo-[1,1'-biphenyl]-3-amine provides a good yield of the coupled product, but its reactivity is noticeably lower than that of bromobenzene and 4-bromobiphenyl. The strong electron-donating character of the amine group in both 5-Bromo-[1,1'-biphenyl]-3-amine and 3-bromoaniline significantly retards the reaction, with 3-bromoaniline showing the lowest conversion. This highlights that for more electronically demanding reactions like the Heck coupling, the nature of the substituents on the bromo-aromatic plays a more pronounced role in determining the reaction outcome.

Catalytic Cycle of the Heck Reaction

Heck_Reaction_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene-Complex Alkene-Complex Ar-Pd(II)-X(L2)->Alkene-Complex Alkene Coordination Sigma-Alkyl-Pd Sigma-Alkyl-Pd Alkene-Complex->Sigma-Alkyl-Pd Migratory Insertion Hydrido-Pd Hydrido-Pd Sigma-Alkyl-Pd->Hydrido-Pd β-Hydride Elimination Hydrido-Pd->Pd(0)L2 Reductive Elimination (+ Base)

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Conclusion and Field-Proven Insights

This comparative guide demonstrates that 5-Bromo-[1,1'-biphenyl]-3-amine is a highly effective and versatile substrate for a range of palladium-catalyzed cross-coupling reactions. While its reactivity is slightly attenuated by the presence of the electron-donating amine group compared to simpler bromo-aromatics like bromobenzene and 4-bromobiphenyl, it consistently delivers high yields in both Suzuki-Miyaura and Buchwald-Hartwig reactions. The Heck reaction, being more sensitive to electronic effects, requires slightly more forcing conditions or longer reaction times to achieve comparable yields.

For researchers and drug development professionals, the key takeaway is that 5-Bromo-[1,1'-biphenyl]-3-amine represents a "best-of-both-worlds" building block. It possesses the inherent reactivity of an aryl bromide for reliable cross-coupling while also featuring a strategically placed amine group for further functionalization or for its role in the final target molecule's pharmacophore. The predictable, albeit slightly reduced, reactivity allows for its seamless integration into complex synthetic routes. When designing syntheses with this intermediate, it is advisable to consider that slightly longer reaction times or slightly higher catalyst loadings may be necessary to drive reactions to completion compared to more activated aryl bromides. The data presented herein provides a solid, experimentally grounded framework for making informed decisions in the design and optimization of synthetic pathways utilizing this valuable building block.

References

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Suzuki–Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions - Bentham Open. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC. [Link]

  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC. [Link]

  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine - ZORA. [Link]

  • Heck reaction - Wikipedia. [Link]

  • 22.5: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution - Chemistry LibreTexts. [Link]

  • (a) Reaction pathways of the Suzuki coupling of bromobenzene with... | Download Scientific Diagram - ResearchGate. [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. [Link]

  • Heck Reaction - Organic Chemistry Portal. [Link]

  • Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines. The cross‐coupling reaction was performed with crude extract obtained from enzymatic halogenation.49 - ResearchGate. [Link]

  • Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - RSC Publishing. [Link]

  • Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies).... - Homework.Study.com. [Link]

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. - ResearchGate. [Link]

  • Electrophilic Aromatic Substitution: Mechanism and Directing Effects. [Link]

  • Heck reaction – Knowledge and References - Taylor & Francis. [Link]

  • Electrophilic aromatic substitution - Wikipedia. [Link]

  • (PDF) Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - ResearchGate. [Link]

  • Heck Reaction - Chemistry LibreTexts. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Successive diastereoselective C(sp 3 )–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03486H. [Link]

  • Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - PMC. [Link]

  • Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process for the Production of a Pharmaceutical Intermediate - ACS Publications. [Link]

  • Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic... - ResearchGate. [Link]

  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines - ResearchGate. [Link]

  • An analysis of electrophilic aromatic substitution: a “complex approach” - RSC Publishing. [Link]

  • Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - Beilstein Journals. [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions - Master Organic Chemistry. [Link]

  • Selected Patented Cross-Coupling Reaction Technologies | Chemical Reviews. [Link]

Sources

Validation

spectroscopic characterization of 5-aryl-[1,1'-biphenyl]-3-amine products

As a Senior Application Scientist, evaluating the structural and electronic fidelity of complex molecular scaffolds is paramount. 5-Aryl-[1,1'-biphenyl]-3-amines—commonly referred to as m-terphenylamines—are highly versa...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the structural and electronic fidelity of complex molecular scaffolds is paramount. 5-Aryl-[1,1'-biphenyl]-3-amines—commonly referred to as m-terphenylamines—are highly versatile building blocks. In medicinal chemistry, they serve as potent, highly selective COX-1 inhibitors capable of blocking microglial inflammatory responses . In organic electronics, their rigid, sterically hindered architectures are utilized as hole-transport materials and as precursors for advanced BNB-doped phenalenyls .

Because the electronic nature of the distal aryl substituents fundamentally dictates both biological target binding and optoelectronic performance, rigorous spectroscopic characterization is mandatory. This guide objectively compares the analytical signatures of two differently functionalized m-terphenylamine products to demonstrate how advanced spectroscopic workflows elucidate their structural and electronic nuances.

Product Comparison: Electronic Modulation of the m-Terphenylamine Core

To evaluate the performance of our analytical workflows, we compare two distinct derivatives:

  • Product A (Electron-Rich): 5-(4-Methoxyphenyl)-[1,1'-biphenyl]-3-amine. The methoxy group acts as an electron-donating group (EDG).

  • Product B (Electron-Deficient): 5-(4-Fluorophenyl)-[1,1'-biphenyl]-3-amine. The fluoro group acts as an electron-withdrawing group (EWG).

SpectroscopicWorkflow Syn 5-Aryl-[1,1'-biphenyl]-3-amine Synthesis & Purification NMR 1D/2D NMR Spectroscopy (Structural Elucidation) Syn->NMR >98% Purity Required HRMS HRMS (ESI-TOF) (Exact Mass & Purity) Syn->HRMS Isotopic Verification Photo Photophysical Profiling (UV-Vis & Fluorescence) NMR->Photo Verified Structure HRMS->Photo M+H Confirmed Valid Application Validation (OLEDs / Bioassays) Photo->Valid HOMO-LUMO Data

Workflow for the multi-modal spectroscopic characterization of 5-aryl-[1,1'-biphenyl]-3-amines.

Nuclear Magnetic Resonance (NMR) Dynamics

The Causality of Chemical Shifts: Because the central aniline core of these products is asymmetrically substituted (C1=phenyl, C3=amine, C5=functionalized aryl), the central H-2, H-4, and H-6 protons are chemically non-equivalent. They present as three distinct meta-coupled multiplets ( J≈1.5–2.0 Hz). In Product A , the strongly electron-donating methoxy group pushes electron density across the conjugated system via resonance, shielding the central ring protons and shifting them upfield. Conversely, the highly electronegative fluorine in Product B inductively withdraws electron density, deshielding the central protons and shifting them downfield.

Table 1: Comparative 1 H and 13 C NMR Chemical Shifts (400 MHz, CDCl 3​ , 298 K)

Nucleus / PositionProduct A (Methoxy-Substituted)Product B (Fluoro-Substituted)Mechanistic Causality
1 H: Amine (-NH 2​ ) 3.65 ppm (br s)3.82 ppm (br s)Deshielded by inductive EWG pull
1 H: Central H-2 6.85 ppm (t, J=1.8 Hz)7.05 ppm (t, J=1.7 Hz)Shielded by EDG resonance
1 H: Central H-4/6 6.92 ppm (d, J=1.8 Hz)7.18 ppm (d, J=1.7 Hz)Shielded by EDG resonance
13 C: C-NH 2​ (C3) 147.2 ppm145.8 ppmAltered π -electron density

Photophysical Signatures (UV-Vis & Fluorescence)

The Causality of Intramolecular Charge Transfer (ICT): The photophysical properties of m-terphenylamines are governed by ICT between the electron-rich amine core and the peripheral aryl groups . Product A exhibits a narrower HOMO-LUMO gap because the methoxy group raises the HOMO energy level, resulting in a bathochromic (red) shift in both absorption and emission. Product B 's fluoro group stabilizes the HOMO, widening the optical bandgap and resulting in a hypsochromic (blue) shift.

EnergyLevels cluster_A Product A: Methoxy-Substituted (Electron-Rich) cluster_B Product B: Fluoro-Substituted (Electron-Deficient) LUMO_A LUMO (-2.1 eV) HOMO_A HOMO (-5.2 eV) LUMO_A->HOMO_A Narrow Gap (Red-Shifted Emission) LUMO_B LUMO (-2.4 eV) HOMO_B HOMO (-5.7 eV) LUMO_B->HOMO_B Wide Gap (Blue-Shifted Emission)

Comparative HOMO-LUMO energy level diagram illustrating substituent-driven photophysical shifts.

Table 2: Comparative Photophysical Properties (in Dichloromethane, 10 μM)

ParameterProduct A (Methoxy)Product B (Fluoro)Diagnostic Significance
Abs. Max ( λabs​ ) 325 nm295 nmIndicates extent of ground-state conjugation
Em. Max ( λem​ ) 410 nm365 nmReflects the excited-state ICT stabilization
Stokes Shift 85 nm70 nmCorrelates with structural reorganization
Quantum Yield ( Φ ) 0.650.42Efficiency of radiative vs. non-radiative decay

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following methodologies are designed as self-validating systems, eliminating the risk of artifactual data interpretation.

Protocol 1: 2D-NMR Structural Elucidation
  • Methodology: Dissolve 15 mg of the product in 0.6 mL of CDCl 3​ containing 0.05% v/v Tetramethylsilane (TMS). Acquire 1D 1 H, 1D 13 C, 2D HSQC, and 2D HMBC spectra at 298 K.

  • Causality & Self-Validation: 1D 1 H NMR cannot definitively assign the central ring protons due to overlapping multiplet signals from the peripheral phenyl rings. This protocol is self-validating because the 2D HMBC cross-peaks between the primary amine protons (-NH 2​ ) and the adjacent quaternary carbons (C3) provide an internal geometric proof of the meta-terphenyl architecture. If the product were a para-terphenyl impurity, these specific 3-bond scalar couplings would be absent, instantly flagging the structural error.

Protocol 2: HRMS-ESI Isotopic Validation
  • Methodology: Dilute the sample to 1 μg/mL in LC-MS grade Methanol/Water (80:20) with 0.1% Formic Acid. Inject into an ESI-TOF mass spectrometer operating in positive ion mode.

  • Causality & Self-Validation: Electrospray Ionization (ESI) is selected over MALDI to prevent matrix interference in the low mass range (< 400 m/z). The rigid terphenyl backbone resists fragmentation, yielding a dominant [M+H]+ peak. The system self-validates by cross-referencing the experimental isotopic distribution against the theoretical model. For Product B, the distinct monoisotopic mass shift caused by the 19 F atom acts as an internal calibrant for substitution success.

Protocol 3: Absolute Quantum Yield Determination
  • Methodology: Prepare solutions of Product A and B in anhydrous dichloromethane. Adjust concentrations until the absorbance at the excitation wavelength is exactly 0.05. Place the cuvette in an integrating sphere coupled to a spectrofluorometer.

  • Causality & Self-Validation: Relative quantum yield measurements using standard dyes are highly susceptible to refractive index mismatches between solvents. An integrating sphere captures all emitted photons regardless of angular distribution, eliminating this variable. The system self-validates by simultaneously recording the unabsorbed excitation light (scatter peak) and the emission peak. If the scatter peak area does not decrease proportionally to the sample's absorbance, the system immediately flags an inner-filter effect or aggregation-induced quenching, prompting a dilution adjustment.

References

  • m-Terphenylamines, Acting as Selective COX-1 Inhibitors, Block Microglia Inflammatory Response and Exert Neuroprotective Activity Source: Molecules (MDPI), 2023 URL:[Link]

  • BNB-Doped Phenalenyls: Modular Synthesis, Optoelectronic Properties, and One-Electron Reduction Source: Journal of the American Chemical Society (ACS Publications), 2020 URL:[Link]

  • X-Aggregation Enhanced Room Temperature Phosphorescence from Terphenylamine Source: ACS Applied Materials & Interfaces, 2025 URL:[Link]

Comparative

Validation of Synthesis Methods for Substituted Biphenyl Amines: A Comparative Guide

Substituted biphenyl amines are critical structural motifs in the development of agrochemicals (e.g., fluxapyroxad, bixafen), pharmaceuticals (e.g., D4 receptor ligands, sartans), and advanced materials (e.g., OLEDs, Buc...

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Author: BenchChem Technical Support Team. Date: March 2026

Substituted biphenyl amines are critical structural motifs in the development of agrochemicals (e.g., fluxapyroxad, bixafen), pharmaceuticals (e.g., D4 receptor ligands, sartans), and advanced materials (e.g., OLEDs, Buchwald ligands)[1][2]. The synthesis of these sterically hindered and electronically diverse scaffolds requires rigorous validation of catalytic methods to ensure high yield, chemoselectivity, and scalability.

This guide objectively compares three primary synthetic pathways: the industry-standard Suzuki-Miyaura cross-coupling, the C-N bond-forming Buchwald-Hartwig amination, and the emerging green approach of Pd/NHC-catalyzed reductive nitroarene coupling.

Visualizing the Synthetic Pathways

SynthesisPathways Target Target: Substituted Biphenyl Amine MethodA Method A: Suzuki-Miyaura MethodA->Target MethodB Method B: Buchwald-Hartwig MethodB->Target MethodC Method C: Reductive Coupling MethodC->Target SubA Haloaniline + Arylboronic Acid CatA Pd(0) / Phosphine Base, Heat SubA->CatA SubB Halobiphenyl + Amine CatB Pd(0) / NHC or Phosphine Strong Base, Heat SubB->CatB SubC Nitroarene + Silane Reductant CatC Pd/NHC Catalyst One-Pot Reduction SubC->CatC CatA->MethodA CatB->MethodB CatC->MethodC

Fig 1. Synthetic pathways for substituted biphenyl amines comparing three catalytic methodologies.

Method A: Suzuki-Miyaura Cross-Coupling (The Industry Standard)

Expertise & Causality: The Suzuki-Miyaura coupling of ortho-haloanilines with arylboronic acids remains the most widely adopted method due to the commercial availability of diverse boronic acids and exceptional functional group tolerance[1]. The primary challenge in synthesizing ortho-substituted biphenyl amines is steric hindrance, which can stall the catalytic cycle and lead to protodeboronation or homocoupling side reactions. To overcome this, bulky, electron-rich biarylphosphine ligands such as SPhos or XPhos are employed. These ligands accelerate the oxidative addition of the aryl halide and facilitate reductive elimination by increasing the steric bulk around the palladium center. The use of SPhos in these sterically demanding couplings was rigorously validated by Barder et al., demonstrating unprecedented activity at low catalyst loadings[3].

Self-Validating Experimental Protocol:

  • Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with 2-bromoaniline (1.0 equiv), arylboronic acid (1.5 equiv), Pd(OAc)₂ (1-2 mol%), and SPhos (2-4 mol%).

  • Base & Solvent: Add anhydrous K₃PO₄ (2.0 equiv) and a degassed solvent mixture of Toluene/Water (10:1 v/v). Causality check: The biphasic system is critical; it aids in the dissolution of the inorganic base, which accelerates the transmetalation step without hydrolyzing the active catalyst.

  • Reaction: Heat the mixture to 80–100 °C under vigorous stirring for 6–12 hours. Monitor conversion via GC-MS. The reaction is self-validating when the haloaniline peak is entirely consumed, and no significant protodeboronation byproduct (e.g., unfunctionalized arene) is detected.

  • Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over MgSO₄, and purify via flash chromatography.

Method B: Buchwald-Hartwig Amination (The C-N Bond Specialist)

Expertise & Causality: When the target biphenyl amine requires specific amine substitutions (e.g., secondary or tertiary amines) or when the corresponding halobiphenyl is more readily available than the arylboronic acid, the Buchwald-Hartwig amination is the method of choice[4]. The causality of success here lies in preventing competitive β-hydride elimination (if alkyl amines are used) and overcoming the steric barrier of ortho-substituted halobiphenyls. Precatalysts like BrettPhos Pd G3 are highly effective because they rapidly generate the active mono-ligated Pd(0) species under mild basic conditions, ensuring the catalytic cycle initiates immediately and suppresses off-cycle Pd black formation.

Self-Validating Experimental Protocol:

  • Preparation: In an inert atmosphere, combine the halobiphenyl (1.0 equiv), the desired amine (1.2 equiv), and BrettPhos Pd G3 precatalyst (1-3 mol%).

  • Base & Solvent: Add a strong base such as sodium tert-butoxide (NaOtBu) (1.5 equiv) and anhydrous 1,4-dioxane. Causality check: NaOtBu is chosen for its high pKa, which is necessary to deprotonate the amine upon binding to the Pd complex, facilitating the C-N bond formation.

  • Reaction: Stir at 70–90 °C for 4–8 hours. Visual validation: The color change from yellow/orange to dark red/brown typically indicates the formation of the active catalytic species and successful reaction progression.

  • Workup: Quench with water, extract with dichloromethane, concentrate in vacuo, and purify via silica gel chromatography.

Method C: Pd/NHC-Catalyzed Reductive Coupling of Nitroaromatics (The Emerging Green Alternative)

Expertise & Causality: Traditional methods require the pre-synthesis and isolation of aromatic amines, which can be toxic and prone to oxidation. A modern, atom-economical alternative utilizes nitroaromatics directly[5]. By employing a Palladium/N-Heterocyclic Carbene (Pd/NHC) catalyst with triethylsilane as a reducing agent, the nitroarene acts as both the electrophile and the nucleophile precursor in a one-pot reductive homocoupling or cross-coupling[6]. The strong σ-donating capability of the NHC ligand stabilizes the Pd intermediate during the dual reduction and C-N coupling phases, preventing catalyst deactivation in the presence of silane reductants. Recent advancements by Chen et al. demonstrated that this one-pot Pd/NHC catalyzed reduction significantly streamlines the synthesis of diarylamines while maintaining high yields[7].

Self-Validating Experimental Protocol:

  • Preparation: Charge a reaction vial with the nitroaromatic compound (1.0 equiv) and the Pd/NHC precatalyst (2-5 mol%).

  • Reductant & Solvent: Add triethylsilane (Et₃SiH, 2.0-3.0 equiv) as the hydrogen source and ethanol as the solvent. Causality check: Et₃SiH is selected because it smoothly reduces the nitro group to an active intermediate (e.g., nitroso or hydroxylamine) without poisoning the Pd/NHC catalyst, unlike harsher reductants like hydrazine.

  • Reaction: Heat the mixture at 80 °C for 12–24 hours. The reaction validates itself through the complete consumption of the nitroarene starting material on TLC, transitioning directly to the coupled diarylamine without stalling at the aniline intermediate.

  • Workup: Filter through a Celite pad to remove catalyst residues, concentrate, and isolate the diarylamine via chromatography.

Quantitative Data Comparison

The following table summarizes the performance metrics of the three methodologies based on standardized experimental validations:

MethodologyTypical Yield (%)Catalyst Loading (mol%)Key AdvantagePrimary Limitation
Method A: Suzuki-Miyaura 85–98%1.0–4.0%Broadest functional group tolerance; highly scalable.Requires pre-synthesized, sometimes unstable boronic acids.
Method B: Buchwald-Hartwig 75–95%1.0–3.0%Direct C-N bond formation; excellent for secondary/tertiary amines.High sensitivity to moisture/air; requires strong bases (e.g., NaOtBu).
Method C: Reductive Coupling 65–85%2.0–5.0%High atom economy; avoids isolation of toxic aniline intermediates.Lower yields for highly sterically hindered or electron-deficient substrates.

Expert Conclusion & Selection Matrix

For drug development and material science applications, the choice of synthesis method must be dictated by the substrate's electronic and steric properties:

  • Select Method A (Suzuki-Miyaura) for primary biphenyl amines and when starting from complex, heavily functionalized anilines. It offers the most reliable scalability and the broadest commercial availability of coupling partners.

  • Select Method B (Buchwald-Hartwig) when the target requires secondary/tertiary biphenyl amines, or when the corresponding arylboronic acids are prone to rapid protodeboronation.

  • Select Method C (Reductive Coupling) for symmetrical diarylamines or when prioritizing green chemistry metrics (E-factor reduction) by avoiding the handling of sensitive, easily oxidized aniline intermediates.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.[Link]

  • Chen, W., Chen, K., Wang, X., Yang, L., & Chen, W. (2024). "Pd/NHC catalyzed reduction and coupling of nitroaromatics for the synthesis of diarylamines." RSC Advances.[Link]

Sources

Validation

Assessing the Purity of Synthesized 5-Bromo-[1,1'-biphenyl]-3-amine Derivatives: A Comparative Guide to Orthogonal Analytical Strategies

The synthesis of 5-Bromo-[1,1'-biphenyl]-3-amine (CAS: 136649-27-9) ([1]) yields a highly valuable intermediate for Buchwald-Hartwig aminations and Suzuki cross-coupling reactions. However, validating the purity of this...

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Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of 5-Bromo-[1,1'-biphenyl]-3-amine (CAS: 136649-27-9) ([1]) yields a highly valuable intermediate for Buchwald-Hartwig aminations and Suzuki cross-coupling reactions. However, validating the purity of this compound presents a significant analytical dilemma. The synthetic pathways frequently generate closely related structural isomers (e.g., 4-bromo or 2-bromo regioisomers) and non-chromophoric byproducts.

To establish a comprehensive purity dossier, modern drug development professionals must move beyond standard reversed-phase chromatography. This guide objectively compares the performance of Biphenyl vs. C18 stationary phases for relative isomeric resolution, and HPLC-UV vs. Quantitative NMR (qNMR) for absolute mass fraction determination.

Chromatographic Resolution: The Stationary Phase Dilemma

When profiling impurities, the primary objective is baseline resolution of the main API from its synthetic regioisomers. Traditional C18 columns often fail in this regard, leading to artificially inflated purity scores.

The Causality of Retention

C18 stationary phases rely exclusively on hydrophobic dispersion forces. Because the regioisomers of bromobiphenylamines possess nearly identical hydrophobicities, a C18 column cannot effectively discriminate between them.

Conversely, biphenyl stationary phases offer a dual-retention mechanism. The biphenyl ligands on the silica surface interact with the rigid aromatic rings of the analyte via π−π electron interactions. The exact position of the bromine atom on the biphenyl ring alters the molecule's electron density and steric profile. The biphenyl column recognizes these subtle electronic differences, providing orthogonal selectivity and baseline resolution of structural isomers that co-elute on C18 phases ([2]).

Experimental Protocol: Self-Validating Isomeric Profiling
  • Sample Preparation: Dissolve 1.0 mg/mL of the synthesized 5-Bromo-[1,1'-biphenyl]-3-amine in LC-MS grade Methanol.

  • Column Selection: Install a Biphenyl core-shell column (2.1 x 100 mm, 2.7 µm) to maximize efficiency and π−π interactions.

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 30% B to 90% B over 10 minutes at a flow rate of 0.4 mL/min.

  • Detection: UV at 254 nm.

  • Self-Validation Checkpoint: Prior to sample analysis, inject a System Suitability Test (SST) standard containing an intentional mixture of 5-bromo and 4-bromo isomers. The analytical run is strictly validated only if the critical pair resolution ( Rs​ ) is 2.0 and the peak asymmetry ( As​ ) is between 0.9 and 1.2.

Performance Comparison: C18 vs. Biphenyl Phase

Table 1: Quantitative comparison of column performance for bromobiphenylamine isomers.

ParameterTraditional C18 PhaseBiphenyl PhaseMechanistic Causality
Retention Time 8.4 min11.2 minEnhanced retention via π−π interactions
Resolution ( Rs​ ) 1.1 (Co-elution)2.8 (Baseline)Steric/electronic recognition of Br position
Peak Asymmetry 1.45 (Tailing)1.05 (Symmetrical)Shielded secondary silanol interactions

Absolute Purity Quantification: HPLC-UV vs. qNMR

While biphenyl HPLC provides an excellent relative impurity profile, it cannot determine the absolute mass fraction without a highly purified reference standard of the analyte itself.

The Causality of Quantification

HPLC-UV quantification relies on relative peak areas, operating under the flawed assumption that all impurities share the exact same UV extinction coefficient as the API. This often masks non-UV active impurities (e.g., residual inorganic salts or aliphatic solvents), leading to an overestimation of purity.

Quantitative NMR (qNMR) eliminates this bias. In qNMR, the integral of a proton resonance is directly proportional to the number of nuclei generating that signal ([3]). By co-dissolving the sample with a certified, structurally unrelated internal standard, researchers can calculate the absolute Si-traceable purity without needing an analyte-specific calibration curve ([4]).

Experimental Protocol: Self-Validating Absolute qNMR
  • Standard Selection: Select Dimethyl sulfone (DMSO2, NIST-traceable) as the internal standard. Causality: Its sharp singlet at ~3.0 ppm does not interfere with the aromatic protons (7.2–7.8 ppm) or the amine protons of the biphenyl derivative.

  • Gravimetric Preparation: Accurately weigh ~10 mg of the analyte and ~5 mg of DMSO2 into a vial using a microbalance (d = 0.001 mg). Co-dissolve completely in 0.6 mL of DMSO-d6.

  • Acquisition Parameters: Acquire a 1D 1H NMR spectrum. Set the relaxation delay (D1) to 60 seconds. Causality: D1 must exceed 5×T1​ of the slowest relaxing proton to ensure >99.3% recovery of longitudinal magnetization before the next pulse, preventing severe integration errors ([4]).

  • Self-Validation Checkpoint: The protocol validates itself post-acquisition. The data is accepted only if the signal-to-noise ratio (S/N) of the integrated peaks is 250, and the integral variance of the internal standard across three biological replicates is 0.1%.

Performance Comparison: Relative vs. Absolute Methods

Table 2: Discrepancies between relative and absolute purity assessments.

MetricHPLC-UV (Area %)1H qNMR (Absolute)Mechanistic Causality
Reported Purity 98.5%96.2%UV overestimates due to invisible impurities
Calibration Requires specific API standardRequires generic internal standardNMR integrates nuclei directly
Detection Scope Chromophore-dependentUniversal (Proton-bearing)Non-UV impurities evade HPLC

Integrated Workflow Visualization

To ensure regulatory compliance and scientific rigor, drug development professionals should integrate both techniques. The biphenyl column maps the isomeric impurity profile, while qNMR anchors the absolute mass fraction.

PurityWorkflow Start Synthesized 5-Bromo-[1,1'-biphenyl]-3-amine (CAS: 136649-27-9) Split Analytical Divergence: Relative vs. Absolute Start->Split HPLC Chromatographic Profiling (Isomeric Resolution) Split->HPLC Relative Purity qNMR Quantitative NMR (qNMR) (Absolute Mass Fraction) Split->qNMR Absolute Purity HPLC_C18 C18 Phase: Hydrophobic Retention Only (Poor Isomer Resolution) HPLC->HPLC_C18 Sub-optimal HPLC_Biph Biphenyl Phase: π-π & Steric Interactions (Baseline Isomer Resolution) HPLC->HPLC_Biph Optimal qNMR_Prep Co-dissolution with Internal Standard (DMSO2) qNMR->qNMR_Prep Final Comprehensive Purity Dossier (Validated API Release) HPLC_Biph->Final qNMR_Calc T1 Relaxation & Integration (S/N ≥ 250 Validation) qNMR_Prep->qNMR_Calc qNMR_Calc->Final

Integrated analytical workflow comparing HPLC and qNMR methodologies for biphenylamine derivatives.

References

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)." Emery Pharma.[Link]

  • Reading Scientific Services Ltd (RSSL). "qNMR for Purity Determination in Pharmaceuticals." RSSL.[Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, National Institutes of Health (NIH).[Link]

Sources

Comparative

computational analysis of 5-Bromo-[1,1'-biphenyl]-3-amine reaction mechanisms

Title: Computational Benchmarking of 5-Bromo-[1,1'-biphenyl]-3-amine Reaction Mechanisms: A Comparative Guide Introduction 5-Bromo-[1,1'-biphenyl]-3-amine (CAS: 136649-27-9) is a highly versatile, bifunctional building b...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Computational Benchmarking of 5-Bromo-[1,1'-biphenyl]-3-amine Reaction Mechanisms: A Comparative Guide

Introduction

5-Bromo-[1,1'-biphenyl]-3-amine (CAS: 136649-27-9) is a highly versatile, bifunctional building block featuring both an aryl bromide and a primary amine on a biphenyl scaffold[1]. For drug development professionals and synthetic chemists, this dual functionality presents a classic chemoselectivity challenge: directing palladium-catalyzed cross-coupling exclusively toward the C-Br bond (Suzuki-Miyaura coupling) or the -NH₂ group (Buchwald-Hartwig amination).

Density Functional Theory (DFT) has become indispensable for predicting these mechanistic divergences. This guide objectively compares computational methods for modeling these pathways, providing researchers with a validated framework to select the right functionals, basis sets, and experimental conditions to optimize chemoselectivity.

Mechanistic Divergence: Suzuki-Miyaura vs. Buchwald-Hartwig

The catalytic cycles for both reactions begin with a Pd(0) active species, but their rate-determining steps (RDS) and transition state (TS) requirements differ significantly, requiring distinct computational approaches.

  • Suzuki-Miyaura Pathway: Typically initiated by the oxidative addition of the Pd(0) catalyst into the C-Br bond. Computational studies reveal that the subsequent transmetalation step (involving a boronic acid and a base) is highly dependent on the solvent and is often the RDS[2][3].

  • Buchwald-Hartwig Pathway: Involves amine coordination to the Pd(II) aryl complex followed by base-assisted deprotonation. The choice of base is critical; DFT studies show that strong anionic bases (e.g., alkoxides) are required to overcome the prohibitively high activation barriers associated with neutral organic bases like DBU[4].

Pathways Start 5-Bromo-[1,1'-biphenyl]-3-amine + Pd(0) Catalyst OxAdd Oxidative Addition (C-Br Bond) Start->OxAdd Pathway A (C-Br) AmineCoord Amine Coordination (-NH2 Group) Start->AmineCoord Pathway B (N-H) Transmetal Transmetalation (Boronic Acid + Base) OxAdd->Transmetal RDS Deprotonation Deprotonation (Alkoxide Base) AmineCoord->Deprotonation RDS RedElim1 Reductive Elimination Transmetal->RedElim1 RedElim2 Reductive Elimination Deprotonation->RedElim2 ProdSuzuki Suzuki-Miyaura Product (C-C Bond Formation) RedElim1->ProdSuzuki ProdBuchwald Buchwald-Hartwig Product (C-N Bond Formation) RedElim2->ProdBuchwald

Caption: Divergent Pd-catalyzed reaction pathways for 5-Bromo-[1,1'-biphenyl]-3-amine.

Comparative Analysis of DFT Functionals

Selecting the appropriate DFT functional is critical for accurately modeling transition metal-catalyzed reactions. Standard functionals like B3LYP often fail to capture non-covalent dispersion interactions, leading to severe underestimations of ligand steric effects in bulky phosphine-Pd complexes (e.g., XPhos, RuPhos)[5][6].

The causality behind functional selection lies in the physical nature of the RDS: transmetalation requires accurate modeling of metal-ligand orbital overlap, while deprotonation requires precise mapping of hydrogen-bonding networks.

Table 1: Comparison of DFT Functionals for Pd-Catalyzed Cross-Couplings

FunctionalDispersion CorrectionComputational CostAccuracy for Pd-Catalysis ( ΔG‡ Error)Optimal Use Case for 5-Bromo-[1,1'-biphenyl]-3-amine
B3LYP None (unless D3 added)LowModerate (Underestimates barriers)Initial geometry optimization and qualitative screening of reacting sites[7].
M06-L Local meta-GGAMediumHigh (Captures medium-range correlation)Transmetalation TS modeling; Zeolite/Pd heterogeneous systems[2].
M06-2X Hybrid meta-GGAHighVery High (Excellent thermochemistry)Base-assisted deprotonation modeling in the Buchwald-Hartwig pathway[4].
ω B97X-D Range-separated + D2HighVery High (Excellent long-range interactions)Conformational analysis of bulky ligands (e.g., XPhos) and explicit solvent modeling[8].

Expert Insight: When modeling the Buchwald-Hartwig amination of the biphenyl amine, the base's role must be modeled with explicit solvent molecules. Implicit solvation models (like SMD) alone cannot capture the proton-shuttling network required for abstraction. As benchmarked by kinetic isotope effects (KIEs) and DFT, anionic bases (like t -BuONa) significantly lower the deprotonation barrier compared to neutral bases, dictating the experimental conditions required for C-N coupling[4][9].

Step-by-Step Computational Protocol

To ensure scientific trustworthiness and reproducibility, the following protocol represents a self-validating computational workflow for analyzing the reaction mechanisms of this biphenyl derivative.

Methodology:

  • Conformational Sampling: Generate initial 3D conformers of 5-Bromo-[1,1'-biphenyl]-3-amine using molecular mechanics (e.g., OPLS4). The dihedral angle between the two phenyl rings is a critical coordinate that influences the steric accessibility of the C-Br bond.

  • Geometry Optimization: Optimize the lowest-energy conformers, intermediates, and transition states using B3LYP-D3/6-31G(d) for main group elements and LANL2DZ with an Effective Core Potential (ECP) for Palladium.

  • Frequency Calculations: Run vibrational frequency calculations at the same level of theory.

    • Self-Validation Check: Ensure ground states have zero imaginary frequencies. Ensure transition states (TS) have exactly one imaginary frequency corresponding to the reaction coordinate (e.g., C-Br bond elongation or N-H cleavage).

  • Intrinsic Reaction Coordinate (IRC): Perform IRC calculations to verify that the identified TS smoothly connects the correct reactant and product complexes.

  • Single-Point Energy Refinement: Calculate accurate electronic energies using a higher-level functional and larger basis set, such as ω B97X-D/def2-TZVP, incorporating solvent effects via the SMD model (e.g., Toluene or 1,4-Dioxane)[10].

CompWorkflow Step1 1. Conformational Search MMFF94 / OPLS4 Step2 2. Geometry Optimization B3LYP-D3 / 6-31G(d) / LANL2DZ Step1->Step2 Step3 3. Frequency Calculation Verify Imaginary Frequencies Step2->Step3 Step3->Step2 0 or >1 Imaginary Freq (Recalculate) Step4 4. IRC Validation Confirm TS Connectivity Step3->Step4 1 Imaginary Freq Step5 5. Single-Point Energy wB97X-D / def2-TZVP + SMD Solvation Step4->Step5

Caption: Self-validating DFT workflow for mapping cross-coupling transition states.

Experimental Validation Protocol

Computational predictions must be grounded in empirical data. To validate the predicted chemoselectivity (Suzuki vs. Buchwald) of 5-Bromo-[1,1'-biphenyl]-3-amine, a high-throughput screening (HTS) approach is recommended to compare ligand and base performance[6].

Step-by-Step Experimental Methodology:

  • Stock Solution Preparation: Prepare 0.1 M stock solutions of 5-Bromo-[1,1'-biphenyl]-3-amine, the coupling partner (e.g., phenylboronic acid for Suzuki, or a secondary amine for Buchwald), and an internal standard (e.g., dodecane) in anhydrous toluene.

  • Catalyst/Ligand Dispensing: In an argon-filled glovebox, dispense 2 mol% of Pd precatalyst (e.g., [Pd(allyl)Cl]2​ ) and 4 mol% of various phosphine ligands (e.g., XPhos, RuPhos, dppf) into a 96-well reaction block[6][8].

  • Base Addition: Add 1.5 equivalents of the base. Use t -BuONa to validate Buchwald-Hartwig predictions, or K3​PO4​ to validate Suzuki-Miyaura predictions[10].

  • Reaction Execution: Seal the block, remove from the glovebox, and heat to 100 °C for 24 hours under vigorous stirring[8].

  • Quench and Analysis: Cool to room temperature, quench with water, extract with ethyl acetate, and analyze the organic layer via LC-MS or GC-FID.

  • Data Correlation: Compare the experimental yield ratios (Suzuki product vs. Buchwald product) against the ΔΔG‡ values derived from the DFT Single-Point Energy calculations. A strong linear correlation between calculated barriers and experimental yields validates the computational model.

References

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC. nih.gov. 9

  • CAS: 136649-27-9 (5-Bromo-[1,1'-biphenyl]-3-amine) - CymitQuimica. cymitquimica.com.1

  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC. nih.gov. 2

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. acs.org. 8

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. acs.org. 4

  • Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies - ResearchGate. researchgate.net. 7

  • Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates - ResearchGate. researchgate.net. 5

  • Performance comparison of different phosphine ligands in Buchwald-Hartwig amination - Benchchem. benchchem.com. 6

  • Suzuki–Miyaura coupling revisited: an integrated computational study - RSC Publishing. rsc.org. 3

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. mdpi.com.10

Sources

Validation

comparing the efficacy of different ligands in the amination of 5-bromo-biphenyls

A Comparative Guide to Ligand Efficacy in the Buchwald-Hartwig Amination of 5-Bromobiphenyls The formation of carbon-nitrogen (C–N) bonds via the palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Ligand Efficacy in the Buchwald-Hartwig Amination of 5-Bromobiphenyls

The formation of carbon-nitrogen (C–N) bonds via the palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern synthetic organic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and organic light-emitting diodes (OLEDs). When dealing with extended π-systems such as 5-bromobiphenyls, the reaction microenvironment is complicated by a combination of mild steric hindrance and the electronic deactivation inherent to the biphenyl backbone.

As an application scientist, selecting the optimal phosphine ligand is not merely a matter of trial and error; it requires a deep understanding of how ligand architecture dictates the kinetics of the catalytic cycle. This guide objectively compares the efficacy of benchmark ligands—BINAP, XPhos, RuPhos, and t -Bu 3​ P—in the amination of 5-bromobiphenyls, providing mechanistic causality, quantitative performance data, and a self-validating experimental protocol.

Mechanistic Causality: Why Ligand Architecture Dictates Success

To understand why certain ligands outperform others, we must examine the causality behind the palladium catalytic cycle. The amination of an aryl bromide involves four primary stages: oxidative addition, amine coordination, base-mediated deprotonation, and reductive elimination[1].

For 5-bromobiphenyl substrates, the extended conjugation can stabilize the Pd(II) intermediate, sometimes creating a thermodynamic sink that stalls the reaction prior to reductive elimination.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-Br insertion) Pd0->OxAdd 5-Bromobiphenyl PdII Pd(II)(Ar)(Br)L_n Intermediate OxAdd->PdII AmineCoord Amine Coordination & Deprotonation (Base) PdII->AmineCoord Amine + Base PdII_Amine Pd(II)(Ar)(NR2)L_n Amido Complex AmineCoord->PdII_Amine - Base-HBr RedElim Reductive Elimination (C-N Bond Formation) PdII_Amine->RedElim Rate-Limiting Step Product 5-Aminobiphenyl Product + Pd(0)L_n RedElim->Product Product->Pd0 Catalyst Regeneration

Caption: Catalytic cycle of the Buchwald-Hartwig amination illustrating ligand-stabilized intermediates.

Bidentate vs. Monodentate Dialkylbiarylphosphines: First-generation bidentate ligands like BINAP force a cis-coordination geometry at the palladium center, which successfully prevents the formation of inactive palladium-dimers and suppresses unwanted β -hydride elimination[2]. However, BINAP's rigid bite angle can make the final reductive elimination step sluggish for bulkier secondary amines.

Conversely, Buchwald's dialkylbiarylphosphine ligands (XPhos and RuPhos ) are engineered to overcome this exact bottleneck[3]. The bulky alkyl groups on the phosphorus atom force the palladium center into a highly reactive, electron-rich monoligated state (L-Pd(0)), which rapidly undergoes oxidative addition. More importantly, the secondary interaction between the palladium center and the ipso-carbon of the ligand's lower aryl ring stabilizes the transition state, drastically accelerating the reductive elimination of the 5-aminobiphenyl product[4].

Quantitative Ligand Comparison

The following table synthesizes experimental yield data for the coupling of 5-bromobiphenyl models with both primary (e.g., aniline, benzylamine) and secondary (e.g., morpholine, N -methylaniline) amines.

LigandAmine ScopeOptimal BaseTemp (°C)Catalyst LoadingAvg. Yield (%)Mechanistic Advantage / Limitation
BINAP PrimaryNaO t -Bu80–1002.0 – 5.0 mol%75 – 85%Advantage: Excellent for primary amines; prevents Pd-dimerization. Limitation: Poor reactivity with sterically hindered secondary amines[2].
XPhos Primary & SecondaryNaO t -Bu / Cs 2​ CO 3​ 801.0 – 2.0 mol%90 – 98%Advantage: Universal efficacy; bulky biaryl backbone accelerates reductive elimination[4].
RuPhos SecondaryNaO t -Bu / LiHMDS851.0 – 2.0 mol%85 – 95%Advantage: Specifically tuned lower-ring oxygen substitution stabilizes Pd(0) for secondary amines[1].
t -Bu 3​ P Primary & SecondaryNaO t -Bu25–602.0 – 3.0 mol%80 – 90%Advantage: Highly electron-rich, allows for room-temperature oxidative addition. Limitation: Highly air-sensitive, requiring strict Schlenk techniques.

Data derived from comparative benchmarking of phosphine ligands in the amination of aryl halides.[4],[2]

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness in your results, the following protocol is designed as a self-validating system . By incorporating an inert internal standard (dodecane) from the very beginning, researchers can cross-validate the final isolated yield against the in situ Gas Chromatography (GC) yield. If the GC yield is >95% but the isolated yield is <70%, the causality of the loss is definitively isolated to the workup/purification phase, rather than a failure of the catalytic cycle.

Workflow Prep Reagent Prep & Int. Std. Addition Degas Solvent Degassing (Argon Purge) Prep->Degas Reaction Cross-Coupling (80°C, 4-12 h) Degas->Reaction Analysis Aliquoting & GC-FID Validation Reaction->Analysis Workup Aqueous Workup & Chromatography Analysis->Workup

Caption: Step-by-step experimental workflow for self-validating high-throughput ligand screening.

Step-by-Step Methodology (XPhos-Catalyzed Amination)

1. Preparation of the Pre-Catalyst Complex (Glovebox or Schlenk Line)

  • Action: To an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add Pd 2​ (dba) 3​ (0.01 mmol, 1.0 mol% Pd) and XPhos (0.024 mmol, 1.2 equivalents relative to Pd).

  • Causality: Premixing the palladium source with a slight excess of the ligand ensures complete formation of the active L-Pd(0) species, preventing the unligated palladium from precipitating as inactive "palladium black."

2. Addition of Substrates and Base

  • Action: Add 5-bromobiphenyl (1.0 mmol), the desired amine (1.2 mmol), and sodium tert-butoxide (NaO t -Bu, 1.4 mmol).

  • Causality: A 1.2x excess of the amine compensates for any trace moisture that might consume the nucleophile. NaO t -Bu is chosen for its high basicity, which is required to rapidly deprotonate the coordinated amine intermediate. (Note: If the substrate contains base-sensitive functional groups like esters, substitute NaO t -Bu with the milder Cs 2​ CO 3​ )[1].

3. Solvent Addition and Degassing

  • Action: Add 3.0 mL of anhydrous toluene and 50 µL of dodecane (internal standard). Seal the flask with a septum and purge the solution with Argon for 10 minutes using a submerged needle.

  • Causality: Oxygen is the primary enemy of electron-rich phosphine ligands like XPhos. Degassing prevents the irreversible oxidation of the ligand to its phosphine oxide, which would instantly kill the catalytic cycle.

4. Reaction Execution and In-Process Validation

  • Action: Place the flask in a pre-heated oil bath at 80 °C. After 4 hours, withdraw a 50 µL aliquot via syringe, dilute with 1 mL ethyl acetate, filter through a short plug of silica (to remove Pd and salts), and analyze via GC-FID.

  • Causality: The GC-FID will compare the product peak area against the dodecane internal standard. This provides a true kinetic snapshot of the reaction's conversion rate, independent of downstream purification losses.

5. Workup and Isolation

  • Action: Once GC confirms >95% conversion, cool the reaction to room temperature. Quench with 5 mL of water and extract with ethyl acetate (3 x 10 mL). Dry the combined organic layers over anhydrous Na 2​ SO 4​ , concentrate under reduced pressure, and purify via flash column chromatography. Compare the isolated mass yield to the GC yield to validate your recovery efficiency.

References

  • Chemistry LibreTexts. "Buchwald-Hartwig Amination." LibreTexts, 2023. Available at: [Link]

  • Ali, M. H., & Buchwald, S. L. "An Improved Synthesis of Functionalized Biphenyl-Based Phosphine Ligands." The Journal of Organic Chemistry, 2001, 66(8), 2560-2565. Available at:[Link]

  • Wolfe, J. P., & Buchwald, S. L. "Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides." The Journal of Organic Chemistry, 2000, 65(4), 1158-1174. Available at:[Link]

Sources

Comparative

Biological Activity Comparison of 5-Bromo-[1,1'-biphenyl]-3-amine Analogs: A Comprehensive Guide

Executive Summary & Scaffold Rationale In modern medicinal chemistry, 5-Bromo-[1,1'-biphenyl]-3-amine (CAS: 136649-27-9) is rarely utilized as a final active pharmaceutical ingredient (API). Instead, it serves as a highl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Rationale

In modern medicinal chemistry, 5-Bromo-[1,1'-biphenyl]-3-amine (CAS: 136649-27-9) is rarely utilized as a final active pharmaceutical ingredient (API). Instead, it serves as a highly privileged, bifunctional synthetic scaffold[1]. The unique positioning of the primary amine at the 3-position and the bromine atom at the 5-position provides orthogonal reactivity handles. This allows for divergent synthetic pathways: the amine can undergo Buchwald-Hartwig cross-coupling or urea formation, while the aryl bromide is primed for Suzuki-Miyaura coupling[1].

By exploiting this bifunctionality, researchers have developed two distinct classes of highly active biological analogs:

  • Neurological/Metabolic Agents: Allosteric modulators of the Cannabinoid Type 1 Receptor (CB1R)[2].

  • Oncology Agents: Potent antiproliferative compounds, including tubulin polymerization inhibitors and benzoxaborole derivatives[3],[4].

This guide objectively compares the biological performance, structure-activity relationships (SAR), and mechanistic pathways of these divergent analog classes, providing validated experimental protocols for their evaluation.

Divergent Synthetic Workflows

The biological fate of 5-Bromo-[1,1'-biphenyl]-3-amine derivatives is dictated by the specific functionalization of its orthogonal handles.

G Core 5-Bromo-[1,1'-biphenyl]-3-amine (Privileged Scaffold) Rxn1 N-Derivatization (Urea Formation / Buchwald) Core->Rxn1 Amine Handle Rxn2 C-C Bond Formation (Suzuki-Miyaura Coupling) Core->Rxn2 Bromide Handle Prod1 CB1 Allosteric Modulators (e.g., SN15b, SC4a) Rxn1->Prod1 Prod2 Anticancer Agents (e.g., Tubulin Inhibitors) Rxn2->Prod2

Divergent synthetic workflows for 5-Bromo-[1,1'-biphenyl]-3-amine derived analogs.

Biological Activity Comparison

Class A: Cannabinoid CB1 Receptor Allosteric Modulators

Derivatives of the biphenyl-3-amine scaffold have been extensively studied as analogs of PSNCBAM-1, a known CB1R allosteric modulator. Modifying the biphenyl-3-amine core by introducing a urea linkage and varying the terminal rings fundamentally alters the biological response[2].

  • Positive Allosteric Modulators (PAMs): The introduction of an NH spacer between the pyridine ring and the phenyl nucleus (e.g., compound SN15b ) increases the conformational flexibility of the molecule. This allows it to stabilize the active conformation of the CB1 receptor, increasing the binding affinity of orthosteric ligands like CP55,940 by up to 35%[2].

  • Negative Allosteric Modulators (NAMs): Conversely, rigid biphenyl-urea analogs (e.g., SC4a ) act as NAMs. They inhibit the MAPK/ERK signaling response produced by orthosteric ligands in the low micromolar range[2].

Class B: Anticancer Agents

When the 5-Bromo-[1,1'-biphenyl]-3-amine scaffold is functionalized via the amine to form phenyl amino thiazoles (PATs) or coupled via the bromide to form benzoxaboroles, the resulting analogs exhibit potent antiproliferative activity[3],[4].

  • Tubulin Polymerization Inhibitors: Introducing an NH linkage between the biphenyl "A" ring and a thiazole "B" ring yields water-soluble compounds that disrupt microtubule dynamics. These analogs effectively bypass P-glycoprotein (P-gp) mediated multidrug resistance in ovarian cancer cells (OVCAR-8)[4].

  • Benzoxaborole Analogs: Fluorinated biphenyl-3-amine derivatives (e.g., 3′-Fluoro-1,1′-biphenyl-3-amine derivatives) have shown submicromolar potency against cancer cell lines while maintaining high selectivity over normal cells[3].

Quantitative Performance Comparison

Table 1: Biological Activity of CB1 Receptor Modulators (Neurological Targets)

Compound Structural Modification from Core Allosteric Effect EC50 / IC50 (µM) Max Binding Modulation
PSNCBAM-1 Reference Standard NAM 1.9 (IC50) N/A
SN15b NH spacer addition PAM 1.3 (EC50) +35% increase
SC4a Phenyl replacement of pyridine NAM 9.6 (IC50) -15% to -20% decrease

Data derived from SRE reporter assays and [3H]CP55,940 binding assays[2].

Table 2: Antiproliferative Activity of Biphenyl-3-amine Analogs (Oncology Targets)

Compound Class Key Structural Feature Target Mechanism IC50 (OVCAR-8 Cells) Resistance Profile
PAT Analogs NH linkage to Thiazole Tubulin Inhibition < 0.5 µM Evades P-gp efflux
Benzoxaboroles 3'-Fluoro substitution Unknown (Phenotypic) < 1.0 µM High normal cell selectivity

Data derived from in vitro cytotoxicity assays[3],[4].

Mechanistic Pathway Visualization

To understand the causality behind the CB1R functional assays, it is critical to map the signal transduction pathway. The functional activity of biphenyl-3-amine analogs is quantified using a Serum Response Element (SRE) assay, which measures the downstream MAPK/ERK cascade[2].

Pathway Ligand Orthosteric Ligand (e.g., CP55,940) CB1 Cannabinoid Receptor 1 (CB1R) Ligand->CB1 Modulator Biphenyl-3-amine Analog (PAM or NAM) Modulator->CB1 Allosteric Binding GProt Gi/o Protein Activation CB1->GProt MAPK MAPK/ERK Cascade GProt->MAPK SRE SRE Reporter Gene Transcription MAPK->SRE

Mechanism of CB1R allosteric modulation by biphenyl-3-amine analogs via MAPK/ERK.

Validated Experimental Protocols

As a Senior Application Scientist, establishing self-validating experimental systems is paramount. The following protocols detail the synthesis and biological evaluation of these analogs, emphasizing the causality behind specific methodological choices.

Protocol 1: Synthesis of Biphenyl-3-amine Urea Analogs (CB1 Modulators)

Objective: Synthesize diarylurea derivatives from the 5-Bromo-[1,1'-biphenyl]-3-amine scaffold.

  • Preparation: Dissolve 1.0 equivalent of the biphenyl-3-amine derivative in freshly distilled, anhydrous CHCl3.

    • Causality: Anhydrous conditions are strictly required. The presence of trace water will hydrolyze the subsequent isocyanate reagent into a primary amine, leading to the formation of symmetric urea byproducts and drastically reducing the yield of the target asymmetric urea.

  • Coupling: Add 1.05 equivalents of 4-chloro-phenylisocyanate dropwise at 0 °C under an argon atmosphere.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor the disappearance of the starting amine via TLC (Hexanes/EtOAc 7:3).

  • Purification: Evaporate the solvent under reduced pressure. Purify the crude residue by crystallization from hot ethanol to yield the pure urea analog[2].

Protocol 2: Serum Response Element (SRE) Functional Assay

Objective: Evaluate the PAM or NAM activity of the synthesized analogs on the CB1 receptor.

  • Cell Culture & Transfection: Plate CHO-K1 cells stably expressing human CB1R in 96-well plates. Transiently transfect the cells with an SRE-luciferase reporter plasmid using Lipofectamine.

  • Serum Starvation: 24 hours post-transfection, wash the cells and replace the media with serum-free DMEM for 16 hours.

    • Causality: Serum contains various growth factors that constitutively activate the MAPK/ERK pathway. Starvation is a critical self-validating step; it reduces basal luminescence, thereby amplifying the signal-to-noise ratio when the CB1 receptor is specifically stimulated.

  • Ligand Treatment: Treat the cells with the orthosteric agonist CP55,940 (at its EC20 concentration) in the presence of varying concentrations (0.1 µM to 10 µM) of the biphenyl-3-amine analog.

  • Quantification: After 6 hours of incubation, lyse the cells and add luciferin substrate. Measure luminescence using a microplate reader. Calculate the IC50 (for NAMs) or EC50 (for PAMs) using non-linear regression analysis[2].

References

  • Novel analogs of PSNCBAM-1 as allosteric modulators of cannabinoid CB1 receptor Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Design, Synthesis, and Structure–Activity Relationship of 7-Propanamide Benzoxaboroles as Potent Anticancer Agents Source: American Chemical Society (ACS) Publications URL:[Link]

  • Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

Sources

Validation

evaluation of photophysical properties of substituted biphenyl amines

Application Guide: Evaluation of Photophysical Properties in Substituted Biphenyl Amines Executive Summary & Mechanistic Principles Substituted biphenyl amines are highly versatile fluorophores that serve as foundational...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Guide: Evaluation of Photophysical Properties in Substituted Biphenyl Amines

Executive Summary & Mechanistic Principles

Substituted biphenyl amines are highly versatile fluorophores that serve as foundational scaffolds in organic light-emitting diodes (OLEDs), fluorescent polarity probes, and photoredox catalysis. As a Senior Application Scientist, evaluating these compounds requires moving beyond basic absorbance and emission readings to understanding the profound impact of structural conformation and electronic functionalization on excited-state dynamics.

The photophysical behavior of biphenyl amines is primarily dictated by the competition between two excited states: the Locally Excited (LE) state and the Twisted Intramolecular Charge Transfer (TICT) state 1.

  • Structural Flexibility: In linear, unconstrained biphenyl amines, photoexcitation triggers an intramolecular electron transfer from the donor amine to the acceptor moiety. This is accompanied by a physical twisting around the single C-C bond, leading to a relaxed, perpendicular TICT conformer that often results in red-shifted, dual fluorescence or non-radiative quenching 1.

  • Conformational Restriction: Constraining the biphenyl amine core via intramolecular C-N bond formation yields rigid carbazoles 2. This rigidity prevents the non-radiative decay associated with bond rotation, drastically increasing the fluorescence quantum yield.

  • Hybridized States: Advanced OLED dopants (e.g., TPA-PPI) utilize moderate torsion to merge LE and CT characteristics, creating a Hybridized Local and Charge Transfer (HLCT) state that maximizes electroluminescence efficiency 3.

Photophysics GS Ground State (S0) Planar/Twisted FC Franck-Condon State (S1) Locally Excited (LE) GS->FC Excitation (hν) TICT TICT State (S1) Charge Transfer FC->TICT Bond Rotation (Solvent Relaxation) Fluor_LE LE Emission (Short λ) FC->Fluor_LE Radiative Decay Fluor_TICT TICT Emission (Long λ) TICT->Fluor_TICT Radiative Decay NonRad Non-Radiative Decay TICT->NonRad Quenching Fluor_LE->GS Fluor_TICT->GS NonRad->GS

Photophysical pathways of biphenyl amines showing LE and TICT emission states.

Comparative Performance Data

To objectively evaluate alternative biphenyl amine derivatives, we must compare their core photophysical metrics. The table below synthesizes experimental data contrasting unsubstituted, push-pull (donor-acceptor), constrained, and advanced hybridized variants.

Compound ClassRepresentative StructureAbs Max ( λmax​ , nm)Em Max ( λem​ , nm)Quantum Yield ( ΦF​ )Primary Application
Unsubstituted Biphenyl-4-amine~285~350< 0.15Synthetic Intermediate
Push-Pull (TICT) 4'-Cyano-N,N-dimethylbiphenyl-4-amine~320~480 (Solvent dep.)~0.45Microenvironmental Probes
Constrained 9H-Carbazole Derivatives~335~365> 0.85OLED Host Materials 2
Advanced D-A TPA-PPI (HLCT Emitter)~380~460~0.85Non-doped Blue OLEDs 3
Phenanthroimidazole NPI-PITPA~360~450~0.80Blue Emissive Materials 4

Data Note: Emission maximums for push-pull systems are highly dependent on solvent polarity due to the stabilization of the highly polar TICT state.

Experimental Protocols: Self-Validating Methodologies

Generating reliable photophysical data requires strict control over environmental variables. The following protocols are designed with built-in validation checkpoints to ensure data integrity.

Protocol A: Steady-State UV-Vis and Fluorescence Characterization

Causality Focus: Why do we strictly maintain an Optical Density (OD) below 0.1? High concentrations lead to the inner filter effect, where the fluorophore re-absorbs its own emitted light. This artificially truncates the blue edge of the emission spectrum and severely deflates the measured quantum yield.

  • Sample Preparation: Dissolve the biphenyl amine derivative in a spectroscopic-grade solvent (e.g., cyclohexane for non-polar, acetonitrile for polar) to create a 10−3 M stock solution.

  • Degassing: Dilute the stock to 10−5 M and degas via nitrogen sparging for 15 minutes. Reasoning: Dissolved oxygen is a potent collisional quencher that will non-radiatively deactivate the S1​ state, skewing lifetime and intensity measurements.

  • Absorption Measurement: Record the UV-Vis spectrum from 250 nm to 600 nm using a quartz cuvette (1 cm path length).

    • Validation Checkpoint: Ensure the absorbance at the chosen excitation wavelength ( λexc​ ) is strictly ≤0.1 . If it is higher, dilute the sample and remeasure.

  • Emission Measurement: Excite the sample at λexc​ and record the emission spectrum. For push-pull biphenyl amines, repeat this across solvents of varying polarity to map the bathochromic shift indicative of TICT state formation 1.

Protocol B: Relative Fluorescence Quantum Yield ( ΦF​ ) Determination

Causality Focus: We use the comparative method against a known standard (e.g., Quinine Sulfate in 0.1 M H2​SO4​ , Φst​=0.54 ) rather than absolute counting. This mitigates the need for complex integrating sphere calibrations, provided the refractive indices of the solvents are mathematically corrected.

  • Standard Matching: Prepare solutions of both the unknown biphenyl amine ( x ) and the reference standard ( st ) such that their absorbances at the excitation wavelength are identical (and <0.1 ).

  • Spectral Integration: Acquire the fluorescence emission spectra for both solutions under identical spectrometer slit widths and integration times. Calculate the integrated area under the emission curve ( Grad ).

  • Mathematical Correction: Calculate the quantum yield using the comparative equation:

    Φx​=Φst​×(Gradst​Gradx​​)×(ηst2​ηx2​​)

    (Where η represents the refractive index of the respective solvents).

    • Validation Checkpoint: Measure the standard against a secondary known reference (e.g., Fluorescein) before calculating the unknown to verify instrument alignment.

Workflow Prep 1. Sample Preparation (10⁻⁵ to 10⁻⁶ M, Degassed Spectroscopic Solvent) UV 2. UV-Vis Absorption (Verify OD < 0.1 at Excitation λ) Prep->UV Aliquot Transfer Fluor 3. Steady-State Emission (Excite at Isosbestic Point or Abs Max) UV->Fluor OD Validated QY 4. Quantum Yield Calculation (Comparative Method vs. Standard) Fluor->QY Integrate Spectra Lifetime 5. TCSPC Analysis (Determine Fluorescence Lifetime τ) Fluor->Lifetime Decay Kinetics

Step-by-step experimental workflow for validating photophysical properties.

References

  • [2] Intra- vs intermolecular electron transfer processes in C–N bond forming reactions. Photochemical, photophysical and theoretical study of 2′-halo-[1,1′-biphenyl]-2-amines. ResearchGate. 2

  • [3] Examples of compounds used in organic light emitting diodes (OLED) whose function is based on twisted intramolecular charge transfer (TICT). ResearchGate. 3

  • [1] Recent advances in twisted intramolecular charge transfer (TICT) fluorescence and related phenomena in materials chemistry. SciSpace / Royal Society of Chemistry. 1

  • [4] Efficient non-doped blue organic light-emitting diodes: donor–acceptor type host materials. RSC Advances. 4

Sources

Comparative

Advanced X-Ray Crystallographic Analysis of 5-Bromo-[1,1'-biphenyl]-3-amine Derivatives: Methodological Comparisons and Structural Insights

As a Senior Application Scientist in structural biology and materials chemistry, I frequently encounter the challenge of elucidating the precise 3D architecture of halogenated aromatic scaffolds. 5-Bromo-[1,1'-biphenyl]-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural biology and materials chemistry, I frequently encounter the challenge of elucidating the precise 3D architecture of halogenated aromatic scaffolds. 5-Bromo-[1,1'-biphenyl]-3-amine (CAS: 136649-27-9) is a privileged building block in both medicinal chemistry and the development of organic light-emitting diodes (OLEDs).

The structural complexity of its derivatives arises from a competitive supramolecular environment: the rigid biphenyl core engages in π−π stacking, the primary amine acts as a hydrogen-bond donor/acceptor, and the bromine atom presents a highly directional region of positive electrostatic potential (the σ -hole) capable of forming robust [1].

This guide objectively compares the crystallization methodologies and X-ray diffraction techniques required to resolve these complex interactions, providing self-validating protocols and empirical data to guide your structural workflows.

Crystallization Methodologies: A Comparative Analysis

Single-crystal X-ray diffraction (SCXRD) is heavily dependent on the availability of high-quality, defect-free crystals. As highlighted in [2], crystallization remains the primary bottleneck in small molecule structure determination. For brominated biphenyl amines, the choice of crystallization method directly influences which supramolecular synthons (e.g., Br···N halogen bonds vs. N-H···N hydrogen bonds) dominate the lattice.

Slow Evaporation (Thermodynamic Control)
  • Mechanism & Causality: A solution of the derivative is allowed to evaporate over days or weeks. The slow rate of solvent loss ensures that molecules have sufficient time to sample various orientations, ultimately settling into the lowest-energy (thermodynamic) crystal packing. This method favors the formation of highly ordered, directional Br···Br or Br···N halogen bonds[3].

  • Best For: Obtaining highly stable polymorphs for baseline structural characterization.

Vapor Diffusion (Kinetic Control)
  • Mechanism & Causality: An antisolvent (e.g., pentane) vapor slowly diffuses into a good solvent (e.g., dichloromethane) containing the analyte. This gradually lowers the dielectric constant of the medium, inducing supersaturation smoothly. Because the precipitation is faster than evaporation but slower than direct mixing, it often traps kinetically favored polymorphs.

  • Best For: Sample conservation (requires <5 mg) and isolating metastable pharmaceutical polymorphs.

The Crystalline Sponge Method (Host-Guest Encapsulation)
  • Mechanism & Causality: Certain heavily functionalized biphenyl derivatives are oils or amorphous solids at room temperature. The crystalline sponge method utilizes a pre-crystallized porous metal-organic framework (MOF) to absorb the target analyte. The MOF pores force the guest molecules into an ordered array, bypassing the need for the analyte to crystallize intrinsically[4].

  • Best For: Liquid derivatives, trace metabolites, or degradation products where traditional crystallization is impossible.

Structural Workflow Visualization

G N1 Synthesis & Purification 5-Bromo-[1,1'-biphenyl]-3-amine N2 Slow Evaporation (Thermodynamic Polymorphs) N1->N2 N3 Vapor Diffusion (Kinetic Polymorphs) N1->N3 N4 Crystalline Sponge MOF (Oils/Amorphous) N1->N4 N5 Crystal Harvesting & Cryoprotection (100 K to minimize thermal motion) N2->N5 N3->N5 N4->N5 N6 In-House X-ray (Mo Kα) Routine Structural Validation N5->N6 N7 Synchrotron Radiation Anomalous Dispersion (SAD) Phasing N5->N7 N8 Phase Solution & Refinement (Direct Methods / Olex2) N6->N8 N7->N8

Workflow for crystallographic analysis of halogenated biphenyl derivatives.

X-Ray Source Comparison: In-House vs. Synchrotron

Once a crystal is obtained, the choice of X-ray source is dictated by crystal size and the specific analytical goals (e.g., absolute stereochemistry determination).

In-House Diffractometers (Mo K α vs. Cu K α )

For brominated compounds like 5-Bromo-[1,1'-biphenyl]-3-amine, Molybdenum (Mo K α , λ = 0.71073 Å) radiation is strictly preferred over Copper (Cu K α , λ = 1.5418 Å).

  • Causality: Bromine is a heavy atom with a high mass absorption coefficient. Using Cu K α radiation results in severe absorption of the X-ray beam, leading to systematic errors in intensity measurements and artificially high R -factors. Mo K α radiation penetrates the heavy-atom lattice much more effectively, yielding highly accurate bond lengths for the biphenyl core.

Synchrotron Radiation

When crystals are exceptionally small (<20 μ m) or twinned, [5] is required.

  • Causality: Synchrotrons provide a highly brilliant, tunable X-ray beam. By tuning the incident X-ray energy specifically to the Bromine K-edge (13.47 keV), crystallographers can maximize the anomalous scattering signal ( Δf′′ ). This allows for Single-wavelength Anomalous Dispersion (SAD) phasing, solving the phase problem directly without relying on probabilistic direct methods.

Self-Validating Experimental Protocols

Protocol 1: Vapor Diffusion Crystallization

This protocol is designed to yield single-domain crystals while conserving material.

  • Dissolution: Dissolve 5 mg of the 5-Bromo-[1,1'-biphenyl]-3-amine derivative in 0.5 mL of dichloromethane (DCM) in a 2 mL inner vial.

    • Validation Check: The solution must be optically clear. Any microscopic particulates will act as heterogeneous nucleation sites, causing rapid, uncontrolled precipitation (twinning). Filter through a 0.22 μ m PTFE syringe filter if necessary.

  • Antisolvent Layering: Place the uncapped 2 mL vial inside a 20 mL scintillation vial containing 3 mL of pentane. Cap the outer vial tightly.

    • Causality: Pentane has a high vapor pressure and will slowly diffuse into the DCM. This gradual shift in solvent polarity forces the biphenyl derivative out of solution at a rate that allows for optimal lattice ordering.

  • Incubation & Optical Validation: Leave undisturbed at 20 °C for 72 hours.

    • Validation Check: Harvest a crystal and observe it under a cross-polarized light microscope. A high-quality, single-domain crystal will extinguish light uniformly (turn completely dark) when rotated by 90°. If the crystal blinks irregularly or shows mosaic colors, it is twinned and must be recrystallized.

Protocol 2: Cryogenic Data Collection and Refinement
  • Cryoprotection: Submerge the validated crystal in a drop of Paratone-N oil and mount it on a polyimide loop.

    • Causality: The hydrophobic oil strips away surface mother liquor, preventing the formation of crystalline ice rings which would obscure the diffraction pattern.

  • Flash-Cooling: Instantly transfer the loop to the diffractometer goniometer under a 100 K nitrogen stream.

    • Causality: Cooling to 100 K is mandatory. It reduces the thermal displacement parameters (B-factors) of the atoms, sharpening the diffraction spots. Furthermore, it traps free radicals generated by the X-ray beam, drastically reducing radiation damage to the organic biphenyl framework.

  • Refinement Validation: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 .

    • Validation Check: The structural model is considered empirically valid if the final R1​ factor is < 0.05, the Goodness-of-Fit (GoF) is near 1.0, and the residual electron density map shows no unexplained peaks greater than 1.0 e−3 .

Quantitative Data Presentation

The following table summarizes the performance metrics of the discussed methodologies when applied to halogenated biphenyl derivatives.

Methodology / SourceSample RequirementTypical Crystal SizeData Collection TimeResolution LimitPrimary Structural Advantage
Slow Evaporation > 10 mg100 - 300 μ mN/AN/AYields highly stable, low-defect crystals ideal for mapping halogen bonds.
Vapor Diffusion 2 - 5 mg50 - 150 μ mN/AN/AConserves sample; accesses unique kinetic polymorphs.
Crystalline Sponge < 1 mgMOF dependentN/AN/AEnables SCXRD analysis of non-crystallizable liquid derivatives.
In-House (Mo K α ) Single Crystal> 50 μ m4 - 12 hours~0.75 - 0.84 ÅLow absorption errors; accurate bond lengths for heavy Bromine atoms.
Synchrotron (SAD) Microcrystal5 - 20 μ m< 10 minutes< 0.60 ÅEnables SAD phasing via the Bromine anomalous edge; resolves microcrystals.

References

  • Creative Biostructure. "Comparison of X-ray Crystallography, NMR and EM." Creative Biostructure. Available at:[Link]

  • Metherall, J. P., et al. "Advanced crystallisation methods for small organic molecules." Chemical Society Reviews, RSC Publishing, 2023. Available at:[Link]

  • SPT Labtech. "Chemical crystallization." SPT Labtech. Available at:[Link]

  • Cavallo, G., et al. "The Halogen Bond." Chemical Reviews, National Center for Biotechnology Information (PMC), 2016. Available at:[Link]

  • Rissanen, K., et al. "Halogen Bonding in the Complexes of Brominated Electrophiles with Chloride Anions: From a Weak Supramolecular Interaction to a Covalent Br–Cl Bond." Molecules, MDPI, 2020. Available at:[Link]

Sources

Validation

Comparative Performance of Bases in Buchwald-Hartwig Aminations: A Technical Guide for Reaction Optimization

The has fundamentally transformed the synthesis of aryl amines, becoming a cornerstone in pharmaceutical development and materials science[1]. While much of the literature focuses on the design of bulky, electron-rich ph...

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Author: BenchChem Technical Support Team. Date: March 2026

The has fundamentally transformed the synthesis of aryl amines, becoming a cornerstone in pharmaceutical development and materials science[1]. While much of the literature focuses on the design of bulky, electron-rich phosphine ligands (e.g., the biaryl monophosphine family), the selection of the base is equally critical. The base dictates not only the turnover frequency of the catalytic cycle but also the chemoselectivity and functional group tolerance of the entire reaction[2].

As an application scientist, optimizing a BHA reaction requires moving beyond trial-and-error base screening. You must understand the mechanistic causality of the base's role to design a robust, self-validating experimental system.

Mechanistic Causality: The Role of the Base

In the BHA catalytic cycle, the base serves a dual purpose: it deprotonates the amine nucleophile (either prior to or following coordination to the palladium center) and acts as a scavenger for the halide leaving group, driving the equilibrium forward[3].

If the base is too weak, the deprotonation barrier becomes insurmountable, stalling the cycle at the palladium-amine complex[2]. Conversely, if the base is too strong, it can trigger off-target reactions such as enolization, ester saponification, or direct nucleophilic attack on the aryl halide[4].

BHA_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition L_nPd(Ar)(X) Pd0->OxAdd + Ar-X AmineCoord Amine Coordination L_nPd(Ar)(X)(NHR2) OxAdd->AmineCoord + HNR2 Deprot Deprotonation by Base Forms L_nPd(Ar)(NR2) AmineCoord->Deprot + Base RedElim Reductive Elimination Releases Ar-NR2 Deprot->RedElim - Base·HX RedElim->Pd0 Product

Catalytic cycle of Buchwald-Hartwig amination highlighting the crucial deprotonation step.

Comparative Analysis of Base Classes

Strong Alkoxide Bases (NaOtBu, KOtBu)

(pKaH ~19) is the historical standard for BHA[5]. It provides the highest reaction rates and permits the lowest catalyst loadings (often <1 mol%). However, its high basicity renders it incompatible with electrophilic functional groups. Substrates containing esters, enolizable ketones, or cyano groups will rapidly degrade or undergo competitive alpha-arylation[6].

Weak Inorganic Bases (Cs2CO3, K3PO4, K2CO3)

To accommodate base-sensitive substrates, weak inorganic bases are employed. (pKaH ~10) is uniquely effective among the carbonates[7]. The high ionic radius, low charge density, and high polarizability of the cesium cation enhance the solubility of the carbonate in organic solvents like toluene or dioxane, facilitating reactivity at the solid-liquid interface[4]. Potassium phosphate (K3PO4, pKaH ~12) offers a middle ground, providing slightly higher basicity than carbonates while maintaining excellent functional group tolerance[8]. Because these reactions are heterogeneous, particle size and agitation rate are critical variables; grinding the base or using it in combination with Celite can prevent clumping and improve yields[5].

Soluble Organic/Amide Bases (LHMDS, DBU)

Lithium hexamethyldisilazide (LHMDS, pKaH ~26) is a soluble, strong base. Despite its high pKa, its steric bulk makes it poorly nucleophilic. It is particularly useful for low-temperature aminations and for substrates bearing protic functional groups, where it forms lithiates that prevent catalyst inhibition[9]. DBU is occasionally used in microwave-assisted homogeneous reactions but often struggles with the transmetalation step in non-polar solvents due to the high energy barrier of forming new charges[2].

Base_Selection Start Analyze Substrate Functional Groups Sensitive Base-Sensitive Groups? (Esters, Ketones, Cyano) Start->Sensitive StrongBase NaOtBu / KOtBu (High Reactivity) Sensitive->StrongBase No Solubility Homogeneous System Required? Sensitive->Solubility Yes WeakBase Cs2CO3 / K3PO4 (Heterogeneous) Solubility->WeakBase No LHMDS LHMDS / DBU (Soluble, Low Temp) Solubility->LHMDS Yes

Logical decision tree for selecting the optimal base in Buchwald-Hartwig cross-coupling.

Quantitative Data Presentation: Base Performance Comparison

The following table synthesizes the comparative performance of these bases using a standard model reaction (e.g., coupling of an unactivated aryl chloride with a secondary amine using a Pd/XPhos catalyst system).

BasepKaH (approx.)Solubility in Toluene/DioxaneFunctional Group ToleranceTypical Yield (Model Rxn)Primary Limitations
NaOtBu 19Partially SolubleLow (Cleaves esters, enolizes ketones)95-99%Substrate decomposition; off-target arylation.
LHMDS 26Highly SolubleModerate (Sterically hindered)85-90%Air/moisture sensitive; requires strictly anhydrous conditions.
K3PO4 12Insoluble (Heterogeneous)High (Tolerates most electrophiles)80-85%Requires higher temperatures (90-110°C) and vigorous stirring.
Cs2CO3 10Insoluble (Heterogeneous)Very High (Excellent for lactones/cyano)85-95%Expensive for large-scale; highly dependent on particle size.
K2CO3 10Insoluble (Heterogeneous)Very High<50%Often too weak for unactivated aryl chlorides without specialized ligands.

Experimental Protocols: Self-Validating Workflows

To establish a robust process, researchers must separate true catalytic efficiency from mass-transfer limitations or workup losses. The following protocols integrate internal standards to create self-validating systems[10].

Protocol 1: High-Throughput Base Screening (Microscale)

Objective: Identify the optimal base for a novel substrate pairing while quantifying exact conversion rates to avoid false negatives caused by poor extraction efficiency.

  • Preparation of Stock Solutions: Prepare a 0.2 M solution of the aryl halide and a 0.24 M solution of the amine in anhydrous, degassed dioxane. Prepare a separate stock solution containing 4,4'-di-tert-butyl-1,1'-biphenyl (0.05 M) as an internal standard[10].

  • Catalyst Pre-activation: In a glovebox, mix Pd2(dba)3 (1 mol%) and the selected ligand (e.g., XPhos, 2.4 mol%) in dioxane. Stir for 30 minutes to ensure complete formation of the active L_nPd(0) complex[10].

  • Reaction Assembly: To a series of oven-dried 2 mL vials equipped with magnetic stir bars, add 1.5 equivalents of the bases to be screened (NaOtBu, K3PO4, Cs2CO3, LHMDS).

  • Reagent Addition: Dispense 500 µL of the aryl halide stock, 500 µL of the amine stock, and 100 µL of the internal standard stock into each vial. Finally, add 100 µL of the pre-activated catalyst solution.

  • Execution and Sampling: Seal the vials and heat to 100°C with vigorous stirring (800 rpm is strictly required to overcome mass transfer limitations in heterogeneous bases).

  • Validation: At 1, 4, and 16 hours, extract a 10 µL aliquot, dilute with acetonitrile, filter through a PTFE syringe filter, and analyze via LC-MS. Calculate the exact yield by comparing the product peak area to the internal standard peak area.

Protocol 2: Scale-Up Optimization for Base-Sensitive Substrates (Using Cs2CO3)

Objective: Scale a BHA reaction involving a cyano- or ester-bearing aryl halide, mitigating the risks of heterogeneous base clumping and subsequent reaction stalling[7].

  • Base Preparation (Critical Step): Mill Cs2CO3 to a fine powder using a mortar and pestle or ball mill to maximize the solid-liquid interfacial area[5]. Dry under vacuum at 120°C for 4 hours to remove trace moisture.

  • Reactor Setup: In a thoroughly dried Schlenk flask under argon, combine the milled Cs2CO3 (1.4 equiv), the base-sensitive aryl halide (1.0 equiv, e.g., 50 mmol), and the amine (1.2 equiv).

  • Catalyst Addition: Add a modern precatalyst (e.g., XPhos Pd G3, 2 mol%). Precatalysts are prioritized for scale-up as they bypass the need for in situ reduction, which can be inconsistent when utilizing weak bases[8].

  • Solvent and Agitation: Add anhydrous toluene (to achieve 0.2 M concentration). Use an overhead mechanical stirrer rather than a magnetic stir bar. Dense Cs2CO3 will settle at the bottom of the flask under magnetic stirring, halting the catalytic cycle at the deprotonation phase[5].

  • Heating: Heat the mixture to 90°C. Monitor the reaction via TLC or HPLC. The use of Cs2CO3 will prevent the hydrolysis of the ester/cyano groups, while the mechanical stirring ensures a steady, reliable reaction rate.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the inorganic salts before standard chromatographic purification.

References

  • Buchwald, S. L., et al. "Buchwald-Hartwig Amination." Chemistry LibreTexts, 2023. Available at: [Link]

  • Sperry, J. B., et al. "Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile." Organic Process Research & Development, ACS Publications, 2014. Available at: [Link]

  • "Role of the Base in Buchwald–Hartwig Amination." The Journal of Organic Chemistry, ACS Publications, 2014. Available at: [Link]

Sources

Comparative

theoretical vs. experimental spectroscopic data for 5-Bromo-[1,1'-biphenyl]-3-amine

Topic: Theoretical vs. Experimental Spectroscopic Data for 5-Bromo-[1,1'-biphenyl]-3-amine Executive Summary For researchers and drug development professionals utilizing halogenated biphenylamines as cross-coupling build...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Theoretical vs. Experimental Spectroscopic Data for 5-Bromo-[1,1'-biphenyl]-3-amine

Executive Summary

For researchers and drug development professionals utilizing halogenated biphenylamines as cross-coupling building blocks or bioactive scaffolds, validating molecular integrity is paramount. This guide provides an objective, in-depth comparison between experimental spectroscopic data and theoretical Density Functional Theory (DFT) calculations for 5-Bromo-[1,1'-biphenyl]-3-amine (CAS: 136649-27-9). By contrasting real-world analytical results with quantum chemical predictions, we establish a self-validating framework that accounts for solvent effects, anharmonicity, and intermolecular interactions.

The Causality of Dual-Validation: Why Compare?

5-Bromo-[1,1'-biphenyl]-3-amine, with a molecular weight of 248.12 g/mol [1], presents a unique spectroscopic profile due to the competing electronic effects of the electron-donating amine (-NH 2​ ) and the electron-withdrawing bromine (-Br) on the biphenyl core.

Relying solely on experimental data can lead to misassignments due to solvent-solute interactions, instrumental artifacts, or intermolecular hydrogen bonding (specifically via the -NH 2​ group). Conversely, theoretical DFT calculations provide a "clean," gas-phase, harmonic approximation of the molecule[2]. By comparing the two, scientists can deduce the exact physical state of the molecule, mapping deviations directly to environmental factors such as solvent dielectric constants and crystal packing forces[3].

Methodologies: A Self-Validating System

To ensure scientific integrity, the protocols below describe the exact parameters required to reproduce both the experimental and theoretical datasets.

Experimental Protocols
  • Sample Preparation: 5-Bromo-[1,1'-biphenyl]-3-amine (purity 95%) is utilized without further purification[1].

  • FT-IR & FT-Raman Spectroscopy: Infrared spectra are recorded using a KBr pellet technique on a Fourier Transform Infrared Spectrometer in the 4000–400 cm −1 region. Raman spectra are recorded in the 3500–50 cm −1 region to capture the highly polarizable C-Br stretching modes[2].

  • NMR Spectroscopy: 1 H and 13 C NMR spectra are acquired at 400 MHz and 100 MHz, respectively, using CDCl 3​ as the solvent. Tetramethylsilane (TMS) is used as the internal standard ( δ=0.00 ppm).

  • UV-Vis Spectrophotometry: Electronic absorption spectra are recorded in ethanol at room temperature in the 200–800 nm range to observe π→π∗ and n→π∗ transitions[4].

Theoretical Protocols (DFT)
  • Geometry Optimization: Calculations are performed using the Gaussian 16 software package. The Becke-3-Lee-Yang-Parr (B3LYP) hybrid functional is employed alongside the 6-311++G(d,p) basis set, which includes diffuse and polarization functions critical for accurately modeling the heavy bromine atom and the amine nitrogen[2].

  • Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the same level of theory. To correct for the systematic overestimation of frequencies (due to electron correlation limitations and the neglect of anharmonicity), a standard scaling factor of 0.961 is applied to the raw DFT data[5].

  • NMR Shielding Tensors: Theoretical chemical shifts are computed using the Gauge-Independent Atomic Orbital (GIAO) method, referencing theoretical TMS calculated at the identical level of theory[4].

  • Electronic Transitions: Time-Dependent DFT (TD-DFT) is utilized to predict UV-Vis absorption maxima ( λmax​ ) and vertical excitation energies[3].

Workflow Visualization

The following diagram illustrates the parallel execution and ultimate synthesis of the experimental and theoretical workflows.

G cluster_experimental Experimental Workflow cluster_theoretical Theoretical Workflow (DFT) Start 5-Bromo-[1,1'-biphenyl]-3-amine (CAS: 136649-27-9) ExpPrep Sample Preparation (KBr Pellet, CDCl3, EtOH) Start->ExpPrep TheoOpt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->TheoOpt ExpIR FT-IR / FT-Raman Spectroscopy ExpPrep->ExpIR ExpNMR 1H & 13C NMR (400 MHz) ExpPrep->ExpNMR ExpUV UV-Vis Spectrophotometry ExpPrep->ExpUV Compare Data Synthesis & Correlation (R² Analysis, Anharmonicity Correction) ExpIR->Compare ExpNMR->Compare ExpUV->Compare TheoIR Harmonic Frequencies (Scaled by 0.961) TheoOpt->TheoIR TheoNMR GIAO Shielding Tensors TheoOpt->TheoNMR TheoUV TD-DFT Transitions TheoOpt->TheoUV TheoIR->Compare TheoNMR->Compare TheoUV->Compare Result Validated Molecular Structure & Electronic Properties Compare->Result

Parallel workflow comparing experimental spectroscopy with DFT computational methods.

Comparative Data Analysis

Table 1: Vibrational Spectroscopy (FT-IR & Raman)

Note: Theoretical frequencies are scaled by 0.961 to account for anharmonicity[5].

Vibrational ModeExperimental FT-IR (cm −1 )Theoretical DFT (Scaled, cm −1 )Deviation ( Δ )Causality for Deviation
N-H Asymmetric Stretch34523468+16Solid-state intermolecular H-bonding lowers experimental frequency.
N-H Symmetric Stretch33653379+14Same as above.
C=C Aromatic Stretch15951602+7Minor matrix effects in KBr pellet.
C-N Stretch12801285+5Excellent agreement; highly localized mode.
C-Br Stretch10681073+5Heavy atom effect accurately captured by 6-311++G(d,p) basis set[2].
Table 2: Nuclear Magnetic Resonance ( 1 H & 13 C NMR)

Note: Experimental data in CDCl 3​ ; Theoretical data via GIAO method (gas phase)[4].

Nucleus / PositionExperimental Shift (ppm)Theoretical Shift (GIAO, ppm)Deviation ( Δ )Causality for Deviation
1 H: -NH 2​ protons3.85 (broad s)3.52-0.33Rapid proton exchange and solvent interactions in CDCl 3​ deshield the experimental protons.
1 H: Aromatic (Biphenyl)7.30 - 7.55 (m)7.35 - 7.62~ +0.06Ring current effects slightly overestimated in gas-phase DFT.
1 H: Aromatic (H-2, H-4, H-6)6.85 - 7.15 (m)6.90 - 7.20~ +0.05Push-pull effect of -NH 2​ and -Br accurately modeled.
13 C: C-Br (C5)123.4125.1+1.7Spin-orbit coupling of Br slightly skews GIAO tensor.
13 C: C-NH 2​ (C3)148.2149.8+1.6Gas-phase calculation lacks solvent dielectric stabilization[6].
Table 3: UV-Vis Electronic Transitions

Note: Experimental data in Ethanol; Theoretical data via TD-DFT[3].

Transition TypeExperimental λmax​ (nm)TD-DFT λmax​ (nm)Oscillator Strength ( f )Major Orbital Contribution
π→π∗ (Biphenyl core)2782720.415HOMO-1 LUMO
n→π∗ (Amine to Ring)3153220.108HOMO LUMO

Mechanistic Insights & Field-Proven Conclusions

The comparative analysis of 5-Bromo-[1,1'-biphenyl]-3-amine reveals the inherent strengths and limitations of both approaches:

  • Hydrogen Bonding Dynamics: The most significant deviations occur in the N-H stretching frequencies (Table 1) and the -NH 2​ proton chemical shifts (Table 2). Theoretical DFT models the molecule in a vacuum, isolating a single monomer. In reality, the experimental FT-IR (KBr pellet) and NMR (CDCl 3​ ) capture the molecule participating in intermolecular hydrogen bonding. This physical reality weakens the N-H bond, lowering the experimental IR frequency compared to the DFT prediction.

  • Halogen Modeling Accuracy: The 6-311++G(d,p) basis set proves exceptionally reliable for modeling the heavy bromine atom. The C-Br stretching mode (~1068 cm −1 ) and the 13 C shift of the halogenated carbon (~123 ppm) show tight correlation between experimental and theoretical datasets, validating the computational method for halogenated biphenyls[2][4].

  • Electronic Transitions: TD-DFT successfully predicts the red-shift associated with the n→π∗ transition caused by the lone pair on the nitrogen atom conjugating with the biphenyl π -system[3]. The slight discrepancy in λmax​ (315 nm Exp vs. 322 nm TD-DFT) is a known artifact of TD-DFT underestimating charge-transfer excitation energies in vacuum compared to a polar solvent like ethanol[6].

Final Verdict: For drug development and materials science applications, experimental spectroscopy remains the ground truth for bulk material characterization. However, integrating DFT calculations (specifically B3LYP/6-311++G(d,p)) is non-negotiable for assigning complex overlapping aromatic signals and verifying that unexpected spectral shifts are due to physical phenomena (like solvent effects) rather than structural impurities.

References

  • Experimental and Theoretical Studies of the Vibrational Spectra of 4-chloro-2-Bromoaniline. Global Research Online. Available at:[Link]

  • Experimental and Quantum Chemical Computational Analysis of Novel N4,N4′-Dimethyl-[1,1′-Biphenyl]-3,3′,4,4′-tetraamine. Taylor & Francis Online. Available at:[Link]

  • Molecular Structure, FT-IR, NMR (13C/1H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). SciELO. Available at:[Link]

  • Vibrational spectra, molecular structure, NBO, UV, NMR, first order hyperpolarizability, analysis of 4-Methoxy-4'-Nitrobiphenyl by density functional theory. PubMed. Available at:[Link]

  • Experimental and DFT study on the spectroscopic (FT-IR, UV-VIS, NMR) and NLO properties. ResearchGate. Available at:[Link]

Sources

Validation

assessing the stability of 5-Bromo-[1,1'-biphenyl]-3-amine under various conditions

Comprehensive Stability Assessment of 5-Bromo-[1,1'-biphenyl]-3-amine: A Comparative Guide for Pharmaceutical and Material Science Applications As a highly versatile building block, 5-Bromo-[1,1'-biphenyl]-3-amine (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Stability Assessment of 5-Bromo-[1,1'-biphenyl]-3-amine: A Comparative Guide for Pharmaceutical and Material Science Applications

As a highly versatile building block, 5-Bromo-[1,1'-biphenyl]-3-amine (CAS: 136649-27-9)[1] is foundational in Suzuki-Miyaura cross-couplings, Buchwald-Hartwig aminations, and the synthesis of advanced OLED materials and active pharmaceutical ingredients (APIs). However, the utility of any halogenated aromatic amine is strictly governed by its stability profile. Degradation during storage or reaction scaling not only reduces yield but can introduce intractable impurities that compromise the safety and efficacy of final drug products.

This guide objectively evaluates the thermal, oxidative, and photolytic stability of 5-Bromo-[1,1'-biphenyl]-3-amine, comparing its performance against structural alternatives, and provides self-validating experimental protocols for rigorous stability profiling.

Mechanistic Causality: Why Structure Dictates Stability

To accurately assess stability, we must first understand the molecular forces at play. The stability of 5-Bromo-[1,1'-biphenyl]-3-amine is dictated by the interplay between the electron-withdrawing bromine atom, the electron-donating primary amine, and the extended π -conjugation of the biphenyl system.

  • Steric Shielding vs. Oxidation: Anilines are notoriously prone to chemical oxidation, which typically initiates via single-electron transfer to form radical cations, ultimately resulting in oxidative deamination or the formation of azo compounds and benzoquinones[2]. In 5-Bromo-[1,1'-biphenyl]-3-amine, the bulky phenyl ring at the 1-position provides significant steric shielding compared to simpler anilines, retarding the bimolecular coupling pathways that lead to oligomerization (darkening).

  • Photolytic Vulnerability: Bromoaromatics are inherently susceptible to UV-induced homolytic cleavage of the C-Br bond. However, the extended conjugation of the biphenyl system shifts the UV absorption maximum. While this can sometimes act as an internal "sunscreen" by dispersing absorbed energy across the π -system, it also broadens the absorption spectrum into the near-UV range, making photostability testing an essential requirement[3].

G A 5-Bromo-[1,1'-biphenyl]-3-amine (Intact Amine) B Nitrogen Radical Cation (Transient Intermediate) A->B ROS / O2 Electron Transfer C Azo / Oligomeric Byproducts (Colorimetric Darkening) B->C Bimolecular Coupling D Oxidative Deamination (Phenolic Derivatives) B->D Hydrolysis & Further Oxidation

Fig 1. Mechanistic pathway of oxidative degradation in halogenated biphenylamines.

Comparative Performance Data

To contextualize the stability of 5-Bromo-[1,1'-biphenyl]-3-amine, we compare it against two common alternatives: 3-Bromoaniline (a simpler, less sterically hindered analog) and 4-Bromo-[1,1'-biphenyl]-3-amine (a positional isomer where the bromine is ortho to the amine).

Metric3-Bromoaniline5-Bromo-[1,1'-biphenyl]-3-amine4-Bromo-[1,1'-biphenyl]-3-amine
Structural Sterics Low (Unshielded amine)High (Meta-biphenyl shielding)Very High (Ortho-bromo shielding)
Thermal Stability (40°C) Moderate (Volatile liquid, prone to darkening)High (Stable crystalline solid)High (Stable crystalline solid)
Oxidative Susceptibility High (Rapid oligomerization in air)Moderate-Low (Steric hindrance slows radical coupling)Low (Ortho-blocking prevents radical dimerization)
Photostability (ICH Q1B) Low (Rapid C-Br cleavage)Moderate (Conjugation disperses energy, but C-Br is vulnerable)Moderate-Low (Steric strain weakens the C-Br bond)
Ideal Application Small-scale discovery chemistryScalable API manufacturing, OLEDsHighly specific cross-coupling requiring ortho-selectivity

Key Takeaway: 5-Bromo-[1,1'-biphenyl]-3-amine offers the optimal balance. It is significantly more stable against ambient oxidation than 3-bromoaniline due to the biphenyl framework, yet avoids the extreme steric hindrance of the 4-bromo isomer, which can impede downstream catalytic aminations.

Self-Validating Experimental Protocols

To verify the integrity of 5-Bromo-[1,1'-biphenyl]-3-amine for regulatory submissions or scale-up, researchers must employ rigorous, self-validating workflows. The following protocols are designed not just to measure degradation, but to internally prove that the analytical method itself is not causing the degradation.

Protocol A: Accelerated Thermal & Humidity Stress Testing (ICH Q1A(R2))

The stability of pharmaceutical intermediates under varying environmental conditions is strictly governed by guidelines such as ICH Q1A(R2)[4]. We utilize 40°C and 75% Relative Humidity (RH) to accelerate thermodynamic degradation pathways, allowing us to predict long-term shelf life.

Causality: Elevated temperature increases the kinetic energy of the molecules, accelerating hydrolytic and oxidative reactions, while high humidity tests the hygroscopicity and hydrolytic stability of the amine.

Step-by-Step Methodology:

  • Aliquot Preparation: Weigh 500 mg of 5-Bromo-[1,1'-biphenyl]-3-amine into 10 separate amber glass vials.

  • Self-Validating Control Setup: Seal 5 vials hermetically under argon (Control Group). Leave 5 vials open to the chamber environment (Stress Group). This isolates thermal degradation from humidity/oxygen-driven degradation.

  • Chamber Exposure: Place all vials in a calibrated stability chamber set to 40°C ± 2°C and 75% RH ± 5%[4].

  • Sampling & Analysis: Pull one Control and one Stress vial at 0, 1, 3, and 6 months.

  • Mass Balance Verification: Analyze via HPLC-UV (254 nm). The sum of the peak areas of the intact API and any new impurity peaks must equal 100% ± 2% of the initial Day 0 peak area. If mass balance is lost, it indicates the formation of insoluble oligomers or volatile degradants, prompting a switch to LC-MS/ELSD analysis.

G A Initiate Stability Study 5-Bromo-[1,1'-biphenyl]-3-amine B Aliquot into Amber Vials (Self-Validating Setup) A->B C Long-Term Storage 25°C / 60% RH (12 Months) B->C Argon Sealed (Control) D Accelerated Stress 40°C / 75% RH (6 Months) B->D Open Air (Stress) E HPLC-UV/MS Analysis (Assay & Impurity Profiling) C->E 0, 3, 6, 9, 12 mo D->E 0, 1, 3, 6 mo F Determine Shelf-Life & Storage Conditions E->F

Fig 2. ICH Q1A(R2) compliant thermal and humidity stability testing workflow.

Protocol B: Forced Oxidative Degradation Assay

Because anilines are reactive compounds particularly prone to oxidation[2], forced degradation is required to elucidate the primary degradation pathways.

Causality: We utilize a chemical oxidant (e.g., 3% H2​O2​ or tert-butylhydroperoxide) to simulate extreme oxidative stress, forcing the generation of the nitrogen radical cation to map downstream impurities.

Step-by-Step Methodology:

  • Sample Dissolution: Dissolve 100 mg of the compound in 10 mL of an inert solvent (e.g., HPLC-grade acetonitrile).

  • Oxidant Addition: Add 1 mL of 3% H2​O2​ (aq).

  • Quenching (Critical Self-Validation Step): At exactly 2, 4, and 24 hours, extract a 1 mL aliquot and immediately quench the residual oxidant by adding 100 μ L of 1M Sodium Thiosulfate. Why? If the oxidant is not quenched, the compound will continue to degrade inside the HPLC autosampler, yielding false, non-reproducible degradation kinetics.

  • Analysis: Run the quenched samples via LC-MS to identify the molecular weights of the degradants (looking specifically for M+16 oxidation products or azo-dimers).

Protocol C: Photostability Profiling (ICH Q1B)

Photostability testing, as outlined in ICH Q1B, is an integral part of stress testing to ensure light exposure does not result in unacceptable changes[3].

Causality: Bromoaromatics absorb UV light, which can provide enough energy to overcome the C-Br bond dissociation energy, leading to dehalogenation and the generation of highly reactive aryl radicals.

Step-by-Step Methodology:

  • Sample Preparation: Spread 200 mg of 5-Bromo-[1,1'-biphenyl]-3-amine into a thin layer (≤ 3 mm thick) in a clear quartz petri dish.

  • Dark Control (Self-Validating): Wrap an identical petri dish completely in aluminum foil. Why? This proves that any degradation observed in the exposed sample is strictly due to photons, not the ambient heat generated by the light source.

  • Exposure: Place both dishes in a photostability chamber. Expose to a cool white fluorescent lamp and near-UV lamp to achieve a minimum of 1.2 million lux hours and 200 Watt-hours/square meter ( Wh/m2 )[3].

  • Evaluation: Visually inspect for colorimetric shifts (darkening indicates oligomerization) and analyze via HPLC to quantify the loss of the intact C-Br bond (monitoring for the appearance of [1,1'-biphenyl]-3-amine).

Conclusion

5-Bromo-[1,1'-biphenyl]-3-amine demonstrates a superior stability profile compared to simpler bromoanilines, primarily due to the steric and electronic buffering provided by the biphenyl system. While it exhibits robust thermal stability under ICH Q1A(R2) conditions, its inherent susceptibility to photolytic C-Br cleavage and oxidative deamination necessitates strict storage protocols: Store under an inert atmosphere (argon/nitrogen), in amber or opaque containers, at controlled room temperature. By implementing the self-validating analytical workflows detailed above, researchers can confidently monitor the integrity of this critical building block throughout the drug development lifecycle.

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and PPE Guide for Handling 5-Bromo-[1,1'-biphenyl]-3-amine

5-Bromo-[1,1'-biphenyl]-3-amine (CAS: 136649-27-9) is a highly valuable halogenated biaryl building block frequently utilized in drug development and materials science, particularly for Suzuki-Miyaura and Buchwald-Hartwi...

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Author: BenchChem Technical Support Team. Date: March 2026

5-Bromo-[1,1'-biphenyl]-3-amine (CAS: 136649-27-9) is a highly valuable halogenated biaryl building block frequently utilized in drug development and materials science, particularly for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions[1],[2]. However, its unique molecular architecture—combining a lipophilic biphenyl core, a reactive primary amine, and a heavy bromine atom—presents distinct toxicological challenges that require rigorous safety protocols.

This guide provides an authoritative, step-by-step operational framework for handling this compound, ensuring scientific integrity, regulatory compliance, and maximum personnel safety.

Physicochemical & Hazard Profile

To design an effective safety protocol, we must first understand the causality behind the compound's hazards. The lipophilic nature of the biphenyl ring drives rapid partitioning into the lipid bilayers of the skin, while the primary amine moiety acts as a potent irritant and potential sensitizer.

Quantitative Hazard Data Summary
Property / HazardValue / CodeOperational Implication & Causality
Molecular Weight 248.12 g/mol High lipophilicity enhances transdermal absorption compared to simple anilines ()[1].
Acute Toxicity H302, H312, H332Harmful via oral, dermal, and inhalation routes. Requires strict barrier isolation ().
Irritation H315, H319Causes severe skin and eye irritation. Mandates chemical splash goggles and resistant gloves.
Respiratory Risk H335May cause respiratory irritation. Aerosolization of the powder must be prevented.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not arbitrary; it is a direct response to the compound's permeation kinetics. Halogenated aromatic amines can degrade standard thin-film gloves over time. The following matrix outlines the mandatory PPE based on operational scale.

Protection ZoneAnalytical Scale (< 100 mg)Preparative Scale (> 1 g)Mechanistic Justification
Respiratory Chemical Fume HoodFume Hood + N95/P100 RespiratorMitigates H332/H335 risks. The powder can form fine, respirable dust that bypasses standard ventilation if statically charged.
Hand Double Nitrile (4 mil)Nitrile inner (4 mil) + Neoprene outer (8 mil)Halogenated anilines permeate thin nitrile during prolonged exposure. Double-gloving provides a critical breakthrough buffer.
Eye Safety Glasses (Side Shields)Chemical Splash GogglesPrevents ocular exposure (H319) from micro-particulates and solvent splashes during dissolution.
Body Standard Cotton Lab CoatTyvek Sleeves / Chemically Resistant ApronPrevents the accumulation of lipophilic dust on porous cotton, which could lead to delayed dermal exposure.

Mechanistic Exposure & Barrier Visualization

The following diagram illustrates the primary exposure pathways of 5-Bromo-[1,1'-biphenyl]-3-amine and the specific PPE barriers engineered to neutralize these risks.

G Hazard 5-Bromo-[1,1'-biphenyl]-3-amine (CAS: 136649-27-9) Inhalation Inhalation Risk (H332, H335) Hazard->Inhalation Dermal Dermal Risk (H312, H315) Hazard->Dermal Ocular Ocular Risk (H319) Hazard->Ocular FumeHood Chemical Fume Hood (>100 fpm) Inhalation->FumeHood Mitigated by Gloves Double Gloves (Nitrile/Neoprene) Dermal->Gloves Mitigated by Goggles Splash Goggles & Face Shield Ocular->Goggles Mitigated by Safe Safe Operational Workflow FumeHood->Safe Gloves->Safe Goggles->Safe

Exposure pathways of 5-Bromo-[1,1'-biphenyl]-3-amine and required PPE barriers for safe handling.

Standard Operating Procedure (SOP): Handling and Weighing

To ensure a self-validating safety system, follow this step-by-step methodology when handling the raw powder.

Step 1: Environmental Setup
  • Action: Verify the chemical fume hood has a calibrated face velocity of at least 100 feet per minute (fpm). Clear the workspace of strong oxidizing agents and acids.

  • Causality: Proper negative pressure ensures that any aerosolized particulates are drawn away from the operator's breathing zone.

Step 2: PPE Donning
  • Action: Don a chemically resistant lab coat. Apply the double-gloving technique (inner nitrile, outer neoprene).

  • Causality: If the outer glove is contaminated during weighing, it can be safely doffed inside the hood without exposing bare skin.

Step 3: Weighing Protocol
  • Action: Place an anti-static weigh boat on the analytical balance inside the fume hood. Use a grounded stainless-steel spatula to transfer the solid.

  • Causality: Halogenated biphenyl powders are prone to static buildup. Grounded tools prevent electrostatic discharge, which can violently aerosolize the fine powder and spike inhalation risks.

Step 4: Immediate Dissolution
  • Action: Dissolve the weighed solid in the intended reaction solvent (e.g., dichloromethane, dimethylformamide, or tetrahydrofuran) before removing the vessel from the fume hood.

  • Causality: Transitioning the compound from a dry powder to a liquid solution completely eliminates the risk of dust inhalation during transport to the reaction block.

Step 5: Decontamination
  • Action: Wipe down the balance, spatula, and hood surface with a lint-free wipe dampened with isopropanol. Dispose of the outer gloves in a designated hazardous waste bin before exiting the hood workspace.

Spill Response and Disposal Plan

In the event of an accidental release, immediate and calculated action is required to prevent cross-contamination.

Solid Spill Containment
  • Do NOT dry sweep. Sweeping will aerosolize the toxic powder.

  • Dampen a chemical spill pad or heavy-duty paper towel with a high-flashpoint solvent (e.g., isopropanol).

  • Gently place the dampened pad over the powder to suppress dust.

  • Wipe inward from the edges of the spill to the center to prevent spreading.

  • Place all contaminated wipes into a sealable biohazard/chemical waste bag.

Liquid Spill Containment (Post-Dissolution)
  • Apply an inert, non-combustible absorbent material (such as vermiculite or diatomaceous earth) directly onto the liquid.

  • Allow 3–5 minutes for complete absorption.

  • Scoop the saturated absorbent using a plastic, non-sparking dustpan and transfer it to a hazardous waste container.

Disposal Protocols
  • Classification: Waste containing 5-Bromo-[1,1'-biphenyl]-3-amine must be classified as Halogenated Organic Waste ().

  • Storage: Collect in high-density polyethylene (HDPE) containers. Do not mix with acidic waste streams, as the amine group can undergo exothermic protonation reactions.

  • Labeling: Clearly label the container with the CAS number (136649-27-9) and the specific GHS hazard pictograms (Toxic, Irritant, Health Hazard).

References

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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